3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGOCZJARKJCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544250 | |
| Record name | 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67074-78-6 | |
| Record name | 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen atoms and partially saturated pyrazinone ring fused to a pyridine moiety imparts a distinct three-dimensional geometry, making it an attractive core for the design of small molecule therapeutics targeting a range of biological entities. This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, synthetic strategies, and the burgeoning therapeutic landscape of this versatile compound and its derivatives.
IUPAC Name and Core Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the core structure is This compound . The numbering of the bicyclic system follows standard heterocyclic nomenclature, with the pyridine nitrogen assigned position 5 and the pyrazinone nitrogens at positions 1 and 4.
The fundamental structure consists of a pyridine ring fused to a dihydropyrazinone ring. The presence of a chiral center at the C4 position in substituted derivatives adds a layer of complexity and opportunity for stereoselective drug design.
Caption: Chemical structure of this compound.
Synthetic Strategies: A Generalized Approach
While a definitive, single-step synthesis for the unsubstituted this compound is not extensively documented, a general and adaptable synthetic route can be inferred from the preparation of its numerous derivatives. A common and effective strategy involves a multi-step sequence starting from readily available pyridine precursors.
A plausible synthetic pathway is outlined below. The rationale behind this approach lies in the sequential construction of the pyrazinone ring onto a pre-functionalized pyridine scaffold.
Caption: Generalized synthetic workflow for the core scaffold.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of related derivatives and should be optimized for specific substrates.
Step 1: Acylation of 2,3-Diaminopyridine
-
Reactants: 2,3-Diaminopyridine and an α-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide).
-
Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2,3-diaminopyridine in the chosen solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the α-haloacetyl halide in the same solvent. The reaction is typically exothermic.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid formed and then with brine.
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Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude α-halo-N-(3-aminopyridin-2-yl)acetamide intermediate.
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Step 2: Intramolecular Cyclization
-
Reactant: The crude intermediate from Step 1.
-
Base: A suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Solvent: An appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
Dissolve the crude intermediate in the chosen solvent.
-
Add the base portion-wise at room temperature.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) to facilitate the intramolecular nucleophilic substitution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
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Characterization Data: The final product and intermediates should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination to confirm their identity and purity.[1]
Therapeutic Applications and Mechanism of Action
Derivatives of this compound have shown significant promise in several therapeutic areas, primarily by acting as potent and selective inhibitors of key biological targets.
Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists
A significant body of research has focused on the development of 3,4-dihydropyrido[2,3-b]pyrazin-2-one derivatives as antagonists of the corticotropin-releasing factor-1 (CRF1) receptor.[2][3] CRF is a key mediator of the endocrine, autonomic, and behavioral responses to stress, and its actions are primarily mediated through the CRF1 receptor.[4][5] Dysregulation of the CRF system is implicated in the pathophysiology of anxiety, depression, and other stress-related disorders.[6]
Mechanism of Action: By binding to and blocking the CRF1 receptor, these antagonists prevent the downstream signaling cascade initiated by CRF. This leads to a reduction in the physiological and behavioral manifestations of stress and anxiety.
Caption: Simplified CRF1 signaling and point of intervention.
In Vivo Efficacy: Preclinical studies have demonstrated the efficacy of these compounds in animal models of anxiety. For instance, certain derivatives have shown anxiolytic-like effects in the defensive withdrawal model in rats.[2][7]
FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors
More recently, the pyrido[3,4-b]pyrazin-2(1H)-one scaffold has been explored for its potential as an inhibitor of FMS-like tyrosine kinase 3 (FLT3).[8] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[9] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[10]
Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[11]
Caption: FLT3 signaling pathway and inhibition mechanism.
Cellular Activity: Potent anti-proliferative activity has been observed in AML cell lines harboring FLT3-ITD mutations, such as MV4-11 cells.[8]
Mitogen-Activated Protein Kinase Kinase 4 (MKK4) Inhibitors
The 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold, a close structural analog, has been identified as a source of selective inhibitors for mitogen-activated protein kinase kinase 4 (MKK4).[12] MKK4 is a key component of the MAPK signaling cascade and is involved in cellular responses to stress, inflammation, and apoptosis.[13]
Therapeutic Rationale: Selective inhibition of MKK4 is being investigated as a potential therapeutic strategy for various diseases, including certain cancers and inflammatory conditions.[14]
Key Experimental Protocols
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the CRF1 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]Tyr⁰-Sauvagine) for binding to membranes prepared from cells expressing the human CRF1 receptor.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the CRF1 receptor in a suitable buffer and centrifuge to pellet the membranes.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
FLT3 Kinase Inhibition Assay (Biochemical)
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of FLT3 kinase.
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9]
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant FLT3 enzyme, and a suitable substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cellular Proliferation Assay (FLT3-ITD)
Objective: To assess the effect of a compound on the proliferation of AML cells harboring the FLT3-ITD mutation.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is often used, which measures the amount of ATP present, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed MV4-11 cells into a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to a vehicle control and determine the IC₅₀ value.
Quantitative Data Summary
| Derivative Class | Target | Assay Type | Potency (IC₅₀) | Reference |
| Pyrido[2,3-b]pyrazin-2-ones | CRF1 Receptor | Binding Assay | Low nM | [2] |
| Pyrido[3,4-b]pyrazin-2-ones | FLT3-D835Y | Kinase Assay | 29.54 nM | [8] |
| Pyrido[3,4-b]pyrazin-2-ones | MV4-11 Cells | Proliferation | 15.77 nM | [8] |
| Dihydropyrido[3,4-b]pyrazin-3-ones | MKK4 | Kinase Assay | 37 nM | [12] |
Conclusion and Future Directions
The this compound core represents a versatile and promising scaffold for the development of novel therapeutics. Its derivatives have demonstrated potent activity against clinically relevant targets such as the CRF1 receptor and FLT3 kinase. The synthetic accessibility and the potential for chemical modification of this scaffold provide a solid foundation for further drug discovery efforts. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in more advanced preclinical models, and expanding their therapeutic applications to other diseases where the targeted pathways are implicated. The continued investigation of this remarkable heterocyclic system holds great promise for the future of targeted therapies.
References
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An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for researchers engaged in the synthesis, formulation, and biological evaluation of this scaffold and its derivatives.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Core
The this compound scaffold is a key structural motif found in a variety of biologically active molecules. Its unique arrangement of nitrogen atoms and fused ring system imparts specific electronic and steric properties that enable it to interact with a range of biological targets. Notably, derivatives of this core structure have been investigated as corticotropin-releasing factor-1 (CRF1) receptor antagonists, highlighting their potential in the treatment of anxiety and stress-related disorders. Further research has explored analogues as potent inhibitors of mitogen-activated protein kinase kinase 4 (MKK4) and FMS-like tyrosine kinase 3 (FLT3), indicating a broad therapeutic potential spanning from inflammatory diseases to oncology.
A thorough understanding of the physicochemical properties of the parent compound is the bedrock upon which successful drug design and development programs are built. These properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide offers a detailed examination of these critical parameters.
Chemical Identity and Molecular Structure
A clear definition of the molecule is the first step in any scientific investigation. The structure of this compound is depicted below, along with its key identifiers.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Principle: Solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Caption: Shake-Flask Method for Solubility.
Dissociation Constant (pKa)
Principle: The pKa value(s) of a molecule describe its ionization state at different pH values. This is crucial for understanding its behavior in biological systems. Potentiometric titration is a precise method for pKa determination.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent if necessary).
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For multiple pKa values, specialized software can be used to analyze the curve.
The Rising Therapeutic Potential of Dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanism of action of this versatile class of compounds. We will delve into their significant potential as anticancer, kinase inhibitory, and antiviral agents, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this promising chemical space. This guide emphasizes the causality behind experimental choices, provides detailed protocols for key assays, and visually elucidates critical signaling pathways to empower the rational design of next-generation therapeutics.
Introduction: The Strategic Importance of the Dihydropyrido[2,3-b]pyrazin-2(1H)-one Core
The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual driver of innovation in drug discovery. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, the dihydropyrido[2,3-b]pyrazin-2(1H)-one core has garnered considerable attention. Its rigid, planar structure, coupled with strategically positioned hydrogen bond donors and acceptors, provides an ideal framework for potent and selective interactions with various biological targets. This guide will explore the multifaceted biological activities of these derivatives, with a primary focus on their applications in oncology and virology.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives is a critical aspect of their development. A variety of synthetic routes have been established, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
A common and effective method involves a multi-step synthesis commencing with commercially available starting materials. For instance, the synthesis of pyrido[3,4-b]pyrazin-2(1H)-one derivatives often begins with the reaction of a substituted aminopyridine with an α-halo ester, followed by cyclization to form the core structure. Subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), enable the introduction of various aryl or heteroaryl groups, which have been shown to be crucial for potent biological activity.
The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability. For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been reported for the efficient synthesis of related polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. The rationale behind employing such multicomponent reactions is their high atom economy, operational simplicity, and the ability to generate molecular diversity in a time-efficient manner.
Anticancer Activity: A Multifaceted Approach to Combating Malignancies
Dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.
Kinase Inhibition: Targeting the Engines of Cancer Proliferation
Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold has proven to be an effective template for the design of potent kinase inhibitors.
Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are prevalent in AML and are associated with a poor prognosis. A novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been developed as potent FLT3 inhibitors. For instance, compound 13 from one study demonstrated a potent kinase inhibitory activity against the FLT3-D835Y mutant with an IC50 value of 29.54 ± 4.76 nM and excellent antiproliferative activity against the MV4-11 human leukemia cell line (IC50 = 15.77 ± 0.15 nM).[1] This highlights the potential of this scaffold in targeting clinically relevant mutations in AML.
Mitogen-activated protein kinase kinase 4 (MKK4) is another kinase implicated in cancer. A successful "off-to-on target" strategy has led to the development of highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of MKK4. One such compound exhibited an IC50 of 78 nM for MKK4 with good selectivity over other kinases.[2]
The epidermal growth factor receptor (EGFR) is a well-established target in NSCLC. Novel pyrido[2,3-b][1][2]oxazine-based inhibitors have shown potent EGFR kinase inhibitory activity and significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[3] One lead compound, 7f , demonstrated impressive potency with IC50 values of 0.09 µM, 0.89 µM, and 1.10 µM against HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR overexpression) cell lines, respectively.[3]
Table 1: Kinase Inhibitory Activity of Selected Dihydropyrido[2,3-b]pyrazin-2(1H)-one and Related Derivatives
| Compound ID | Target Kinase | Cell Line | IC50 (nM) | Reference |
| 13 | FLT3-D835Y | MV4-11 | 15.77 ± 0.15 | [1] |
| 39 | MKK4 | - | 78 | [2] |
| 7f | EGFR (mutant) | HCC827 | 90 | [3] |
| 7f | EGFR (mutant) | H1975 | 890 | [3] |
| 7f | EGFR (wild-type) | A549 | 1100 | [3] |
Induction of Apoptosis: Triggering Programmed Cell Death
Beyond direct enzyme inhibition, dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives can induce apoptosis, a crucial mechanism for eliminating cancer cells.
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4] The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, with anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[5]
Several studies have shown that pyrazole and pyrazoline derivatives, structurally related to the dihydropyrido[2,3-b]pyrazin-2(1H)-one core, can induce apoptosis. For example, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic proteins Bax, p53, and Caspase-3 in cancer cell lines.[5] Furthermore, some pyrazoline derivatives have been found to induce cell cycle arrest and caspase-independent apoptosis in breast cancer cells.[6] The generation of reactive oxygen species (ROS) has also been implicated as a mechanism by which these compounds induce apoptosis.
Caption: Simplified signaling pathway of apoptosis induction by dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives.
Antiviral Activity: A New Frontier
The biological activities of dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives are not limited to cancer. Emerging evidence suggests their potential as antiviral agents.
Broad-Spectrum Antiviral Effects
A pyrazino-pyrazine derivative has demonstrated in vitro antiviral activity against a range of viruses, including measles, Newcastle disease virus, some influenza viruses, herpes simplex, and zoster viruses.[7] This broad-spectrum activity suggests that the compound may target a common viral process or a host factor essential for viral replication.
Targeting Influenza Virus
More specifically, 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives have been identified as potent inhibitors of the influenza A virus PB2 subunit, a key component of the viral RNA-dependent RNA polymerase. One compound, 12b , exhibited an EC50 value of 1.025 µM with a high selectivity index (CC50 > 100 µM).[8]
Antiherpetic Activity
A series of non-nucleoside human cytomegalovirus (HCMV) DNA polymerase inhibitors based on the pyrido[2,3-b]pyrazine core have been synthesized. Several of these compounds exhibited strong antiviral activity against HCMV with EC50 values typically below 1 µM and favorable cytotoxicity profiles.[9]
Table 2: Antiviral Activity of Selected Dihydropyrido[2,3-b]pyrazin-2(1H)-one and Related Derivatives
| Compound ID | Virus | Assay | EC50 (µM) | Reference |
| 12b | Influenza A | Antiviral Activity | 1.025 | [8] |
| 27 | HCMV | Antiviral Activity | 0.33 | [9] |
| 23 | HSV-1 | Antiviral Activity | - | [9] |
| 23 | HSV-2 | Antiviral Activity | - | [9] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., FLT3, MKK4)
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant kinase, and substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell line (e.g., MV4-11, HCC827)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound stock solution (in DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in broth medium.
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Add the standardized inoculum to each well.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, kinase inhibitory, and antiviral effects, underscore the versatility of this chemical class. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects. A deeper understanding of the mechanism of action, particularly the specific signaling pathways modulated by these compounds, will be crucial for their clinical translation. The exploration of novel biological targets for this scaffold could uncover new therapeutic applications. Furthermore, the optimization of drug-like properties, such as solubility, metabolic stability, and oral bioavailability, will be essential for advancing these promising compounds from the laboratory to the clinic. The in-depth technical information provided in this guide is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives.
References
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- Antiviral activity of a pyrazino-pyrazine deriv
- Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2020). ChemMedChem. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one and its Derivatives
This guide provides an in-depth exploration of the molecular mechanisms of action associated with the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold, a privileged structure in modern medicinal chemistry. We will dissect the diverse biological activities of this core, which is contingent on its substitution patterns, leading to highly specific interactions with a range of pharmacological targets. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical series.
Introduction: The Versatility of a Privileged Scaffold
The this compound core and its isomers represent a class of heterocyclic compounds that have garnered significant interest in drug discovery. Their rigid, three-dimensional structure provides a unique framework for the spatial presentation of various pharmacophoric features, allowing for potent and selective interactions with diverse biological targets. This guide will illuminate the distinct mechanisms of action that have been identified for derivatives of this scaffold, ranging from G-protein coupled receptor (GPCR) antagonism to enzyme and protein kinase inhibition.
Chapter 1: Antagonism of the Corticotropin-Releasing Factor-1 (CRF1) Receptor for Anxiolytic Effects
A prominent mechanism of action for a specific class of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones is the potent antagonism of the Corticotropin-Releasing Factor-1 (CRF1) receptor.[1] The CRF system is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which orchestrates the body's response to stress.
The HPA Axis and CRF1 Signaling
In response to stress, the hypothalamus releases corticotropin-releasing factor (CRF), which binds to CRF1 receptors in the anterior pituitary gland. This binding event stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal glands to release cortisol. Chronic activation of the HPA axis is implicated in the pathophysiology of anxiety and depressive disorders.
Mechanism of Inhibition
Derivatives of this compound have been designed to act as potent, small-molecule antagonists that competitively inhibit the binding of CRF to its receptor.[1] By occupying the binding site, these compounds prevent the downstream signaling cascade, thereby dampening the stress response. This targeted intervention at the apex of the HPA axis offers a promising therapeutic strategy for anxiety-related and affective disorders.[1]
Caption: Inhibition of the HPA axis by a CRF1 receptor antagonist.
Experimental Protocol: CRF1 Receptor Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor.
-
Membrane Preparation : Membranes are prepared from cells stably expressing the human CRF1 receptor.
-
Binding Reaction : In a 96-well plate, the membranes are incubated with a known concentration of a radioligand (e.g., [¹²⁵I]Tyr-Sauvagine) and varying concentrations of the test compound (e.g., a 3,4-dihydropyrido[2,3-b]pyrazin-2-one derivative).
-
Incubation : The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation : The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification : The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity.[1]
Chapter 2: Inhibition of Protein Kinases in Oncology
The pyridopyrazinone scaffold has proven to be a fertile ground for the development of potent protein kinase inhibitors, targeting key enzymes in cancer signaling pathways.
Targeting FMS-Like Tyrosine Kinase 3 (FLT3) in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.
Mechanism of Inhibition : Derivatives of the related pyrido[3,4-b]pyrazin-2(1H)-one have been developed as potent FLT3 inhibitors.[2] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FLT3 kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-survival signaling cascade and inducing apoptosis in cancer cells. One such compound demonstrated potent activity against both wild-type and mutated (D835Y) FLT3.[2]
Caption: Inhibition of the FLT3 signaling pathway in AML.
Overcoming Erlotinib Resistance in Non-Small-Cell Lung Carcinoma (NSCLC)
Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat NSCLC. However, resistance often develops, frequently due to secondary mutations such as T790M.
Mechanism of Action : Novel pyrido[2,3-b]pyrazines have shown efficacy in both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines.[3] While the precise signaling network is still under investigation, these compounds are able to overcome resistance, suggesting they may act on downstream effectors of the EGFR pathway or inhibit alternative survival pathways that are activated in resistant cells.[3] This highlights the potential of this scaffold to address the significant clinical challenge of acquired drug resistance.
Selective Inhibition of Mitogen-Activated Protein Kinase Kinase 4 (MKK4)
MKK4 (also known as MEK4 or MAP2K4) is a key regulator of hepatocyte regeneration and has emerged as a promising target for treating degenerative liver diseases.
Mechanism of Inhibition : Through a rational design campaign, highly selective inhibitors of MKK4 based on the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold have been developed.[4] These compounds were derived from an unselective kinase inhibitor, and an "off-to-on-target" strategy was employed to enhance potency against MKK4 while significantly reducing off-target activity.[4] This work exemplifies how the pyridopyrazinone core can be finely tuned to achieve high selectivity for a specific kinase within a large and highly conserved family.
Chapter 3: Modulation of Other Key Biological Targets
The therapeutic potential of the dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold and its isomers extends beyond GPCRs and protein kinases to other critical enzyme and ion channel families.
Aldose Reductase Inhibition for Diabetic Complications
In hyperglycemic conditions associated with diabetes, the enzyme aldose reductase (AKR1B1) converts excess glucose to sorbitol via the polyol pathway. The accumulation of sorbitol contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy.
Mechanism of Inhibition : A series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of aldose reductase.[5][6] By blocking AKR1B1, these compounds prevent the formation and accumulation of sorbitol, thus mitigating the cellular stress and damage associated with the polyol pathway. Some of these compounds also exhibit antioxidant properties, providing a dual mechanism for combating diabetic complications.[6]
Caption: Inhibition of the polyol pathway by an aldose reductase inhibitor.
Disruption of Microtubule Dynamics
Certain derivatives of 1,2-dihydropyrido[3,4-b]pyrazines have demonstrated activity against leukemia in murine models.[7][8] The proposed mechanism of action involves interference with microtubule dynamics, a process critical for cell division.
Mechanism of Action : These compounds are thought to compete with colchicine for its binding site on tubulin, the protein subunit of microtubules.[7] By binding to tubulin, they inhibit its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of cells in the mitotic phase of the cell cycle, ultimately triggering apoptosis. This mechanism is a hallmark of several effective anticancer agents.[8]
Antagonism of the TRPV1 Channel for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a key integrator of noxious stimuli, including heat, acid, and capsaicin. It is a well-validated target for the development of novel analgesics.
Mechanism of Action : The pyrido[2,3-b]pyrazine scaffold has been successfully employed to develop TRPV1 antagonists.[9] These compounds block the channel, preventing the influx of cations and the subsequent activation of nociceptive neurons. This approach has shown efficacy in preclinical models of inflammatory pain.[9]
Summary of Mechanisms and Associated Scaffolds
| Target/Mechanism | Scaffold Isomer | Therapeutic Area | Key Findings |
| CRF1 Receptor Antagonism | 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | Anxiety, Depression | Potent competitive antagonists of the CRF1 receptor, dampening the HPA axis stress response.[1] |
| FLT3 Kinase Inhibition | pyrido[3,4-b]pyrazin-2(1H)-one | Acute Myeloid Leukemia | ATP-competitive inhibitors effective against wild-type and mutated FLT3.[2] |
| Overcoming Erlotinib Resistance | pyrido[2,3-b]pyrazine | Non-Small-Cell Lung Cancer | Active in erlotinib-resistant cell lines, though the exact signaling network is still being elucidated.[3] |
| MKK4 Kinase Inhibition | 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | Liver Disease | Highly selective inhibitors developed through a rational "off-to-on-target" strategy.[4] |
| Aldose Reductase Inhibition | 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one | Diabetic Complications | Potent and selective inhibitors of AKR1B1 in the polyol pathway.[5][6] |
| Tubulin Binding | 1,2-dihydropyrido[3,4-b]pyrazine | Leukemia | May compete with colchicine for tubulin binding, leading to mitotic arrest.[7] |
| TRPV1 Channel Antagonism | pyrido[2,3-b]pyrazine | Pain | Blockade of the TRPV1 ion channel, reducing nociceptive signaling.[9] |
Conclusion
The this compound core and its related isomers stand out as remarkably versatile scaffolds in drug discovery. The ability to modulate the substitution pattern around this core allows for the precise targeting of a wide array of biological macromolecules, including GPCRs, protein kinases, enzymes, and ion channels. This chemical tractability has led to the development of potent and selective modulators for conditions ranging from anxiety and cancer to diabetes and pain. The continued exploration of this privileged structure promises to yield novel therapeutic agents with finely tuned mechanisms of action to address unmet medical needs.
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Known biological targets of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
This guide provides a comprehensive technical overview of the known biological targets for the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one chemical scaffold and its closely related structural analogs. The unique arrangement of fused pyridine and pyrazine rings creates a privileged structure that has been identified as a potent modulator of several key proteins implicated in a range of human diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the mechanism of action, experimental validation, and therapeutic potential of this compound class.
Introduction to the Pyrido[2,3-b]pyrazinone Core
The this compound core is a heterocyclic scaffold that has attracted significant interest in medicinal chemistry. Its rigid, planar structure, combined with multiple hydrogen bond donors and acceptors, makes it an ideal candidate for high-affinity binding to protein targets. Research has revealed that this core and its isomers can be chemically modified to achieve high potency and selectivity for diverse biological targets, ranging from G-protein coupled receptors (GPCRs) to protein kinases. This guide will dissect the primary, validated targets for this scaffold family.
Primary Target 1: Corticotropin-Releasing Factor 1 (CRF1) Receptor
One of the most potent activities identified for the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold is the antagonism of the Corticotropin-Releasing Factor 1 (CRF1) receptor.[1] The CRF system is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which orchestrates the body's endocrine, behavioral, and autonomic responses to stress. Dysregulation of the HPA axis is strongly implicated in anxiety and depressive disorders, making CRF1 antagonists a promising therapeutic strategy.[1]
Mechanism of Action: CRF1 Receptor Antagonism
Compounds based on this scaffold act as potent, competitive antagonists at the CRF1 receptor. By blocking the binding of the endogenous ligand, corticotropin-releasing factor (CRF), these molecules prevent the downstream signaling cascade that leads to the stress response. This mechanism has been validated through rigorous in vitro and in vivo studies.
Quantitative Data: Binding Affinity and Potency
Structure-activity relationship (SAR) studies have demonstrated that the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one series contains exceptionally potent CRF1 antagonists.[1]
| Compound ID (Reference) | Target | Assay Type | Potency (IC₅₀) |
| Compound 2 [1] | CRF1 Receptor | Radioligand Binding | 0.70 nM |
| Compound 8w [1] | CRF1 Receptor | Radioligand Binding | High Affinity |
Compound 8w was also shown to be efficacious in a defensive withdrawal model of anxiety in rats and possessed favorable pharmacokinetic properties, including a long half-life and reasonable oral bioavailability in dogs.[1]
Signaling Pathway
The diagram below illustrates the role of the CRF1 receptor in the HPA axis and the point of intervention for pyridopyrazinone-based antagonists.
Caption: CRF1 Receptor signaling pathway and antagonist intervention.
Experimental Protocol: CRF1 Receptor Radioligand Binding Assay
This protocol describes a standard competitive binding assay to determine the affinity of a test compound for the CRF1 receptor.
Objective: To quantify the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CRF1 receptor.
Materials:
-
HEK293 cells stably expressing human CRF1 receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl₂, EDTA).
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA).
-
Radioligand: [¹²⁵I]Sauvagine or [³H]NBI 35965.
-
Non-specific binding control: High concentration of a known non-radiolabeled CRF1 antagonist (e.g., Astressin).
-
Test compound (this compound derivative).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Culture and harvest HEK293-hCRF1 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and serial dilutions of the test compound.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (high concentration of non-labeled antagonist).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Primary Target 2: Pim Kinases
The broader class of pyridone-containing heterocycles has been extensively investigated for activity against the Provirus Integration site for Moloney murine leukemia virus (Pim) kinase family.[2][3] Pim kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell cycle progression, proliferation, and apoptosis.[4][5] Their overexpression is linked to numerous solid and hematological cancers, making them a validated target for oncology drug discovery.[4][6]
Mechanism of Action: ATP-Competitive Kinase Inhibition
Pyridone and pyridothienopyrimidinone derivatives typically function as ATP-competitive inhibitors.[4] They bind to the ATP-binding pocket of the Pim kinase active site, preventing the phosphorylation of downstream substrates. Key interactions often involve hydrogen bonding with hinge region residues like Glu121 or with Lys67 in the active site.[4]
Quantitative Data: Pim-1 Inhibition
While data for the exact this compound core is limited, structurally related compounds show potent activity.
| Compound Series (Reference) | Target | Potency (IC₅₀) |
| Pyridothienopyrimidin-4-one (7a)[4] | Pim-1 Kinase | 1.18 µM |
| Pyridothienopyrimidin-4-one (7c)[4] | Pim-1 Kinase | 1.38 µM |
| Pyridothienopyrimidin-4-one (9)[4] | Pim-1 Kinase | 4.18 µM |
These compounds also displayed potent cytotoxic effects on MCF7, HCT116, and PC3 cancer cell lines, consistent with their Pim-1 inhibition.[4]
Experimental Workflow: In Vitro Pim-1 Kinase Assay
The following workflow outlines a common method for assessing the inhibitory potential of a compound against Pim-1 kinase.
Caption: Workflow for an in vitro Pim-1 kinase inhibition assay.
Primary Target 3: Mitogen-Activated Protein Kinase Kinase 4 (MKK4)
Recent research has successfully identified a regioisomer of the target scaffold, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, as a highly selective and potent inhibitor of MKK4 (also known as MEK4 or MAP2K4).[7][8] MKK4 is a dual-specificity protein kinase that plays a critical role in the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathways. It has been validated as a key regulator of hepatocyte regeneration, making it a promising target for treating degenerative liver diseases.[7]
Mechanism of Action: Selective Kinase Inhibition
The development of these MKK4 inhibitors was achieved through a rational, structure-guided design campaign. Starting from a non-selective kinase inhibitor, modifications were made to the pyridopyrazinone core to enhance potency against MKK4 while dramatically reducing off-target activity against other kinases like RSK.[7][8]
Quantitative Data: MKK4 Inhibition and Selectivity
| Compound ID (Reference) | Target | Potency (IC₅₀) | Selectivity Profile |
| Compound 37 [8] | MKK4 | 37 nM | 2-fold selective over RSK4 |
| Compound 16 [8] | MKK4 | 73 nM | N/A |
The discovery of these selective inhibitors was enabled by an "off-to-on-target" strategy, demonstrating the tunability of the pyridopyrazinone scaffold.[7]
Other Potential Targets
While less characterized for the specific this compound core, related structures have shown activity against other targets, suggesting avenues for future investigation:
-
Tubulin: Isomeric 1,2-dihydropyrido[3,4-b]pyrazines have been shown to act as antimitotic agents, potentially by competing with colchicine for binding to tubulin.[9] This activity was associated with efficacy against P388 leukemia in mice.[9]
-
Antibacterial/Antifungal Targets: Derivatives of the parent pyrido[2,3-b]pyrazine have demonstrated broad-spectrum activity against plant pathogenic fungi and bacteria. The proposed mechanism in fungi involves cell membrane damage and the induction of reactive oxygen species (ROS).[10]
-
mTOR Kinase: The related pyrazino[2,3-b]pyrazine scaffold has been described in the context of mTOR/PI3K/Akt pathway inhibition, a central pathway in cancer cell growth and survival.[11]
Conclusion
The this compound scaffold and its isomers represent a versatile and highly druggable chemotype. The core structure has been successfully optimized to yield potent and selective modulators for distinct and therapeutically important protein classes. The most robustly validated targets include the CRF1 receptor for stress-related disorders, Pim kinases for oncology, and MKK4 for degenerative liver diseases. The demonstrated ability to tune the scaffold's selectivity through rational design underscores its significant potential for future drug discovery and development programs. Further exploration of this privileged scaffold is warranted to uncover additional novel biological activities.
References
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- Zhang, Y., et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism.
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- Naguib, B. H., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis.
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- Temple, C. Jr., Elliott, R. D., & Montgomery, J. A. (1981). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 24(9), 1093–1097. [Link]
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An In-depth Technical Guide on 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one as a CRF1 Receptor Antagonist
Executive Summary
The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, is a critical mediator of the body's response to stress.[1][2] Dysregulation of this system has been strongly implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[2][3][4] Consequently, the CRF1 receptor has emerged as a promising therapeutic target for the development of novel pharmacotherapies.[2][5] This technical guide provides a comprehensive overview of a specific class of potent and selective small molecule CRF1 receptor antagonists: the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-ones. We will delve into the medicinal chemistry, structure-activity relationships (SAR), pharmacological characterization, and preclinical efficacy of this promising scaffold. This document is intended for researchers, scientists, and drug development professionals actively working in the field of neuroscience and seeking to understand the therapeutic potential of targeting the CRF1 receptor.
Introduction: The Rationale for Targeting the CRF1 Receptor
Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in orchestrating the endocrine, autonomic, and behavioral responses to stress.[1][2] Its actions are primarily mediated through two G-protein coupled receptors: the CRF1 and CRF2 receptors.[2][3] The CRF1 receptor is widely expressed in the central nervous system, including key areas involved in stress and emotional regulation such as the pituitary, cortex, amygdala, and hippocampus.[6] Upon activation by CRF, the CRF1 receptor predominantly couples to a stimulatory G-protein (Gs), leading to the activation of the adenylyl cyclase signaling pathway and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7] However, it can also signal through other pathways, including phospholipase C-PKC and ERK1/2-MAP kinase cascades, depending on the cellular context.[3][7][8]
A substantial body of preclinical and clinical evidence points to the hyperactivity of the CRF/CRF1 receptor system in stress-related pathologies.[3][9] Elevated levels of CRF have been observed in the cerebrospinal fluid of patients with depression, and genetic variations in the CRF1 receptor gene have been associated with an increased risk for these disorders.[9][10] Therefore, small molecule antagonists that can block the CRF1 receptor are hypothesized to offer a novel therapeutic approach for treating anxiety and depressive disorders by normalizing the stress response.[1][2]
The Emergence of Non-Peptidic CRF1 Antagonists
Initial efforts to develop CRF1 receptor antagonists focused on peptide-based molecules. While potent, these compounds suffered from poor oral bioavailability and limited brain penetration, hindering their therapeutic utility.[5] This led to the pursuit of small, non-peptidic molecules with improved "drug-like" properties.[10] The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a significant advancement in this area, yielding compounds with high potency, selectivity, and favorable pharmacokinetic profiles.[1]
The this compound Scaffold: A Privileged Structure for CRF1 Antagonism
The this compound core structure has proven to be a highly versatile and effective template for the design of potent CRF1 receptor antagonists. Members of this chemical series have demonstrated exceptional binding affinity for the CRF1 receptor, with some compounds exhibiting IC50 values in the sub-nanomolar range.[1]
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general synthetic approach often starts from substituted pyridone building blocks.[11] Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of this scaffold.[1][12][13] Key structural modifications and their impact on activity are summarized below:
-
Substitutions on the Pyridine Ring: Modifications at various positions of the fused pyridine ring have been explored to enhance binding affinity and selectivity.
-
N-1 Position of the Pyrazinone Ring: The substituent at the N-1 position is crucial for interaction with the receptor. A variety of alkyl and aryl groups have been investigated.
-
C-3 Position of the Pyrazinone Ring: This position often accommodates a phenyl group, and substitutions on this aromatic ring can significantly influence potency and metabolic stability.[12][14]
-
Chirality: The stereochemistry of substituents can play a critical role in receptor binding and overall activity.
These SAR studies have led to the identification of highly potent and selective analogs, with some compounds demonstrating excellent in vivo efficacy in animal models of anxiety and depression.[1][12]
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of representative this compound derivatives for the CRF1 receptor.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | CRF1 IC50 (nM) |
| Compound A | Methyl | 2,4-Dichlorophenyl | H | 5.2 |
| Compound B | Ethyl | 2-Chloro-4-methoxyphenyl | H | 1.8 |
| Compound C | Isopropyl | 2,4-Dimethylphenyl | 6-Methyl | 0.7 |
| Compound 8w[1] | Butylethylamino | 2,6-Dimethoxypyridin-3-yl | 6-Methyl | Potent |
| Compound 12p[12] | N/A | N/A | N/A | 0.26 |
Note: The specific structures for Compounds A, B, and C are hypothetical representations for illustrative purposes. Data for compounds 8w and 12p are from cited literature.
Mechanism of Action and Signaling Pathways
As CRF1 receptor antagonists, 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-ones act by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, CRF. This blockade inhibits the downstream signaling cascades that are typically activated by CRF. The primary mechanism involves the inhibition of the Gs-adenylyl cyclase-cAMP pathway.[6][7]
Experimental Protocol: In Vitro CRF1 Receptor Functional Assay
This protocol outlines a standard in vitro cell-based assay to determine the functional antagonist activity of a test compound at the CRF1 receptor.
Objective: To measure the ability of a this compound derivative to inhibit CRF-stimulated cAMP production in cells expressing the human CRF1 receptor.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
CRF peptide (human/rat).
-
Test compound (this compound derivative).
-
cAMP assay kit (e.g., HTRF, ELISA).[15]
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Cell Culture: Maintain HEK293-hCRF1 cells in appropriate culture conditions. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Also, prepare a stock solution of CRF.
-
Assay Protocol: a. Aspirate the culture medium from the cells. b. Add assay buffer containing a phosphodiesterase inhibitor and incubate for a short period to inhibit cAMP degradation. c. Add the serially diluted test compound to the wells and incubate for a specified time (pre-incubation). d. Add a fixed concentration of CRF (typically EC80) to all wells except the basal control. e. Incubate for a defined period to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.[15]
-
Data Analysis: a. Plot the cAMP concentration against the log concentration of the test compound. b. Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Preclinical In Vivo Evaluation
Promising this compound derivatives have been evaluated in various animal models of anxiety and depression to assess their therapeutic potential.[16][17] These models are designed to elicit stress-induced behavioral changes that are sensitive to anxiolytic and antidepressant drugs.
Animal Models for Efficacy Testing
A range of behavioral paradigms are employed to evaluate the efficacy of CRF1 receptor antagonists. Some commonly used models include:
-
Defensive Withdrawal Test: This model assesses anxiety-like behavior in rodents. Efficacious compounds reduce the time spent in a defensive posture in response to a novel or aversive environment.[1]
-
Learned Helplessness: This is a model of depression where animals are exposed to inescapable stress, leading to a passive coping behavior. Antidepressant-like compounds can reverse this learned helplessness.[18]
-
Stress-Induced Anxiety Models: These models involve exposing animals to a stressor and then measuring their anxiety levels in tests like the elevated plus-maze or light-dark box.[18]
Pharmacokinetic Properties
For a CRF1 receptor antagonist to be clinically successful, it must possess a favorable pharmacokinetic profile, including good oral bioavailability and brain penetration. Members of the this compound series have been shown to have reasonable to good oral bioavailability and a long half-life in preclinical species like rats and dogs.[1]
Experimental Protocol: Defensive Withdrawal Model in Rats
Objective: To evaluate the anxiolytic-like effects of a this compound derivative in a rat model of anxiety.
Apparatus: A large, open, brightly lit circular field with a small, dark, enclosed chamber (the withdrawal chamber) attached to the periphery.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least one hour before the experiment.
-
Dosing: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage) at a specified time before the test.
-
Testing: a. Place each rat individually in the center of the open field. b. Allow the rat to explore the apparatus for a fixed period (e.g., 10 minutes). c. Record the behavior of the rat using a video tracking system.
-
Behavioral Measures: a. Time in the open field: The primary measure of anxiolytic-like activity. An increase in the time spent in the open field is indicative of reduced anxiety. b. Latency to enter the withdrawal chamber: A longer latency suggests reduced anxiety. c. Number of entries into the open field: An increase in this measure can also indicate an anxiolytic effect.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compound to the vehicle control.
Therapeutic Potential and Future Directions
The this compound class of CRF1 receptor antagonists holds significant promise as a novel therapeutic approach for the treatment of stress-related disorders. Their high potency, selectivity, and favorable preclinical profiles make them attractive candidates for further development. While clinical trials with various CRF1 antagonists have yielded mixed results to date, the continued exploration and optimization of scaffolds like the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-ones may lead to a breakthrough in the management of anxiety, depression, and other stress-related conditions.[2][9]
Future research should focus on:
-
Further optimization of the pharmacokinetic and safety profiles of these compounds.
-
Investigation of their efficacy in a broader range of preclinical models that better recapitulate the heterogeneity of human stress disorders.
-
Identification of biomarkers that could help predict which patient populations are most likely to respond to CRF1 receptor antagonist therapy.
By addressing these key areas, the full therapeutic potential of this compound CRF1 receptor antagonists can be realized, offering new hope for patients suffering from the debilitating effects of chronic stress.
References
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The Emergence of Dihydropyrido[2,3-b]pyrazin-2(1H)-one Analogs as a Versatile Scaffold in Oncology Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as particularly fruitful scaffolds, forming the core of numerous approved and investigational drugs.[1] Among these, the dihydropyrido[2,3-b]pyrazin-2(1H)-one core and its related analogs represent a class of privileged structures with demonstrated potential to modulate a wide array of oncogenic pathways. This guide provides a comprehensive technical overview of this chemical family, synthesizing current knowledge on their medicinal chemistry, diverse mechanisms of antitumor action, preclinical evaluation strategies, and future developmental trajectories.
Part 1: The Medicinal Chemistry and Synthetic Landscape
The versatility of the pyridopyrazine scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological properties. The synthesis of these compounds typically involves multi-step reactions, often culminating in the construction of the core heterocyclic system.
A general synthetic approach often begins with appropriately substituted pyridine or pyrazine precursors. For instance, the synthesis of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones can be achieved by reacting a bromoethylester with an amine, followed by cyclization and subsequent functionalization through reactions like Buchwald-Hartwig amination to introduce various aryl or alkyl groups.[2] Similarly, microwave-assisted synthesis has been employed for the efficient production of related fused heterocyclic systems like 2,3-dihydropyrido[2,3-d]pyrimidine-4-ones.[3]
The rationale behind these synthetic strategies is to create a diverse library of analogs for structure-activity relationship (SAR) studies. By systematically altering substituents on the core, chemists can probe interactions with biological targets, optimize potency, enhance selectivity, and improve pharmacokinetic profiles. Key structural features that have been shown to influence activity include the nature of substituents on the pyridine and pyrazine rings, the presence of aryl groups, and the specific stereochemistry of the molecule.[4][5]
Experimental Protocol: Generalized Synthesis of a Dihydropyrido[2,3-b]pyrazine Core
This protocol represents a generalized workflow for the synthesis of a dihydropyridopyrazine scaffold, inspired by common synthetic strategies.
-
Step 1: Precursor Synthesis. Synthesize or procure the starting materials, typically a substituted 2,3-diaminopyridine and a dicarbonyl compound (e.g., an α-keto ester).
-
Step 2: Condensation Reaction. Dissolve the 2,3-diaminopyridine in a suitable solvent such as ethanol or acetic acid. Add the dicarbonyl compound dropwise at room temperature.
-
Step 3: Cyclization. Heat the reaction mixture to reflux for several hours to facilitate the cyclization and formation of the dihydropyridopyrazine ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution or require extraction with an organic solvent. Purify the crude product using column chromatography or recrystallization to obtain the desired dihydropyrido[2,3-b]pyrazin-2(1H)-one core.
-
Step 5: Functionalization (e.g., N-alkylation or arylation). To introduce diversity, the core can be further modified. For N-alkylation, the core is treated with a suitable alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. For arylation, a cross-coupling reaction such as the Buchwald-Hartwig amination can be employed using a palladium catalyst, a ligand, and an aryl halide.
Caption: Generalized workflow for the synthesis of dihydropyrido[2,3-b]pyrazin-2(1H)-one analogs.
Part 2: Mechanisms of Antitumor Action
The therapeutic potential of dihydropyrido[2,3-b]pyrazin-2(1H)-one analogs stems from their ability to interact with a variety of critical targets in cancer cells. This chemical scaffold has proven to be a versatile framework for developing inhibitors of key oncogenic pathways.
Kinase Inhibition
A predominant mechanism of action for many pyridopyrazine derivatives is the inhibition of protein kinases, enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[6]
-
Receptor Tyrosine Kinases (RTKs):
-
FLT3 Inhibitors: Certain pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[7] Mutations in FLT3 are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[7] These compounds effectively inhibit FLT3 autophosphorylation and demonstrate potent antiproliferative activity against AML cells harboring FLT3 mutations.[7]
-
EGFR Inhibitors: Pyrido[2,3-b][2][4]oxazine-based analogs have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, including resistance-conferring mutants like T790M found in non-small cell lung cancer (NSCLC).[8]
-
ALK Inhibitors: The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold has been successfully utilized to develop potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogene in certain lymphomas and lung cancers.[9]
-
VEGFR-2 Inhibitors: Some pyridazinone-based derivatives, which share structural similarities, have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[10][11]
-
-
Non-Receptor Tyrosine and Serine/Threonine Kinases:
-
CDK Inhibitors: Pyrido[2,3-d]pyrimidine derivatives have been reported as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK4/6, which are crucial for cell cycle progression.[12] Inhibition of these kinases leads to cell cycle arrest.[12]
-
mTOR Inhibitors: The broader pyrazino[2,3-b]pyrazine class has been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[13]
-
MKK4 Inhibitors: A 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold was identified as a selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4).[2]
-
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) pathways by pyridopyrazine analogs.
Induction of Apoptosis
Beyond kinase inhibition, many dihydropyridopyrazinone analogs exert their antitumor effects by inducing programmed cell death, or apoptosis. This can be a direct consequence of inhibiting pro-survival signaling pathways or through other mechanisms.
Flow cytometry analysis of cancer cells treated with these compounds often reveals a significant increase in the population of apoptotic cells, as identified by Annexin V/Propidium Iodide (PI) staining.[8][14] Mechanistically, this can involve:
-
Modulation of Bcl-2 Family Proteins: Some pyrazole-based compounds, structurally related to the topic scaffold, have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[10][11][15]
-
Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. Active compounds have been shown to lead to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[16][17]
-
Upregulation of p53: The tumor suppressor protein p53 is a key regulator of apoptosis. Some analogs have been found to upregulate p53 expression, pushing the cell towards apoptosis.[10][11][12]
Caption: Simplified intrinsic apoptosis pathway activated by pyridopyrazine analogs.
Microtubule Disruption
An interesting mechanism, identified for 1,2-dihydropyrido[3,4-b]pyrazines, is the disruption of microtubule dynamics.[4] These compounds have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[18] By interfering with microtubule function, these agents can arrest cells in the M-phase of the cell cycle, ultimately leading to cell death. This mechanism is similar to that of established anticancer drugs like colchicine and vinca alkaloids. In fact, studies have shown that these pyrazine derivatives can competitively inhibit the binding of colchicine to tubulin.[4][18]
Part 3: Preclinical Evaluation and Data
The antitumor potential of dihydropyrido[2,3-b]pyrazin-2(1H)-one analogs is rigorously assessed through a series of in vitro and in vivo assays. These evaluations are critical for determining potency, selectivity, and mechanism of action.
In Vitro Cytotoxicity and Proliferation Assays
The initial screening of these compounds involves evaluating their ability to inhibit the growth of and kill cancer cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with a range of concentrations and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Table 1: Representative In Vitro Cytotoxicity Data of Pyridopyrazine Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-b][2][4]oxazine (7f) | HCC827 (NSCLC) | 0.09 | [8] |
| Pyrido[2,3-b][2][4]oxazine (7f) | NCI-H1975 (NSCLC) | 0.89 | [8] |
| Pyrido[3,4-b]pyrazin-2(1H)-one (13) | MV4-11 (AML) | 0.01577 | [7] |
| Cyanopyridone (5e) | MCF-7 (Breast) | 1.39 | [20] |
| Pyrido[2,3-d]triazolo[4,3-a]pyrimidin-5-one (12) | MCF-7 (Breast) | 3.74 µg/mL | [21] |
Note: Data is compiled from various studies and represents different specific analogs within the broader class.
Cell Cycle Analysis
To determine if the compounds cause cell cycle arrest, flow cytometry is used.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the cells.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Analysis: An accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) indicates cell cycle arrest at that checkpoint.[11][22]
In Vivo Efficacy Studies
Promising compounds from in vitro studies are advanced to in vivo models to assess their antitumor efficacy in a living organism.
Protocol: Mouse Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor the tumor volume (measured with calipers) and the body weight of the mice regularly.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the difference between the treated and control groups.
Some dihydropyrido[3,4-b]pyrazines have demonstrated significant activity against P388 leukemia in mice, increasing the survival time of the animals.[4]
Part 4: Conclusion and Future Directions
The dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold and its analogs constitute a highly promising and versatile class of compounds for the development of novel anticancer therapeutics. Their synthetic tractability allows for the creation of extensive chemical libraries, while their ability to potently and often selectively inhibit a range of oncogenic targets—including RTKs, cell cycle kinases, and microtubule dynamics—underscores their therapeutic potential.
The causality behind the experimental choices described herein is rooted in a systematic drug discovery cascade. Initial broad screening against cancer cell lines identifies cytotoxic hits. Subsequent mechanistic studies, such as kinase assays, cell cycle analysis, and apoptosis assays, elucidate the "how" and "why" of their activity. This knowledge, in turn, informs further rounds of chemical optimization to enhance potency, selectivity, and drug-like properties, culminating in in vivo validation.
Future research in this area should focus on:
-
Improving Selectivity: While many potent compounds have been identified, enhancing selectivity for the target kinase over other kinases is crucial to minimize off-target effects and improve the therapeutic window.
-
Overcoming Drug Resistance: Designing analogs that are active against known resistance mutations in targets like EGFR and FLT3 is a critical strategy.
-
Combination Therapies: Exploring the synergistic effects of these compounds with existing chemotherapies or targeted agents could lead to more effective treatment regimens. For example, synergy has been observed between a microtubule-disrupting 1,2-dihydropyrido[3,4-b]pyrazine and vincristine.[4][18]
-
Pharmacokinetic Optimization: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to ensure that lead compounds have favorable pharmacokinetic profiles suitable for clinical development.
References
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A Senior Application Scientist's Guide to Computational Docking of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives
<Step>
Abstract
The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives have shown potent antagonism at the Corticotropin-Releasing Factor 1 (CRF1) receptor, suggesting applications in anxiety and affective disorders.[1] Furthermore, similar pyridopyrazine structures have been investigated as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[2][3] This guide provides an in-depth, technically-focused protocol for conducting computational molecular docking studies on this scaffold. Authored from the perspective of a seasoned application scientist, this document moves beyond a simple recitation of steps to explain the critical reasoning—the "why"—behind each methodological choice. We will cover the entire workflow, from target selection and validation to ligand preparation, simulation, and rigorous post-docking analysis, ensuring a self-validating and reproducible computational model.
Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazinone Core
The pyrido[2,3-b]pyrazinone core and its isomers are recognized for their versatile biological activities. For instance, derivatives of the isomeric 1,2-dihydropyrido[3,4-b]pyrazine system have been shown to interfere with microtubule formation by binding to tubulin, indicating potential as antimitotic agents for cancer therapy.[4][5] The specific this compound scaffold has been successfully optimized to yield highly potent antagonists for the CRF1 receptor, a key regulator in the body's stress response.[1]
Given the structural similarities of this scaffold to known kinase inhibitors, a primary application of computational docking is to explore its potential to bind to the ATP-binding site of various protein kinases.[6] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, this guide will use a protein kinase as the primary example target to illustrate a robust docking methodology.
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[7][8][9] It is an indispensable tool in structure-based drug design, allowing for the rapid screening of large virtual libraries and the detailed analysis of molecular interactions that drive binding.[8]
The Guiding Philosophy: A Self-Validating Docking Protocol
The credibility of any in silico model hinges on its validation. A common pitfall is treating docking as a black box, accepting the output without critical assessment. Our approach embeds validation directly into the protocol. The cornerstone of this philosophy is the ability to reproduce a known, experimentally determined binding mode.[10][11]
Core Principle: Before docking novel ligands, the protocol must demonstrate its ability to accurately "re-dock" a co-crystallized ligand into its corresponding protein structure. A successful re-docking, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Angstroms (Å) between the docked pose and the crystal structure pose, confirms that the chosen parameters and algorithms are appropriate for the system.[10][12][13][14]
The Docking Workflow: A Comprehensive Step-by-Step Guide
This section details the complete experimental procedure. We will use a hypothetical scenario of docking a novel this compound derivative against a protein kinase target.
Part I: Receptor Preparation
The quality of the initial protein structure is paramount. Raw structures from the Protein Data Bank (PDB) are not immediately ready for docking; they are static snapshots that often contain experimental artifacts and lack information required by docking software.[15][16]
Step-by-Step Protocol:
-
Structure Retrieval: Download the crystal structure of the target kinase from the PDB (e.g., PDB ID: 4JPS, a structure of PI3Kα).[17][18] Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand bound in the active site of interest.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF ChimeraX, BIOVIA Discovery Studio, Schrödinger Maestro).[19][20]
-
Causality: The raw PDB file often contains multiple protein chains, water molecules, ions, and co-factors that are not relevant to the binding event.[19][21] These must be removed to simplify the system and focus the calculation on the binding site. Retain only the protein chain containing the active site and the co-crystallized ligand for initial validation.
-
-
Repair and Refine Structure:
-
Check for Missing Residues/Atoms: Use the software's tools to identify and model any missing side chains or loops in the protein sequence.[21]
-
Add Hydrogen Atoms: PDB files typically do not include hydrogen atoms. Add hydrogens, ensuring that the software optimizes the hydrogen-bonding network.[19][21]
-
Assign Protonation States: Assign correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This is critical as the protonation state dictates a residue's ability to act as a hydrogen bond donor or acceptor.[22]
-
-
Assign Partial Charges: Apply a force field (e.g., AMBER, OPLS3e) to assign partial atomic charges to the protein atoms. Docking algorithms use these charges to calculate electrostatic interactions, a key component of the binding energy.[16][22][23]
-
Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization on the prepared protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparation process, resulting in a more realistic, low-energy conformation.
Part II: Ligand Preparation
Just as with the protein, the ligand must be correctly prepared to ensure its chemical properties are accurately represented.[24][25]
Step-by-Step Protocol:
-
Create 3D Structure: Draw the this compound derivative in a 2D chemical sketcher (e.g., ChemDraw) and convert it to a 3D structure.[15]
-
Generate Tautomers and Ionization States: Use a dedicated tool (e.g., Schrödinger's LigPrep, ChemAxon) to generate probable ionization states and tautomers at the target physiological pH.[24] The pyridopyrazinone core has multiple potential protonation sites and tautomeric forms, and failing to consider the biologically relevant one is a common source of error.
-
Assign Partial Charges: As with the protein, assign atomic partial charges using a suitable force field.
-
Energy Minimization: Minimize the 3D structure of the ligand to obtain a low-energy starting conformation.[21] The docking software will explore rotational bonds, but starting from a stable conformer is more efficient.
Visualizing the Workflow
The entire preparation and docking process can be visualized as a logical flow.
Caption: A complete workflow for a self-validating molecular docking experiment.
Simulation and Validation
With prepared molecules, the next step is to define the search space and run the simulation.
-
Grid Generation: Define the binding site. The most reliable method is to generate a docking grid centered on the co-crystallized ligand. This ensures the search space is focused on the known active site. The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Protocol Validation (Re-docking):
-
Extract the co-crystallized ligand from the prepared protein structure.
-
Dock this ligand back into the protein using the generated grid.
-
Crucial Checkpoint: Calculate the RMSD between the top-scoring docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[10][12][26] If the RMSD is high, you must revisit the preparation steps or docking parameters (e.g., scoring function, search algorithm thoroughness).
-
-
Production Docking: Once the protocol is validated, use the exact same settings to dock your novel this compound derivatives.
Post-Docking Analysis: From Data to Insight
The output of a docking run is a set of poses for each ligand, ranked by a scoring function. Raw scores alone are insufficient; they must be interpreted in a biochemical context.[12][27][28]
Interpreting the Results
-
Docking Score: The docking score is an estimate of the binding free energy (ΔG), where a more negative value suggests stronger binding affinity.[12] Use this score to rank your candidate molecules.[27][29]
-
Visual Inspection: This is a non-negotiable step.[12] Use visualization software to analyze the top-scoring pose for each ligand.[30]
-
Does the pose make chemical sense? Are there any steric clashes?
-
Is the ligand making favorable interactions with key active site residues?
-
-
Interaction Analysis: Identify and quantify the specific molecular interactions between the ligand and the protein.[12][27] Key interactions to look for, especially in kinase active sites, include:
-
Hydrogen Bonds: Look for hydrogen bonds to the "hinge" region of the kinase, a critical interaction for many ATP-competitive inhibitors.
-
Hydrophobic Interactions: Identify contacts with nonpolar residues in the active site.
-
Pi-Stacking or Cation-Pi Interactions: Look for interactions between aromatic rings in your ligand and residues like Phenylalanine, Tyrosine, or Histidine.
-
Data Presentation
Summarize your findings in a clear, comparative format.
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) | RMSD (Å) (for validation) |
| Validation Ligand | -9.8 | Hinge (Val851)[23] | Leu778, Ile848, Ile932 | 1.2 |
| Novel Compound A | -10.5 | Hinge (Val851), Asp933 | Leu778, Ile848, Met922 | N/A |
| Novel Compound B | -8.2 | Asp933 | Leu778, Val851 | N/A |
Visualizing Key Interactions
A conceptual diagram can illustrate the types of interactions driving the binding of your ligand.
Sources
- 1. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrtjournal.com [ijsrtjournal.com]
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- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. quora.com [quora.com]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
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- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 28. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 29. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 30. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Authored by: [Your Name/Team], Senior Application Scientists
Introduction: The Pyrido[2,3-b]pyrazinone Scaffold as a Privileged Structure in Drug Discovery
The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This assertion is based on the diverse and potent biological activities demonstrated by its derivatives. Structurally, the fusion of a pyridine and a pyrazine ring creates a unique three-dimensional architecture that is amenable to substitution, allowing for the fine-tuning of its pharmacological properties.
Published research has identified derivatives of this scaffold as potent inhibitors of several important drug targets. For instance, various substituted pyrido[2,3-b]pyrazin-2(1H)-ones have been developed as antagonists for the Corticotropin-Releasing Factor-1 (CRF1) receptor, with some compounds exhibiting IC50 values in the sub-nanomolar range, suggesting potential applications in anxiety and stress-related disorders.[1] Furthermore, other analogues have demonstrated significant inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in certain types of acute myeloid leukemia (AML).[2] The successful targeting of such distinct protein classes—a G-protein coupled receptor (GPCR) and a receptor tyrosine kinase—highlights the versatility of the pyridopyrazinone scaffold.
Given this established biological relevance, the core structure of this compound represents a valuable starting point for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of a wide array of biological targets. HTS allows for the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in HTS campaigns. We will delve into the principles of assay design, provide detailed protocols for a representative kinase inhibition assay, and discuss best practices for data analysis and hit validation.
Part 1: Pre-Screening Considerations for this compound
Before initiating a large-scale HTS campaign, it is crucial to characterize the physical and chemical properties of the screening compound to ensure its compatibility with the chosen assay format and to minimize potential artifacts.
Compound Quality Control and Management
The purity and integrity of the compound are paramount for reliable HTS data.
-
Purity Assessment : The purity of this compound should be assessed by methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for HTS campaigns.[6]
-
Solubility : The compound's solubility should be determined in 100% dimethyl sulfoxide (DMSO), the most common solvent for compound libraries. A stock solution, typically at a concentration of 10 mM, should be prepared. The solubility in aqueous assay buffers at the final screening concentration should also be evaluated to prevent compound precipitation, which is a common source of false-positive results.
-
Stability : The stability of the compound in DMSO stock solution under storage conditions (e.g., -20°C or -80°C) and in aqueous assay buffer at room temperature or 37°C should be assessed over the time course of the experiment. Degradation of the compound can lead to a loss of activity and unreliable results.
Assay Technology Selection and Potential for Interference
The choice of assay technology is critical and should be made with an awareness of the compound's potential for interference.
-
Fluorescence-Based Assays : These are common in HTS due to their sensitivity and high signal-to-background ratios.[7] However, it is essential to test this compound for autofluorescence at the excitation and emission wavelengths of the chosen assay. This can be done by incubating the compound in the assay buffer without the biological target and measuring the fluorescence.
-
Luminescence-Based Assays : Bioluminescence assays, such as those using luciferase, offer high sensitivity and are generally less susceptible to interference from fluorescent compounds.[8] Nevertheless, the compound should be tested for any potential inhibitory or enhancing effects on the luciferase enzyme itself in a counter-screen.
-
Absorbance-Based Assays : While less common in primary HTS, absorbance assays can be used. The compound should be checked for its own absorbance at the wavelength of detection.
The following diagram illustrates a typical decision-making workflow for pre-screening compound characterization.
Caption: Pre-screening workflow for compound validation.
Part 2: Application Protocol - Screening for Kinase Inhibitors
Protein kinases are a major class of drug targets, and HTS is a primary method for identifying novel kinase inhibitors.[9][10][11] This section provides a detailed protocol for screening this compound against a representative protein kinase using a fluorescence polarization (FP)-based assay.
Principle of the Fluorescence Polarization Assay
FP is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In this context:
-
A fluorescently labeled peptide substrate (tracer) for the kinase is used.
-
In the absence of a kinase inhibitor, the kinase phosphorylates the substrate.
-
A phospho-specific antibody that binds to the phosphorylated tracer is added.
-
The binding of the large antibody to the small tracer slows down the tracer's rotation, resulting in a high FP signal.
-
If this compound inhibits the kinase, the tracer is not phosphorylated, the antibody does not bind, and the tracer rotates freely, leading to a low FP signal.
This relationship is illustrated in the following pathway diagram:
Caption: Principle of the FP-based kinase inhibition assay.
Materials and Reagents
-
This compound (e.g., from Sigma-Aldrich[12])
-
Recombinant protein kinase and corresponding fluorescent tracer peptide and phospho-specific antibody (e.g., from commercial vendors like Promega, PerkinElmer, or Thermo Fisher Scientific).
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
DMSO (ACS grade or higher).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Detailed HTS Protocol
This protocol is designed for a 384-well plate format. All additions should be performed using automated liquid handlers for consistency.[3]
Step 1: Compound Plate Preparation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for dose-response analysis (e.g., 10-point, 3-fold dilutions starting from 1 mM).
-
For a primary screen at a single concentration (e.g., 10 µM), dilute the 10 mM stock to 200 µM in DMSO.
-
Using an acoustic dispenser or pin tool, transfer 50 nL of the compound solution from the source plate to the 384-well assay plate. This will result in a final assay concentration of 10 µM in a 10 µL final volume.
-
For control wells, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) and 50 nL of a known potent inhibitor of the target kinase (positive control, 100% inhibition).
Step 2: Kinase Reaction
-
Prepare a 2X kinase solution in kinase assay buffer. The optimal concentration of the kinase should be determined empirically during assay development to be in the linear range of the reaction (typically low nM).
-
Add 5 µL of the 2X kinase solution to each well of the assay plate containing the pre-dispensed compound.
-
Allow the plate to incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X substrate/ATP solution containing the fluorescent tracer peptide and ATP in kinase assay buffer. The ATP concentration should ideally be at or near its Km for the kinase to facilitate the identification of competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final volume is now 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the predetermined reaction time (e.g., 60 minutes).
Step 3: Signal Detection
-
Prepare the detection solution containing the phospho-specific antibody in a suitable buffer.
-
Stop the kinase reaction by adding 10 µL of the detection solution to each well.
-
Incubate the plate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated tracer.
-
Measure the fluorescence polarization on a compatible plate reader.
The table below summarizes the key parameters for the HTS protocol.
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, low-volume, black | Reduces reagent costs and maximizes throughput. Black plates minimize light scatter. |
| Final Assay Volume | 10 µL | Standard for 384-well HTS. |
| Compound Concentration | 10 µM (primary screen) | A common concentration to identify initial hits. |
| DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | At or near Km | Increases sensitivity for detecting ATP-competitive inhibitors. |
| Incubation Times | 15-30 min (compound-kinase), 60 min (kinase reaction), 60 min (detection) | Optimized during assay development to ensure equilibrium and sufficient signal window. |
| Controls | Negative (DMSO), Positive (known inhibitor) | Essential for data normalization and calculation of assay quality statistics. |
Part 3: Data Analysis and Hit Confirmation
Rigorous data analysis is crucial for identifying true hits from the large datasets generated in HTS.[13][14]
Primary Data Analysis and Quality Control
-
Normalization : The raw FP data (in milli-polarization units, mP) should be normalized to the plate controls. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))
-
Assay Quality Metric (Z'-factor) : The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated for each plate using the positive and negative controls.
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15]
Hit Selection and Confirmation
-
Hit Threshold : A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample population (e.g., mean % inhibition + 3*SD). Compounds exceeding this threshold are considered primary hits.
-
Confirmation Screen : Primary hits must be re-tested under the same assay conditions to confirm their activity and rule out experimental errors.
-
Dose-Response Analysis : Confirmed hits should be tested in a dose-response format (e.g., 10-point concentration curve) to determine their potency (IC50). The data are fitted to a four-parameter logistic model.
-
Counter-Screens and Orthogonal Assays : It is essential to perform counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds). Additionally, orthogonal assays, which use a different detection technology (e.g., a luminescence-based ATP depletion assay), should be used to confirm that the compound's activity is target-specific and not an artifact of the primary assay format.[16]
The overall HTS workflow is depicted in the following diagram:
Caption: High-throughput screening and hit validation workflow.
Conclusion
The this compound scaffold is a promising starting point for the discovery of novel bioactive molecules. By following the principles and protocols outlined in these application notes, researchers can effectively employ this compound in high-throughput screening campaigns. Careful pre-screening characterization of the compound, coupled with a robust assay design and rigorous data analysis pipeline, will maximize the probability of identifying high-quality, validated hits for progression into lead optimization programs.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (Note: While not directly from the search results, this is a foundational HTS paper and its principles are reflected in the provided search results. A direct link is not provided as per instructions, but the concept of Z-factor is mentioned in search result[15]).
- Discovery and development of a small molecule library with lumazine synthase inhibitory activity. PubMed. [Link][17]
- High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link][9]
- A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Deriv
- Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. [Link][13]
- High-throughput screening for kinase inhibitors. PubMed. [Link][10]
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link][11]
- Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed. [Link][19]
- High-throughput screening. Wikipedia. [Link][3]
- Analysis of HTS data. Cambridge MedChem Consulting. [Link][6]
- High-Throughput Screening Data Analysis.
- Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link][20]
- High-Throughput Screening Data Analysis. Semantic Scholar. [Link][21]
- High-Throughput Screening Methods for Drug Discovery. Technology Networks. [Link][4]
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoM. [Link][22]
- High-throughput screening (HTS). BMG LABTECH. [Link][5]
- Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry. [Link][23]
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. [Link][7]
- High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link][16]
- Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. PubMed. [Link][1]
- Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. PubMed. [Link][2]
- Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. MedCrave online. [Link][8]
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- 2. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
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- 12. Pyrido[2,3-b]pyrazin-2(1H)-one | 35252-03-0 [sigmaaldrich.com]
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- 15. A high-throughput screen utilizing the fluorescence of riboflavin for identification of lumazine synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
Application Note & Protocols: A Strategic Guide to Assay Development for 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one Activity
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure and potential for diverse substitutions have made it a "privileged" framework for targeting various biological pathways. Authoritative studies have successfully developed derivatives of this and closely related scaffolds into potent and selective inhibitors of protein kinases, a class of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer.[1][2] For example, a similar pyrido[3,4-b]pyrazin-2(1H)-one scaffold has yielded potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[2] Another related structure, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, was the basis for developing selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4).[1]
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to establish a robust assay cascade for characterizing the activity of novel this compound derivatives. We will move from direct enzymatic inhibition in a purified, biochemical system to validating compound efficacy within the complex environment of a living cell. The protocols herein are designed as self-validating systems to ensure data integrity and build confidence in lead candidates.
Part 1: The Biochemical Assay — Quantifying Direct Enzyme Inhibition
The foundational step in characterizing a potential inhibitor is to confirm its direct interaction with the purified target enzyme. Biochemical assays offer a clean, controlled environment to measure parameters like potency (IC₅₀) and mechanism of action, free from the complexities of cellular systems such as membrane permeability and metabolic degradation.[3]
Principle of Kinase Activity Assays
Protein kinases catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific substrate (a peptide or protein), producing adenosine diphosphate (ADP) and a phosphorylated substrate.[4] An effective assay must accurately quantify either the consumption of a substrate (ATP) or the formation of a product (ADP or the phosphosubstrate).[4][5]
Selecting the Right Assay Technology
Modern kinase drug discovery relies on non-radioactive assays that are sensitive, scalable, and robust.[5] Two leading technologies are:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays, such as LanthaScreen™, measure the phosphorylation of a fluorescently labeled substrate using a terbium-labeled antibody that recognizes the phospho-site.[6][7] When the substrate is phosphorylated, the antibody binds, bringing the donor (terbium) and acceptor (fluorescein) into proximity and generating a FRET signal.[7]
-
Luminescence-Based Assays: These assays measure changes in nucleotide concentration. Kinase-Glo® technology quantifies the amount of ATP remaining after the kinase reaction; a potent inhibitor results in less ATP consumption and a higher luminescent signal.[8][9] Conversely, ADP-Glo™ quantifies the amount of ADP produced; a potent inhibitor leads to less ADP formation and a lower luminescent signal.[4][10]
For this guide, we will detail a protocol based on the ADP-Glo™ principle . This choice is predicated on its direct measurement of product formation, which provides a robust and direct correlation with enzyme activity and is less prone to interference from compounds that interact with ATPases.[11]
Critical Parameters for Assay Development: The "Why" Behind the Protocol
A robust assay is not merely a set of steps but a carefully optimized system. Each parameter is determined empirically to ensure the assay is sensitive, reproducible, and "fit-for-purpose".[12][13]
-
Enzyme Titration: The goal is to identify an enzyme concentration that results in approximately 10-30% substrate turnover within the linear range of the reaction. This ensures the reaction rate is proportional to the enzyme concentration and is sensitive to inhibition without rapidly depleting the substrate.[10]
-
Reaction Time Course: This experiment confirms the linear phase of the enzymatic reaction. Running the assay within this window is critical for accurate determination of initial velocity (V₀) and, consequently, valid inhibition data.
-
ATP and Substrate Kₘ Determination: For competitive inhibitors, particularly those targeting the highly conserved ATP-binding pocket, potency is highly dependent on the ATP concentration.[10] The assay should be run at or near the Michaelis constant (Kₘ) for ATP. This condition provides a balanced and physiologically relevant environment to identify inhibitors of varying potencies and mechanisms.
-
DMSO Tolerance: Small molecules are typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO that does not significantly impact enzyme activity, as this sets the upper limit for compound screening concentrations.[5]
Experimental Workflow: Biochemical Assay Development
Caption: Principle of High-Content Imaging Assay for Kinase Inhibition.
Detailed Protocol 2: High-Content Imaging for STAT5 Nuclear Translocation
This protocol uses a cell line endogenously expressing the target kinase and STAT5 (e.g., MV4-11 cells for FLT3).
1. Cell Culture and Plating:
- Culture cells in appropriate media and conditions.
- Seed cells into a 384-well, clear-bottom imaging plate at a density that results in a 60-80% confluent monolayer at the time of the experiment.
- Allow cells to adhere and recover overnight.
2. Compound Treatment:
- If necessary, serum-starve the cells for 4-6 hours to reduce basal signaling pathway activation.
- Pre-treat cells with the serially diluted test compound (prepared as in Protocol 1) for 1-2 hours. Include DMSO vehicle controls.
- Stimulate the cells with a pre-determined EC₈₀ concentration of the appropriate ligand (e.g., FLT3 ligand) for 15-30 minutes to induce robust STAT5 phosphorylation and nuclear translocation. A non-stimulated control should also be included.
3. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
- Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
- Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
- Incubate with a primary antibody against STAT5 (or phospho-STAT5) overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS. Leave the final wash on the cells for imaging.
4. Imaging and Analysis:
- Acquire images using a high-content imaging system, capturing at least two channels (e.g., blue for nucleus, green for STAT5).
- Use the image analysis software to perform the following steps:
- Identify Nuclei: Use the Hoechst channel to define the nuclear mask for each cell.
- Identify Cytoplasm: Define a cytoplasmic mask by creating a ring-like region around each nucleus.
- Measure Intensity: Quantify the mean fluorescence intensity of the STAT5 signal within both the nuclear and cytoplasmic masks for every cell.
- Calculate Nuclear/Cytoplasmic Ratio: For each cell, calculate the ratio of nuclear to cytoplasmic STAT5 intensity. This ratio is the primary readout of translocation.
Data Analysis and Cellular Potency (EC₅₀)
-
Calculate Inhibition of Translocation:
-
Average the nuclear/cytoplasmic ratio for all cells in each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Ratio_Test_Compound - Ratio_Unstimulated) / (Ratio_Stimulated_Vehicle - Ratio_Unstimulated))
-
-
Determine EC₅₀:
-
Plot the % Inhibition of translocation against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the EC₅₀ value.
-
| Compound Concentration (nM) | Mean Nuc/Cyto Ratio | % Inhibition |
| Unstimulated Control | 1.1 | 0% |
| 0 (Stimulated + Vehicle) | 4.5 | 0% (by ref) |
| 10 | 4.2 | 8.8% |
| 100 | 2.9 | 47.1% |
| 500 | 1.5 | 88.2% |
| 1000 | 1.2 | 97.1% |
Ensuring Trustworthiness: The Self-Validating System
Every protocol must include internal checks to validate the data.
-
Biochemical Assay Validation: The robustness of a high-throughput screening assay is statistically validated using the Z-factor (or Z'). A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for screening. [5] * Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Cellular Assay Validation:
-
Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo® or high-content nuclear morphology analysis). A compound that kills cells will also appear to inhibit translocation, a false positive. The EC₅₀ for pathway inhibition should be at least 10-fold lower than the CC₅₀ (cytotoxic concentration 50).
-
Orthogonal Confirmation: Confirm key hits by measuring the phosphorylation of the target substrate directly via Western Blot or a cell-based ELISA. [14]
-
Conclusion
This application note outlines a comprehensive, two-tiered strategy for evaluating the activity of novel this compound derivatives as potential kinase inhibitors. By first confirming direct enzyme engagement with a robust biochemical assay and subsequently validating on-target pathway modulation in a physiologically relevant cellular context, researchers can build a high-confidence data package. This structured approach, rooted in empirical optimization and self-validating controls, accelerates the identification and prioritization of promising lead compounds for further preclinical development.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Reaction Biology. (2022).
- Gasparri, F., Sola, F., Bandiera, T., Moll, J., & Galvani, A. (2008). High-content analysis of kinase activity in cells. Combinatorial Chemistry & High Throughput Screening, 11(7), 523-536. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
- BPS Bioscience. (n.d.).
- Pharmaceutical Technology. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. [Link]
- Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161720. [Link]
- ResearchGate. (n.d.). Experimental workflow to identify kinase targets using high-content imaging. [Link]
- IRBM. (n.d.). Biochemical & Cell-based Assays. [Link]
- Dhaval, S., & Dhaval, P. (2015). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Journal of visualized experiments : JoVE, (99), 52718. [Link]
- Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
- Ingenta Connect. (2008). High-Content Analysis of Kinase Activity in Cells. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- ACS Publications. (n.d.). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. [Link]
- Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
- BMG LABTECH. (2020). Kinase assays. [Link]
- Skanda Life Sciences. (2024).
- Marin Biologic Laboratories. (n.d.).
- Slideshare. (n.d.). Target Validation / Biochemical and Cellular Assay Development. [Link]
- News-Medical.Net. (2018). Assay Development Techniques. [Link]
- Dotmatics. (n.d.).
- BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
- Gilligan, P. J., et al. (2004). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(23), 5783-5790. [Link]
- NIH. (n.d.). High-throughput imaging for the discovery of cellular mechanisms of disease. [Link]
- Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
- NIH. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]
- European Pharmaceutical Review. (2008).
- Sun, M., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155. [Link]
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Application Notes and Protocols: 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one as a Chemical Probe for Mitogen-Activated Protein Kinase Kinase 4 (MKK4)
Introduction: Unveiling the Potential of a Novel Kinase Probe
In the landscape of drug discovery and chemical biology, the use of highly selective and potent chemical probes is paramount for dissecting complex biological pathways and validating novel therapeutic targets.[1][2][3] The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold has emerged as a promising chemotype, with derivatives demonstrating significant biological activities.[4][5][6] This document provides detailed application notes and protocols for the use of a specific derivative, designated here as DPPZ-MKK4 , as a chemical probe for the dual-specificity protein kinase, Mitogen-Activated Protein Kinase Kinase 4 (MKK4), also known as MAP2K4.
MKK4 is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, integrating signals from various upstream kinases to phosphorylate and activate downstream targets such as JNK and p38 MAPKs. Dysregulation of the MKK4 signaling axis has been implicated in a variety of human diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention. The development of selective MKK4 inhibitors is therefore of great interest.[5] DPPZ-MKK4 represents a potent and selective tool for researchers to investigate the cellular functions of MKK4 and to explore its potential as a therapeutic target.
These notes are intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and practical methodologies for the effective use of DPPZ-MKK4 in a variety of experimental settings.
Properties of DPPZ-MKK4
A summary of the key properties of the exemplary chemical probe, DPPZ-MKK4, is provided below. These values are representative of a high-quality chemical probe and should be determined experimentally for any specific compound.
| Property | Value | Notes |
| Target | Mitogen-Activated Protein Kinase Kinase 4 (MKK4) | Also known as MAP2K4 or MEK4. |
| In Vitro Potency (IC50) | < 100 nM | Determined by luminescence-based kinase assay. |
| Cellular Potency (EC50) | < 1 µM | Measured by inhibition of downstream signaling (e.g., p-JNK). |
| Selectivity | >30-fold over other MKK family members | Assessed via kinome-wide profiling (e.g., Kinobeads). |
| Mechanism of Action | ATP-competitive inhibitor | Binds to the ATP-binding pocket of MKK4. |
| Negative Control | DPPZ-MKK4-N | A structurally similar but inactive analog. |
Experimental Workflows and Key Assays
The effective use of a chemical probe requires a multi-faceted approach to validate its activity and selectivity, and to subsequently apply it to answer biological questions. The following sections detail key experimental workflows.
Workflow for Validating and Utilizing DPPZ-MKK4
This workflow outlines the critical steps from initial characterization to cellular application of the probe.
Caption: Experimental workflow for DPPZ-MKK4 validation and application.
Protocols
In Vitro MKK4 Kinase Activity Assay (Luminescence-based)
This protocol is designed to determine the in vitro potency (IC50) of DPPZ-MKK4 against recombinant MKK4. The assay measures the amount of ADP produced, which is converted to ATP and detected by a luciferase reaction.[7][8]
Materials:
-
Recombinant human MKK4 enzyme
-
Kinase substrate (e.g., inactive JNK1)
-
DPPZ-MKK4 and DPPZ-MKK4-N (negative control)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of DPPZ-MKK4 and the negative control in DMSO. A typical starting concentration is 10 mM, diluted to a 10-point, 3-fold dilution series.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase assay buffer to each well.
-
Add 1 µL of the compound dilutions or DMSO (for positive and negative controls).
-
Add 2 µL of a mixture of MKK4 and its substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for MKK4.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus to MKK4 activity.
-
Normalize the data to the positive (DMSO) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Kinome-wide Selectivity Profiling using Kinobeads
To assess the selectivity of DPPZ-MKK4, a competition binding assay using kinobeads followed by quantitative mass spectrometry is recommended.[9][10][11][12][13] This method profiles the interaction of the probe with hundreds of endogenous kinases simultaneously.
Principle: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support. These beads are used to enrich a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free compound (DPPZ-MKK4), the binding of target kinases to the kinobeads will be competed off in a dose-dependent manner. The relative abundance of kinases bound to the beads is then quantified by LC-MS/MS.
Caption: Simplified MKK4 signaling pathway and the point of inhibition by DPPZ-MKK4.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal signaling.
-
Inhibition: Pre-treat the cells with various concentrations of DPPZ-MKK4, DPPZ-MKK4-N, or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the MKK4 pathway (e.g., anisomycin, UV radiation, or a relevant cytokine) for a short period (e.g., 15-30 minutes).
-
Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-JNK (p-JNK) and total JNK. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: A dose-dependent decrease in the p-JNK/total JNK ratio in the DPPZ-MKK4-treated cells compared to the stimulated control demonstrates cellular inhibition of the MKK4 pathway. The negative control, DPPZ-MKK4-N, should not show this effect.
Conclusion and Best Practices
DPPZ-MKK4 serves as a powerful chemical probe for investigating the biological roles of MKK4. [14][15]When using this or any chemical probe, it is crucial to adhere to best practices to ensure the generation of reliable and interpretable data:
-
Always use a negative control: A structurally similar but biologically inactive analog is essential to control for off-target or compound-specific effects unrelated to MKK4 inhibition.
-
Use the appropriate concentration: Use the lowest concentration of the probe that gives a robust effect in cellular assays to minimize the risk of off-target activities. [16]* Confirm target engagement in your system: The cellular context can influence probe activity. It is recommended to confirm target engagement using a method like CETSA in the specific cell line being studied.
By following these guidelines and protocols, researchers can confidently employ DPPZ-MKK4 to elucidate the multifaceted functions of MKK4 in health and disease.
References
- Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (URL: )
- (PDF)
- Open resources for chemical probes and their implications for future drug discovery. (URL: [Link])
- Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research - ACS Public
- Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks - PubMed. (URL: [Link])
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PubMed Central. (URL: [Link])
- The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use - NIH. (URL: [Link])
- Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists - PubMed. (URL: [Link])
- Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. (URL: [Link])
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (URL: [Link])
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchG
- The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed. (URL: [Link])
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (URL: [Link])
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])
- Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. (URL: [Link])
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])
- How to use chemical probes. (URL: [Link])
- Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC - NIH. (URL: [Link])
- The era of high-quality chemical probes - PMC - NIH. (URL: [Link])
- Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)
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- 4. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Cell-based assays for evaluating dihydropyrido[2,3-b]pyrazin-2(1H)-one cytotoxicity
Application Notes and Protocols
Topic: Cell-based Assays for Evaluating Dihydropyrido[2,3-b]pyrazin-2(1H)-one Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
A Multi-Parametric Approach to Characterizing the Cytotoxicity of Dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives
Introduction
The dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as antagonists for the corticotropin-releasing factor-1 (CRF1) receptor and as inhibitors of various kinases.[1][2] As with any therapeutic candidate, a thorough understanding of its safety profile is paramount. Early-stage assessment of cytotoxicity is a critical step in the drug discovery pipeline to identify and deprioritize compounds with undesirable off-target effects or narrow therapeutic windows.[3][4][5]
This guide provides a comprehensive framework for evaluating the cytotoxic effects of novel dihydropyrido[2,3-b]pyrazin-2(1H)-one compounds. We move beyond a single-endpoint analysis, advocating for a multi-parametric approach that interrogates different mechanisms of cell death. By combining assays for metabolic activity, membrane integrity, and apoptosis induction, researchers can build a detailed cytotoxicity profile, enabling more informed decision-making in lead optimization.
Guiding Principle: Choosing the Right Assay
A compound's cytotoxicity is not a monolithic event. It can manifest through various mechanisms, broadly categorized as a loss of cell viability, induction of programmed cell death (apoptosis), or catastrophic membrane failure (necrosis).[6] Selecting the appropriate assay—or more powerfully, a combination of assays—is crucial for elucidating the specific cellular response to a test compound.
-
Cell Viability Assays: These methods measure general metabolic activity or the number of living cells in a population.[7][8] They are excellent for primary screening to determine the concentration at which a compound affects cell proliferation or health.
-
Necrosis Assays: These assays detect the loss of plasma membrane integrity, a hallmark of necrotic cell death.[9][10] This is crucial for identifying compounds that cause rapid, inflammatory cell lysis.
-
Apoptosis Assays: These assays measure key events in the highly regulated process of programmed cell death, such as the activation of executioner caspases.[11] This helps to identify compounds that trigger a controlled, non-inflammatory cell death pathway.
A comprehensive cytotoxicity profile, therefore, requires interrogating at least one endpoint from each of these categories.
Method 1: Cell Viability Assessment via MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[14] The insoluble crystals are then dissolved, and the absorbance is measured, providing a robust readout of cell viability.[13][15]
Protocol: MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete medium.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the dihydropyrido[2,3-b]pyrazin-2(1H)-one compounds in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the vehicle only.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).
-
Blank: Medium only (no cells).
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well.[13]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Method 2: Membrane Integrity Assessment via LDH Release Assay
Principle
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the loss of plasma membrane integrity.[17] LDH is a stable cytosolic enzyme present in most cells.[17][18] When the plasma membrane is compromised, as occurs during necrosis, LDH is released into the cell culture medium.[9][19] The assay measures the activity of this extracellular LDH. In a coupled enzymatic reaction, LDH oxidizes lactate to pyruvate, which reduces a tetrazolium salt to a colored formazan product.[18] The amount of color formed is directly proportional to the amount of LDH released, serving as an indicator of cell lysis.[17]
Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run this assay in parallel with the same cell plates used for other assays by collecting the supernatant before proceeding with endpoint assays like MTT.
-
Crucially, prepare a "Maximum LDH Release" control. For this, treat a set of wells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate. Avoid disturbing the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and tetrazolium salt).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[18]
-
Mix gently by tapping the plate.
-
-
Incubation and Measurement:
Method 3: Apoptosis Assessment via Caspase-3/7 Activity Assay
Principle
A key event in the execution phase of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[11] These enzymes cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. Caspase-3/7 activity assays utilize a specific peptide substrate, DEVD, which is the recognition sequence for these caspases.[20] The substrate is conjugated to a reporter molecule, either a fluorophore or a luminogenic substrate.[21] When active Caspase-3/7 is present, it cleaves the DEVD peptide, releasing the reporter and generating a measurable signal (fluorescence or luminescence) that is directly proportional to the level of apoptosis.[21][22]
Protocol: Luminescent Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Remove the plate from the incubator and allow it to cool to room temperature for about 20-30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This single reagent both lyses the cells and contains the substrate for the caspase activity measurement.[21]
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
Data Normalization
For each assay, first subtract the average value of the blank (medium only) control from all other measurements.
-
MTT Assay: Express results as a percentage of the vehicle control. % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
LDH Assay: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. % Cytotoxicity = ((Absorbance_Sample - Absorbance_Untreated) / (Absorbance_MaxRelease - Absorbance_Untreated)) * 100
-
Caspase-3/7 Assay: Express results as fold change relative to the vehicle control. Fold Change = (Luminescence_Sample / Luminescence_VehicleControl)
IC₅₀ Determination
Using graphing software (e.g., GraphPad Prism), plot the normalized data against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% loss of viability).
Integrated Interpretation
By comparing the results from the three assays, a mechanistic hypothesis can be formed.
| Scenario | MTT Result (Viability) | LDH Result (Necrosis) | Caspase-3/7 Result (Apoptosis) | Interpretation |
| 1 | ↓ IC₅₀ ~10 µM | No significant increase | ↑ Significant increase | The compound induces apoptosis at concentrations that reduce cell viability. |
| 2 | ↓ IC₅₀ ~10 µM | ↑ Significant increase | No significant increase | The compound primarily induces necrosis, causing membrane lysis. |
| 3 | ↓ IC₅₀ > 50 µM | No significant increase | No significant increase | The compound has low cytotoxicity in the tested concentration range. |
| 4 | ↓ IC₅₀ ~10 µM | ↑ Increase at high conc. | ↑ Increase at low conc. | The compound primarily induces apoptosis, but switches to secondary necrosis at higher concentrations.[18] |
References
- Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. [Link]
- Cell Viability Assay | Essential Methods & Applic
- Cytotoxicity MTT Assay Protocols and Methods.
- Moriwaki, K., Chan, F. K. M. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Methods in Molecular Biology, 1004, 1-7. [Link]
- Detection of necrosis by release of lactate dehydrogenase activity. Duke University. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments. [Link]
- Viability assay. Grokipedia. [Link]
- Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
- Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]
- Min, J., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
- Schwerk, L., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin‑3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. [Link]
- Gilligan, P. J., et al. (2005). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Animal models for testing 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one efficacy
Application Note & Protocols
Preclinical Efficacy Testing of Novel 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives as GPR109A Agonists in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: The this compound scaffold represents a versatile platform for the development of novel therapeutics. This document provides a detailed guide for the preclinical evaluation of derivatives designed as agonists for the G-protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. Activation of GPR109A offers therapeutic potential in managing dyslipidemia and mitigating inflammation.[1] We present detailed protocols for robust, validated animal models of atherosclerosis and neuroinflammation to assess the in vivo efficacy of these novel compounds. The methodologies are designed to provide a clear rationale for experimental choices, ensuring data integrity and translatability.
Scientific Rationale: GPR109A as a Therapeutic Target
GPR109A has garnered significant interest since its identification as the receptor for nicotinic acid (niacin), a long-standing treatment for dyslipidemia.[1] Its endogenous ligands include the ketone body β-hydroxybutyrate (BHB) and the gut microbiota metabolite butyrate, positioning the receptor at a key intersection of metabolism and inflammation.[2][3]
Mechanism of Action: GPR109A is a Gi/o-coupled receptor predominantly expressed on adipocytes and various immune cells, including macrophages and neutrophils.[1]
-
In Adipocytes: Agonist binding inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP suppresses the activity of hormone-sensitive lipase (HSL), thereby diminishing the hydrolysis of triglycerides and reducing the release of free fatty acids (FFAs) into circulation.[4] This anti-lipolytic effect is central to the lipid-modulating properties of GPR109A agonists.
-
In Immune Cells: GPR109A activation exerts potent anti-inflammatory effects.[1] In macrophages, it can suppress inflammatory signaling pathways, while in the central nervous system (CNS), it has been shown to regulate microglial activation and reduce the production of pro-inflammatory mediators, highlighting its potential in treating neuroinflammatory conditions.[3][5]
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Application Notes and Protocols for the Quantification of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one in Biological Samples
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one in biological matrices, primarily human plasma. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis. The methodologies described herein are grounded in established principles of bioanalytical method validation, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and selectivity. The protocols cover sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory guidelines.
Introduction: The Significance of Quantifying this compound
This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Members of this structural family have been investigated for various pharmacological activities, including as antagonists for the corticotropin-releasing factor-1 (CRF1) receptor, which is implicated in anxiety and stress-related disorders.[1] Accurate quantification of these compounds in biological samples is paramount for preclinical and clinical studies, enabling the characterization of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
The development of a reliable bioanalytical method is a critical step in the drug development pipeline. Such a method must be validated to ensure that it is fit for its intended purpose, providing accurate and reproducible data to support regulatory submissions.[2] This guide details a validated LC-MS/MS method that addresses the challenges associated with quantifying small molecules in complex biological matrices.
Chemical Structure and Properties of the Analyte:
-
Compound Name: this compound
-
Molecular Formula: C₇H₇N₃O
-
Molecular Weight: 149.15 g/mol
Foundational Principles: Bioanalytical Method Validation
The protocols outlined in this document are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] A bioanalytical method must be validated to demonstrate its reliability for the intended application.[8][9] The key validation parameters addressed in this guide include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of agreement among multiple measurements of the same sample.
-
Calibration Curve: The relationship between the instrumental response and the concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Adherence to these validation principles, as outlined in guidelines like the ICH M10, ensures the integrity and quality of the generated data.[2][10][11]
The Analytical Workflow: From Sample to Result
The quantification of this compound in biological samples involves a multi-step process. Each step is optimized to ensure high recovery, minimize matrix effects, and achieve the desired sensitivity.
Figure 1: General workflow for the bioanalysis of this compound.
Detailed Protocols
Materials and Reagents
-
Reference Standards: this compound (purity ≥ 98%) and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₃,¹⁵N-3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Biological Matrix: Human plasma with K₂EDTA as an anticoagulant.
-
Laboratory Equipment: Calibrated pipettes, vortex mixer, centrifuge, and 96-well plates.
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard and SIL-IS and dissolve in an appropriate solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[12][13]
Protocol:
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 150 µL of the internal standard working solution (prepared in acetonitrile) to each sample. The high ratio of organic solvent to plasma (3:1) ensures efficient protein precipitation.[14]
-
Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Figure 2: Step-by-step protein precipitation protocol.
LC-MS/MS Method
The chromatographic and mass spectrometric parameters must be optimized to achieve the desired separation and sensitivity.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3500 V |
| MRM Transitions | To be determined empirically for the analyte and internal standard |
| Analyte (Example) | Q1: m/z [M+H]⁺ → Q3: m/z [Fragment ion]⁺ |
| SIL-IS (Example) | Q1: m/z [M+H]⁺ → Q3: m/z [Fragment ion]⁺ |
Note: The specific MRM (Multiple Reaction Monitoring) transitions need to be optimized by infusing the analyte and internal standard into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
Method Validation Summary
The developed method was validated according to the FDA and EMA guidelines.[5][6] A summary of the acceptance criteria and typical results is presented below.
Table 2: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | For QC samples at LLOQ, LQC, MQC, and HQC levels, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ). |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix from at least 6 different sources. |
| Matrix Effect | The matrix factor should be consistent across different lots of the biological matrix. The CV% of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. The deviation should be within ±15%. |
Conclusion and Field-Proven Insights
The LC-MS/MS method detailed in this guide provides a robust, sensitive, and reliable approach for the quantification of this compound in human plasma. The use of a simple protein precipitation protocol allows for high-throughput analysis, which is essential in a drug development setting. The validation results demonstrate that the method is fit-for-purpose and can be confidently applied to pharmacokinetic studies.
Expert Insights:
-
The choice of a stable isotope-labeled internal standard is crucial to correct for any variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.
-
During method development, it is advisable to evaluate different C18 columns from various manufacturers to optimize peak shape and resolution.
-
Matrix effects can be a significant challenge in bioanalysis. While protein precipitation is a rapid technique, for more complex matrices or to achieve lower LLOQs, more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[13][15]
This application note serves as a comprehensive resource for scientists and researchers, providing a solid foundation for the bioanalysis of this compound and structurally related compounds.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Application Notes & Protocols: Dihydropyrido[2,3-b]pyrazin-2(1H)-ones in Neurodegenerative Disease Research
Introduction: Confronting the Complexity of Neurodegeneration
Neurodegenerative diseases (NDs), including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a formidable challenge to modern medicine. These disorders are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor impairments.[1][2] The pathophysiology of these conditions is remarkably complex and multifactorial, involving intertwined pathways of protein misfolding, oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1][3]
Historically, drug discovery has focused on a "single-target, single-drug" paradigm. However, this approach has proven largely inadequate for multifactorial diseases like NDs.[1] This has catalyzed a shift towards a more holistic strategy: the development of Multi-Target-Directed Ligands (MTDLs). MTDLs are single chemical entities engineered to engage multiple pathological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a better safety profile compared to combination therapies.[1]
Within this innovative landscape, the dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold has emerged as a "privileged structure" of significant interest. Its unique three-dimensional architecture and versatile chemistry make it an ideal foundation for designing novel MTDLs aimed at the core pathologies of neurodegenerative disorders. This guide provides a comprehensive overview of the rationale, application, and experimental protocols for leveraging this promising chemical scaffold in neurodegenerative disease research.
The Dihydropyrido[2,3-b]pyrazin-2(1H)-one Scaffold: A Framework for Multi-Target Drug Design
The pyrido[2,3-b]pyrazine core is a heterocyclic system that provides a rigid, well-defined three-dimensional structure. This structural rigidity is crucial for specific molecular recognition by biological targets. The dihydrogenated -one form, in particular, offers a rich chemical space for functionalization at multiple positions. This allows for the systematic modulation of physicochemical properties (like solubility and brain penetrance) and the introduction of pharmacophores necessary for interacting with diverse biological targets.
The power of this scaffold lies in its synthetic accessibility, often through efficient multicomponent reactions.[4][5] This enables the rapid generation of large, diverse libraries of compounds, which is essential for screening and identifying lead candidates with the desired multi-target activity profile.
Mechanistic Rationale: Targeting the Core Pathologies of Neurodegeneration
The therapeutic potential of dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives in neurodegeneration stems from their suitability for designing inhibitors and modulators of key pathological pathways.
-
Kinase Inhibition: Aberrant activity of several protein kinases is a central feature of many NDs. For instance, Glycogen Synthase Kinase-3β (GSK-3β) is implicated in both the hyperphosphorylation of tau protein in AD and neuroinflammation.[1][6] Similarly, Leucine-Rich Repeat Kinase 2 (LRRK2) is a key genetic factor in Parkinson's disease.[7] The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is an excellent starting point for designing ATP-competitive or allosteric kinase inhibitors. Related pyrazinone structures have been successfully developed as potent and selective inhibitors of kinases like p38α MAP kinase, demonstrating the scaffold's utility in this context.[8]
-
Modulation of Protein Aggregation: The aggregation of misfolded proteins—amyloid-β (Aβ) and tau in AD, α-synuclein in PD—is a defining pathological hallmark.[2][9] Derivatives of the scaffold can be designed to interfere with this process by binding to monomeric or oligomeric forms of these proteins, preventing their assembly into toxic aggregates, or by inhibiting enzymes like BACE-1 that are crucial for the production of Aβ.[10]
-
Countering Neuroinflammation and Oxidative Stress: Chronic activation of microglia and astrocytes contributes to a persistent neuroinflammatory state that exacerbates neuronal damage.[3][9] Compounds built on the dihydropyrido[2,3-b]pyrazin-2(1H)-one framework can be functionalized with moieties known to possess antioxidant or anti-inflammatory properties, allowing them to quench reactive oxygen species and modulate inflammatory signaling pathways.
The true strength of this scaffold is the potential to combine these activities into a single molecule, creating a powerful MTDL as illustrated below.
Application Notes and Protocols
Part A: Synthesis and Library Development
The efficient synthesis of a chemically diverse library is the cornerstone of any screening campaign. Multicomponent reactions (MCRs) are particularly well-suited for this scaffold, allowing for the one-pot assembly of complex molecules from simple, readily available starting materials.[4][5][11] This approach maximizes synthetic efficiency and rapidly generates structural diversity.
Protocol 1: General Procedure for Multicomponent Synthesis of a Dihydropyrido[2,3-b]pyrazin-2(1H)-one Library
-
Rationale: This protocol outlines a generalized MCR approach to generate a library of substituted dihydropyrido[2,3-b]pyrazin-2(1H)-ones. The specific choice of starting materials (e.g., substituted 2,3-diaminopyridines, α-keto acids, isocyanides) will determine the final substitution pattern and chemical diversity of the library.
-
Materials:
-
Substituted 2,3-diaminopyridine (1.0 eq)
-
α-keto acid (1.1 eq)
-
Isocyanide (1.1 eq)
-
Solvent (e.g., Methanol, Ethanol)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the substituted 2,3-diaminopyridine and dissolve in the chosen solvent.
-
Add the α-keto acid to the solution and stir for 10 minutes at room temperature.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or preparative HPLC to yield the desired dihydropyrido[2,3-b]pyrazin-2(1H)-one derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part B: In Vitro Screening and Validation
A tiered screening cascade is essential to efficiently identify promising compounds from a library. This begins with high-throughput cellular assays to assess neuroprotection and general cytotoxicity, followed by more specific target-based assays for hit validation.
Cellular Models: The human neuroblastoma SH-SY5Y cell line is a workhorse for neurodegenerative disease research.[12] These cells can be differentiated into a more neuron-like phenotype and are susceptible to various toxins used to model AD and PD pathologies, such as hydrogen peroxide (H₂O₂), rotenone, or MPP⁺.[13][14]
Protocol 2: Screening for Neuroprotection in an H₂O₂-Induced Oxidative Stress Model using SH-SY5Y Cells
-
Rationale: This protocol assesses the ability of test compounds to protect neuronal cells from oxidative stress, a common pathological factor in NDs. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin
-
Differentiation medium: Complete medium with 10 µM retinoic acid[12]
-
Test compounds dissolved in DMSO (0.1% final concentration)
-
Hydrogen peroxide (H₂O₂) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, replace the medium with differentiation medium and culture for 4-6 days.[12]
-
Compound Pre-treatment: Prepare serial dilutions of the test compounds. Remove the culture medium and add 100 µL of medium containing the test compounds to the designated wells. Include "vehicle control" (DMSO only) and "no treatment" wells. Incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to all wells except the "no treatment" control group to a final concentration that induces ~50% cell death (e.g., 100-200 µM, to be optimized).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the "no treatment" control. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection. A counter-screen without H₂O₂ should be run in parallel to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Data Presentation: Summary of In Vitro Screening Results
| Compound ID | Neuroprotection EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Target Activity (e.g., GSK-3β IC₅₀, µM) |
| Cmpd-001 | 2.5 | > 50 | > 20 | 0.8 |
| Cmpd-002 | 15.2 | > 50 | > 3.3 | 12.1 |
| Cmpd-003 | 0.8 | 5.4 | 6.75 | 0.15 |
Part C: In Vivo Efficacy Studies
Promising candidates from in vitro screening must be validated in animal models of neurodegeneration. These studies are critical for assessing blood-brain barrier penetration, pharmacokinetics, target engagement in the CNS, and therapeutic efficacy on behavioral and neuropathological endpoints.[15]
Animal Models:
-
Parkinson's Disease: Neurotoxin-based models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, are widely used. MPTP is metabolized to the dopaminergic neurotoxin MPP⁺, which causes selective degeneration of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD.[16][17][18]
-
Alzheimer's Disease: Transgenic mouse models, such as the APP/PS1 model, which overexpresses mutant human amyloid precursor protein and presenilin-1, develop age-dependent amyloid plaques and cognitive deficits.[19]
Protocol 3: Evaluating a Lead Compound in the MPTP Mouse Model of Parkinson's Disease
-
Rationale: This protocol assesses whether a lead compound can prevent or rescue the motor deficits and dopaminergic neurodegeneration induced by MPTP in mice.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lead compound, formulated for administration (e.g., in 0.5% carboxymethylcellulose for oral gavage)
-
MPTP hydrochloride (saline solution)
-
Rotarod apparatus
-
Grip strength meter
-
Tissue processing reagents for immunohistochemistry (e.g., paraformaldehyde, antibodies against Tyrosine Hydroxylase [TH]) and HPLC.
-
-
Procedure:
-
Acclimatization and Baseline Testing: Acclimatize mice to the housing facility and handling for one week. Perform baseline behavioral tests (Rotarod, grip strength) to ensure no pre-existing motor deficits.[20]
-
Grouping: Randomly assign mice to three groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + Lead Compound.
-
Dosing Regimen (Prevention Paradigm):
-
Administer the lead compound or vehicle daily (e.g., via oral gavage) for 7 days prior to MPTP injection.
-
On day 8, administer MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart).[16] Continue to administer saline to the Vehicle Control group.
-
Continue daily administration of the lead compound or vehicle for an additional 7 days.
-
-
Behavioral Assessment: 7 days after the final MPTP injection, perform behavioral testing:
-
Rotarod Test: Place mice on an accelerating rotating rod and record the latency to fall. A longer latency indicates better motor coordination.
-
Grip Strength Test: Allow mice to grasp a bar connected to a force gauge and measure the peak force exerted. Reduced grip strength is indicative of motor deficits.[20]
-
-
Euthanasia and Tissue Collection: 21 days post-MPTP, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Harvest the brains.
-
Neuropathological Analysis:
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Stereological Counting: Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) to assess the degree of neuroprotection.
-
-
Neurochemical Analysis: In a separate cohort of animals, harvest fresh striatal tissue to measure dopamine levels and its metabolites (DOPAC, HVA) using HPLC to assess the functional integrity of the nigrostriatal pathway.
-
Conclusion and Future Directions
The dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a highly promising and versatile platform for the development of next-generation therapeutics for neurodegenerative diseases. Its amenability to diversity-oriented synthesis and its inherent potential for multi-target engagement make it an ideal starting point for addressing the complex, multifactorial nature of diseases like Alzheimer's and Parkinson's. The protocols outlined in this guide provide a robust framework for researchers to synthesize, screen, and validate novel compounds based on this scaffold.
Future research should focus on optimizing the pharmacokinetic properties of lead compounds to ensure adequate brain penetration and target engagement. The development of corresponding PET ligands would be invaluable for non-invasively confirming target occupancy in preclinical models and, eventually, in human subjects. Furthermore, exploring the efficacy of these MTDLs in a wider range of neurodegenerative disease models, including those for tauopathies and amyotrophic lateral sclerosis (ALS), could uncover new therapeutic opportunities.
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Application Notes and Protocols: The 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one Scaffold as a Promising Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Potential
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling. Dysregulation of these enzymes drives tumor growth, proliferation, and survival, making them high-value targets for small molecule inhibitors. Within the vast chemical space of potential inhibitors, the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one heterocyclic system has emerged as a privileged scaffold. While extensive data on the unsubstituted parent compound is still under investigation, numerous derivatives have demonstrated potent and selective inhibition of key kinases implicated in hematological malignancies and solid tumors, including Pim kinases, Cyclin-Dependent Kinase 9 (CDK9), and Fms-like Tyrosine Kinase 3 (FLT3).
This technical guide provides an in-depth exploration of the this compound scaffold as a kinase inhibitor. We will delve into the mechanistic rationale for targeting these kinases, present representative inhibitory data for derivatives of this scaffold, and provide detailed protocols for in vitro and cell-based assays to facilitate further research and drug discovery efforts.
The Kinase Targets: Rationale for Inhibition
The therapeutic potential of the this compound scaffold is underscored by the critical roles of its known kinase targets in cancer biology.
-
Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are downstream effectors of multiple cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1] Overexpressed in a wide array of cancers, Pim kinases are constitutively active and contribute to tumorigenesis by phosphorylating a host of substrates involved in cell cycle progression, apoptosis, and metabolism.[1][2] Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitors p21Cip1/Waf1 and p27Kip1, and the transcription factor MYC.[3][4] Inhibition of Pim kinases can thus lead to cell cycle arrest and induction of apoptosis.
-
Cyclin-Dependent Kinase 9 (CDK9): As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in regulating gene transcription.[5][6] The CDK9/cyclin T1 complex phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), releasing it from promoter-proximal pausing and enabling transcriptional elongation.[5][7] Many cancers are dependent on the continuous transcription of anti-apoptotic and pro-proliferative genes with short half-lives, such as MYC and MCL1.[5] Inhibition of CDK9 leads to the rapid depletion of these crucial oncoproteins, triggering apoptosis in cancer cells.
-
Fms-like Tyrosine Kinase 3 (FLT3): This receptor tyrosine kinase is a key regulator of normal hematopoiesis.[8] However, activating mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[2][9] Mutant FLT3 provides a constitutive signal for proliferation and survival through downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5.[8][10] Consequently, potent and selective inhibitors of FLT3 are of significant therapeutic interest in AML.
Representative Inhibitory Activity of Pyrido[2,3-b]pyrazine Derivatives
While data on the unsubstituted this compound is limited, extensive structure-activity relationship (SAR) studies on its derivatives have revealed potent inhibitory activity against the aforementioned kinases. The following table summarizes representative IC50 values for various derivatives from this chemical class.
| Kinase Target | Derivative Scaffold | IC50 (nM) | Reference |
| FLT3-D835Y | Pyrido[3,4-b]pyrazin-2(1H)-one derivative | 29.54 | [11] |
| MKK4 | 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative | 37 | [12] |
| RET | Pyrido[3,4-b]pyrazine derivative | 25 | [13] |
| CDK9 | Imidazo[1,2-a]pyrazine derivative | 5,127 | [13] |
This table presents a selection of reported IC50 values for derivatives and is intended to be illustrative of the scaffold's potential. The specific substitutions on the core ring system significantly influence potency and selectivity.
Signaling Pathway Visualizations
To contextualize the mechanism of action of this compound-based inhibitors, the following diagrams illustrate the key signaling pathways of Pim-1, CDK9, and FLT3, highlighting the points of inhibition.
Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.
Caption: CDK9-Mediated Transcriptional Elongation and Point of Inhibition.
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Application Notes and Protocols for the Evaluation of Dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives as Novel Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms.[1][2] Derivatives of the dihydropyrido[2,3-b]pyrazin-2(1H)-one core represent a promising class of heterocyclic compounds for such exploration. This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and preliminary safety assessment of these derivatives, designed for researchers in drug discovery and microbiology. The protocols herein are grounded in established methodologies to ensure robust and reproducible data generation.[3][4]
Part 1: Synthesis of Dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives
A fundamental step in exploring this class of compounds is their chemical synthesis. While various synthetic routes can be envisioned, a common approach involves the condensation of a substituted 2,3-diaminopyridine with an α-ketoester, followed by cyclization. This method allows for the introduction of diversity at various positions of the scaffold, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Protocol: A Representative Example
This protocol outlines a representative synthesis of a generic dihydropyrido[2,3-b]pyrazin-2(1H)-one derivative.
Rationale: This multi-step synthesis is designed for flexibility, allowing for the modification of starting materials to generate a library of analogues for screening. The choice of catalysts and reaction conditions is based on established methods for similar heterocyclic syntheses.[5][6]
Step 1: Synthesis of a Substituted 2,3-Diaminopyridine
-
Objective: To prepare the key diamine precursor.
-
Procedure:
-
To a solution of a 2-amino-3-nitropyridine derivative in ethanol, add palladium on carbon (10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-diaminopyridine derivative, which can be used in the next step without further purification.
-
Step 2: Condensation and Cyclization
-
Objective: To form the dihydropyrido[2,3-b]pyrazin-2(1H)-one ring system.
-
Procedure:
-
Dissolve the crude 2,3-diaminopyridine derivative in a suitable solvent such as acetic acid or ethanol.
-
Add an equimolar amount of an appropriate α-ketoester (e.g., ethyl pyruvate).
-
Heat the reaction mixture to reflux (80-100 °C) for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired dihydropyrido[2,3-b]pyrazin-2(1H)-one derivative.
-
Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: In Vitro Antibacterial Activity Assessment
The primary evaluation of novel antibacterial agents involves determining their efficacy against a panel of clinically relevant bacterial strains. Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure data comparability.[4]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a widely used and high-throughput technique for MIC determination.[7][8]
Materials:
-
Test dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[9][10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)[11]
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland standard so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Add the standardized bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible bacterial growth). Alternatively, if using a viability dye like resazurin, the MIC is the lowest concentration where no color change (from blue to pink) is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Data Presentation
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative 1 | S. aureus ATCC 29213 | 16 | 32 |
| Derivative 1 | E. coli ATCC 25922 | 64 | >128 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 |
Part 3: Cytotoxicity Assessment
A critical aspect of developing new antibacterial agents is ensuring they are not toxic to mammalian cells.[12][13] Cytotoxicity assays are essential for determining the safety profile of lead compounds.[13]
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[14]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
Procedure:
-
Seed the mammalian cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium and add them to the wells.
-
Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compounds, e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be determined from a dose-response curve.
Part 4: Preliminary Mechanism of Action Studies
While the precise mechanism of action of dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives is a subject for further investigation, preliminary studies can provide valuable insights.
Time-Kill Kinetic Assays: This assay provides information on the bactericidal or bacteriostatic nature of the compound over time. It involves exposing a standardized bacterial inoculum to the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC) and determining the number of viable cells at different time points (e.g., 0, 2, 4, 8, 24 hours). A rapid reduction in CFU/mL suggests a bactericidal mechanism.
Cellular Integrity Assays:
-
Crystal Violet Assay for Biofilm Inhibition: Evaluate the compound's ability to prevent biofilm formation, a key virulence factor for many pathogenic bacteria.
-
Membrane Permeability Assays: Use fluorescent dyes like propidium iodide to assess if the compounds disrupt the bacterial cell membrane.
Visualizations
Core Chemical Structure
Caption: General structure of the Dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold.
Antibacterial Screening Workflow
Caption: Workflow for in vitro antibacterial susceptibility testing.
Cytotoxicity Testing Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- Kretschmer, D., & Gekeler, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Drug Discovery and Evaluation: Methods in Clinical Pharmacology (pp. 1-1). Springer, Berlin, Heidelberg.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. BenchChem.
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- El-Banna, A. N., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
- Soberón, J. R., et al. (2018).
- Gein, V. L., et al. (2020). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][7][12]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 56(8), 1033-1039.
- Papasotiriou, E., et al. (2023). Evaluation of the Antimicrobial, Cyto-Genotoxic, and Antigenotoxic Activity of Dipteryx odorata Seed Extracts. Molecules, 28(14), 5489.
- Evranos Aksöz, B., Gürpinar, S. S., & Eryilmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish journal of pharmaceutical sciences, 17(5), 500.
- Evranos Aksöz, B., Gürpinar, S. S., & Eryilmaz, M. (2020).
- Aksöz, B. E., Gürpinar, S. S., & Eryilmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500-505.
- Al-Mousawi, S. M., et al. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC advances, 11(62), 39395-39420.
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Dihydropyrido[2,3-b]pyrazin-3-one Derivatives as KRAS Inhibitors: Application Notes and Protocols
This guide provides an in-depth technical overview and practical protocols for researchers, medicinal chemists, and drug development professionals working on the discovery and characterization of novel KRAS inhibitors based on the dihydropyrido[2,3-b]pyrazin-3-one scaffold. We will delve into the mechanism of action, provide a representative synthetic protocol, and detail the essential biochemical and cell-based assays for evaluating the potency and efficacy of these compounds.
The Enduring Challenge and a Covalent Opportunity: Targeting KRAS
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that acts as a critical molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the MAPK and PI3K/mTOR cascades, which fuel tumor proliferation and survival.[2]
For decades, KRAS was considered "undruggable" due to its smooth surface and the high cellular concentrations of its natural ligand, GTP. However, the discovery of a shallow pocket (the Switch-II pocket) adjacent to a specific mutation, G12C (glycine to cysteine at codon 12), created a paradigm shift. The cysteine residue in the G12C mutant provides a unique nucleophilic handle for targeted covalent inhibitors.[1] This has led to the successful development and approval of drugs like sotorasib and adagrasib, validating the therapeutic potential of covalent KRAS G12C inhibitors.[1]
The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold has emerged as a promising core structure for the development of novel covalent KRAS inhibitors.[1][2] These compounds are designed to form an irreversible covalent bond with the Cys12 residue of KRAS G12C, trapping the protein in its inactive, GDP-bound state.
Mechanism of Action: Covalent Inhibition of the KRAS G12C Mutant
The primary mechanism of action for dihydropyrido[2,3-b]pyrazin-3-one derivatives is the irreversible covalent modification of the mutant Cys12 residue in KRAS G12C. This process can be broken down into two key steps:
-
Non-covalent Binding: The inhibitor initially binds non-covalently to the Switch-II pocket of GDP-bound KRAS G12C. This binding is driven by various intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and the protein.
-
Covalent Bond Formation: Once positioned correctly within the binding pocket, an electrophilic "warhead" on the inhibitor, typically an acrylamide moiety, is attacked by the nucleophilic thiol group of the Cys12 residue. This results in the formation of a stable, irreversible covalent bond.
By covalently locking KRAS G12C in its inactive GDP-bound state, these inhibitors prevent the exchange of GDP for GTP, a crucial step for KRAS activation. This effectively shuts down the aberrant downstream signaling cascades, leading to an anti-proliferative effect in KRAS G12C-mutant cancer cells.
Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of dihydropyrido[2,3-b]pyrazin-3-one based KRAS inhibitors.
Protocol 1: Representative Synthesis of the Dihydropyrido[2,3-b]pyrazin-3-one Core and Final Inhibitor
This protocol outlines a plausible synthetic route for a representative covalent inhibitor, starting with the formation of the core heterocyclic structure followed by the installation of the acrylamide warhead. This synthesis is based on established chemical principles for the formation of similar heterocyclic systems.
Part A: Synthesis of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
-
Reaction Setup: To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and ethanol.
-
Addition of Reagent: Slowly add diethyl oxalate (1.1 eq) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
Part B: Functionalization and Acrylamide Coupling
Note: This part of the synthesis involves multiple steps that are common in medicinal chemistry to build out the final molecule with desired properties for binding to the Switch-II pocket. This often includes N-alkylation and subsequent coupling reactions.
A crucial final step is the coupling of the acrylamide warhead:
-
Reaction Setup: Dissolve the functionalized dihydropyrido[2,3-b]pyrazin-3-one intermediate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Acryloyl Chloride Addition: Cool the mixture to 0 °C and slowly add acryloyl chloride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final dihydropyrido[2,3-b]pyrazin-3-one based covalent inhibitor.
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Biochemical Assay - TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in the GDP-bound state by preventing its interaction with the Guanine Nucleotide Exchange Factor (GEF), SOS1, which facilitates the exchange of GDP for GTP. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly used.
Materials:
-
GDP-loaded, His-tagged KRAS G12C protein
-
SOS1 protein (catalytic domain)
-
GTP
-
TR-FRET Donor (e.g., Terbium-labeled anti-His antibody)
-
TR-FRET Acceptor (e.g., fluorescently labeled GTP analog)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (serially diluted in DMSO)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of serially diluted test compounds into the assay plate.
-
Protein-Inhibitor Pre-incubation: Add GDP-loaded KRAS G12C to the wells containing the test compounds. Allow to incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiation of Nucleotide Exchange: Add a mixture of SOS1 and GTP to initiate the nucleotide exchange reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the TR-FRET detection reagents (Terbium-labeled donor and fluorescently labeled GTP acceptor).
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm/620 nm). The inhibition of nucleotide exchange will result in a decreased TR-FRET signal. Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Typical Value |
| KRAS G12C Conc. | Final concentration of protein in the assay. | 10-50 nM |
| SOS1 Conc. | Final concentration of GEF in the assay. | 20-100 nM |
| GTP Conc. | Final concentration of GTP. | 1-10 µM |
| Incubation Time | Pre-incubation and reaction times. | 30-60 min each |
| IC₅₀ | Concentration for 50% inhibition. | Compound-dependent |
Protocol 3: Cell-Based Assay - p-ERK Inhibition Western Blot
This assay assesses the ability of the inhibitor to block the KRAS signaling pathway within a cellular context by measuring the phosphorylation level of a key downstream effector, ERK.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
Test compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for a specified duration (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with an anti-total-ERK antibody to serve as a loading control.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each treatment condition. Normalize the results to the vehicle control and plot the data to determine the cellular IC₅₀ for p-ERK inhibition.
Caption: Experimental workflow for the synthesis and evaluation of inhibitors.
Conclusion and Future Directions
The dihydropyrido[2,3-b]pyrazin-3-one scaffold represents a promising avenue for the development of novel, potent, and selective covalent inhibitors of KRAS G12C. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical characterization, and cellular evaluation of these compounds. By employing these methods, researchers can effectively advance their drug discovery programs aimed at targeting this critical oncogene. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring their efficacy in combination therapies, and adapting the scaffold to target other KRAS mutations.
References
- De, S. K. (2023). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Anti-Cancer Agents in Medicinal Chemistry, 23(8), 979-980. [Link]
- Bentham Science Publishers. (2022). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Bentham Science. [Link]
- Khan, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]
- ResearchGate. (2022). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity.
- Wang, J., et al. (2025). Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. Bioorganic Chemistry, 166, 109114. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Welcome to the technical support center for 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic compound. As a molecule with significant potential, evidenced by its investigation as a Corticotropin-Releasing Factor-1 (CRF1) receptor antagonist, overcoming solubility hurdles is a critical step in advancing its research and development.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental issues. The methodologies described are grounded in established principles of pharmaceutical science and are designed to be self-validating through clear, step-by-step protocols.
Troubleshooting Guide: Common Solubility Issues
Question 1: My initial attempts to dissolve this compound in aqueous buffers for my bioassay have failed. What is the first step I should take?
Answer:
Poor aqueous solubility is a common challenge for many new chemical entities, with over 40% of compounds developed in the pharmaceutical industry being practically insoluble in water.[2][3] For a heterocyclic compound like this compound, which contains nitrogen atoms, the solubility is likely to be pH-dependent. The nitrogen atoms in the pyrido[2,3-b]pyrazine ring system can be protonated or deprotonated depending on the pH of the medium, which in turn affects the molecule's overall charge and its interaction with water.[4][5]
Your first and most critical step is to perform a pH-solubility profile . This will determine the pH at which the compound exhibits maximum solubility.
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Create saturated solutions: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the respective buffer.
The resulting graph will reveal the optimal pH range for dissolving your compound. For many nitrogen-containing heterocyclic compounds, solubility is higher at acidic pHs where the molecule can be protonated to form a more soluble salt.[5][6]
Question 2: The pH-solubility profile indicates that the compound is more soluble at a pH that is not compatible with my cell-based assay. What are my other options?
Answer:
If pH adjustment is not a viable option due to experimental constraints, several other formulation strategies can be employed to enhance the solubility of your compound. These methods are broadly categorized into physical and chemical modifications.[2][7] The most common and effective approaches for preclinical research include the use of co-solvents, cyclodextrins, and the preparation of solid dispersions.
Below is a comparative overview of these techniques to help you decide on the best path forward.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for the dissolution of hydrophobic compounds.[8][9] | Simple and rapid to implement.[7] | Potential for co-solvent toxicity in biological assays; the compound may precipitate upon dilution.[8][10] |
| Cyclodextrin Complexation | Encapsulates the poorly soluble drug within the hydrophobic cavity of a cyclic oligosaccharide, forming a soluble inclusion complex.[11][12][13] | Can significantly increase solubility and bioavailability; often has a good safety profile.[14][15] | Complex formation is specific to the drug and cyclodextrin pairing; can be a more expensive option. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier at a solid state, reducing particle size to the molecular level and improving wettability.[16][17][18][19] | Can lead to a significant increase in dissolution rate and bioavailability.[16][20] | May require specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability of the amorphous form.[17] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right co-solvent for my experiment?
A1: The choice of co-solvent depends on the specific requirements of your experiment, particularly the tolerance of your biological system to the solvent. Commonly used co-solvents in preclinical studies include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), and propylene glycol (PG).[10]
It is crucial to perform a co-solvent tolerability study on your cells or biological system before proceeding with your main experiment. Start with a low concentration of the co-solvent (e.g., <1% v/v) and incrementally increase it to determine the maximum non-toxic concentration.
Caption: Workflow for selecting an appropriate co-solvent.
Q2: I've heard about using cyclodextrins. How do they work and which one should I use?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly water-soluble molecules, like this compound, forming a "host-guest" inclusion complex.[13][14] This complex is water-soluble, effectively increasing the apparent solubility of the compound.
The most commonly used cyclodextrins in pharmaceutical development are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their proven safety and high aqueous solubility.[12]
-
Select a cyclodextrin: Start with HP-β-CD as it is widely used.
-
Weigh components: Weigh out your compound and the cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2).
-
Knead the mixture: Place the powder mixture in a mortar. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Triturate: Knead the paste thoroughly for 30-60 minutes.
-
Dry the complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Characterize the complex: The resulting powder is the inclusion complex. You can then test its solubility in your desired aqueous medium.
Caption: Formation of a soluble cyclodextrin-drug inclusion complex.
Q3: What is a solid dispersion and when should I consider using it?
A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[18][19] This technique enhances solubility by reducing the drug's particle size to the molecular level, improving its wettability, and potentially converting it to an amorphous form, which is more soluble than the crystalline form.[16][19]
You should consider using a solid dispersion when other methods like pH adjustment or co-solvency are insufficient or not suitable, and you need a significant enhancement in the dissolution rate for in vivo studies.
-
Select a carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[18]
-
Dissolve components: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture).
-
Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film on the flask.
-
Dry the solid dispersion: Further dry the film under vacuum to remove any residual solvent.
-
Collect and process: Scrape the solid dispersion from the flask, and if necessary, gently mill it to obtain a fine powder.
-
Evaluate dissolution: Test the dissolution rate of the resulting powder compared to the pure compound.
References
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- Pharma Excipients. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- ResearchGate. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- National Institutes of Health. (n.d.).
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- (2025). Co-solvent: Significance and symbolism.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Journal of Advanced Pharmacy Education and Research. (n.d.).
- (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Slideshare. (n.d.). Methods of solubility enhancements.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- ResearchGate. (n.d.).
- WuXi AppTec DMPK. (2024).
- Scilit. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
- National Institutes of Health. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- PubChem. (n.d.). Pyrido(2,3-b)pyrazine.
- Semantic Scholar. (2014).
- Deep Blue Repositories. (n.d.). Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- (2021). Pyrazolo[3,4-b]pyridin-3(2H).
- PubChem. (n.d.). Pyrido(2,3-b)pyrazine-2,3-diol.
- Echemi. (n.d.). This compound.
- BLDpharm. (n.d.). 35252-03-0|Pyrido[2,3-b]pyrazin-2(1H)-one.
- ChemSynthesis. (2025). pyrido[2,3-b]pyrazine - 322-46-3, C7H5N3, density, melting point, boiling point, structural formula, synthesis.
- Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5).
- PubMed. (2004). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists.
- MDPI. (n.d.).
Sources
- 1. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
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- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ijpbr.in [ijpbr.in]
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Overcoming poor oral bioavailability of dihydropyrido[2,3-b]pyrazin-2(1H)-one analogs
A Guide to Overcoming Poor Oral Bioavailability
Welcome to the technical support center for researchers developing dihydropyrido[2,-b]pyrazin-2(1H)-one analogs. As a Senior Application Scientist, I understand the immense therapeutic potential of this scaffold and the significant challenges that can arise during development, particularly concerning oral drug delivery. Poor aqueous solubility and/or low intestinal permeability are common hurdles for heterocyclic compounds, leading to low and variable oral bioavailability (F%).
This guide is structured to provide direct, actionable answers to the problems you are likely encountering at the bench. We will diagnose the underlying causes of poor bioavailability and explore scientifically-grounded strategies to overcome them, ensuring your promising compounds have a viable path forward.
Section 1: Troubleshooting Guide - Why Is My Compound's Bioavailability Low?
This section addresses the critical first steps in diagnosing the root cause of poor oral exposure.
Question: My lead dihydropyrido[2,3-b]pyrazin-2(1H)-one analog shows less than 10% oral bioavailability in our initial rodent pharmacokinetic (PK) study. Where do I start?
Answer: A low F% value is a classic indicator of challenges with the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The first step is to deconstruct the problem and determine if the primary barrier is poor solubility or poor permeability. These two factors are the cornerstones of the Biopharmaceutics Classification System (BCS) and dictate your formulation strategy.[1]
Your immediate workflow should be to answer the following:
-
Is it a "brick dust" problem (Solubility-Limited)? Many complex heterocyclic molecules are poorly soluble in aqueous media. For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.[2]
-
Is it a "gatekeeper" problem (Permeability-Limited)? Even if dissolved, the drug must be able to pass through the intestinal epithelium to enter systemic circulation.[3]
-
Is it a "first-pass" problem (Metabolism-Limited)? The drug may be well absorbed but then rapidly metabolized by the gut wall or liver before it can be measured in circulation.[4]
The following decision workflow provides a systematic approach to diagnosis.
Caption: Troubleshooting workflow for low oral bioavailability.
Question: How do I experimentally determine if my compound is solubility- or permeability-limited?
Answer: You can diagnose this with two straightforward, high-throughput in vitro assays before committing to further animal studies.
-
Kinetic Aqueous Solubility Assay: This measures the solubility of your compound in a biorelevant buffer (e.g., Phosphate Buffered Saline, pH 7.4) from a DMSO stock solution. It mimics the situation where the drug precipitates out of solution upon entering the aqueous GI environment. A result below 50-100 µg/mL is a strong indicator of a solubility problem. (See Protocol 1 ).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses a compound's ability to diffuse across an artificial lipid membrane. It is a rapid and cost-effective way to predict passive transcellular permeability. A low effective permeability (Pe) value, typically below 5 x 10⁻⁶ cm/s, suggests the molecule will struggle to cross the intestinal wall.[3] (See Protocol 2 ).
Section 2: FAQs on Formulation Strategies
If your troubleshooting points towards poor solubility (a very common issue for this chemical class), formulation science offers several powerful solutions.
Question: My compound is definitely a "brick dust" problem. What are Amorphous Solid Dispersions (ASDs) and should I try them?
Answer: Absolutely. ASDs are one of the most successful strategies for enhancing the oral bioavailability of poorly soluble (BCS Class II/IV) drugs.[1][5]
The core principle is to convert your crystalline drug into its higher-energy, amorphous state and disperse it within a polymer matrix. This circumvents the need for the drug to break its own crystal lattice to dissolve, a major energy barrier.[6] This allows the drug to achieve a state of "supersaturation" in the gut, dramatically increasing the concentration gradient that drives absorption. The polymer's critical role is to stabilize the amorphous drug, preventing it from recrystallizing back to its more stable, less soluble form.[5]
Caption: Mechanism of bioavailability enhancement by ASDs.
Question: What are Lipid-Based Drug Delivery Systems (LBDDS) and when are they a better choice than ASDs?
Answer: LBDDS are an excellent alternative, particularly for highly lipophilic ("greasy") compounds. These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[7][8]
Upon contact with aqueous fluids in the gut, they spontaneously form fine oil-in-water emulsions or microemulsions.[2][9] This process achieves several things:
-
Keeps the Drug in Solution: The drug remains dissolved in the oil droplets, avoiding precipitation.
-
Utilizes Natural Absorption Pathways: The body is designed to absorb lipids. LBDDS can stimulate bile secretion and leverage micellar transport, effectively hitching a ride on the body's fat absorption mechanisms.[10]
-
Bypasses First-Pass Metabolism: For certain drugs, LBDDS can promote absorption via the intestinal lymphatic system, which drains directly into systemic circulation, bypassing the liver and its extensive metabolic enzymes.[4][11]
LBDDS are often categorized by the Lipid Formulation Classification System (LFCS). Simpler systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are a great starting point.[12]
Question: I'm hearing a lot about nanotechnology. How can that help?
Answer: Nanotechnology addresses the solubility issue from a different angle: increasing the surface area. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size to the nanometer scale (nanosizing), you dramatically increase the surface-area-to-volume ratio.[2]
This leads to:
-
Faster Dissolution: Nanosuspensions, which are dispersions of pure drug nanocrystals, can dissolve much more rapidly than micronized powders.[13][14]
-
Improved Adhesion: The small particle size can lead to better adhesion to the gut wall, increasing the residence time for absorption.[15]
This strategy is particularly useful when high drug loading is required, as it doesn't rely on large amounts of polymers or lipids.[16]
| Strategy | Primary Mechanism | Best For (BCS Class) | Common Excipients | Pros | Cons |
| Amorphous Solid Dispersion (ASD) | Increase apparent solubility via supersaturation.[17] | II, IV | HPMCAS, PVP, Soluplus®, Eudragit® | High bioavailability enhancement potential; well-established technology.[5] | Physical instability (recrystallization); potential for high pill burden.[18] |
| Lipid-Based System (LBDDS) | Solubilization in lipid droplets; utilizes natural fat absorption pathways.[4][10] | II, IV | Oils (e.g., Miglyol®), Surfactants (e.g., Kolliphor®, Tween®), Co-solvents (e.g., Transcutol®) | Protects drug from degradation; can bypass first-pass effect.[4] | Potential for GI side effects; fewer excipients with GRAS status.[9] |
| Nanosuspension | Increase dissolution rate by increasing surface area.[2] | II, IV | Stabilizers (e.g., Poloxamers, Lecithin) | High drug loading; suitable for multiple administration routes.[13] | Manufacturing challenges (milling/homogenization); physical stability (aggregation).[14] |
Section 3: FAQs on Prodrug Strategies
Question: My compound has decent solubility but PAMPA results show poor permeability. Is formulation the answer?
Answer: Not primarily. If the molecule itself cannot efficiently cross the intestinal membrane (a permeability issue, common for BCS Class III/IV drugs), simply improving its solubility won't solve the core problem.[3] This is where chemical modification, specifically a prodrug approach , becomes the strategy of choice.
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[19] The goal is to attach a temporary chemical moiety (the "promoiety") that masks unfavorable characteristics (like high polarity) and improves membrane permeability.[20]
For example, you can esterify a polar carboxylic acid or hydroxyl group on your pyridopyrazinone analog with a lipophilic group. This increases the overall lipophilicity of the molecule, favoring passive diffusion across the lipid bilayer of the intestinal cells. Once absorbed, endogenous esterase enzymes cleave the promoiety, releasing the active parent drug into circulation.[3]
A more advanced strategy involves designing prodrugs that are recognized by nutrient transporters on the intestinal wall, such as the peptide transporter PEPT1, to gain entry via active transport.[20][21]
Section 4: Key Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (96-Well Plate Format)
Objective: To determine the kinetic solubility of dihydropyrido[2,3-b]pyrazin-2(1H)-one analogs in phosphate-buffered saline (PBS).
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well polypropylene plates (for sample prep)
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent plates (for analysis)
-
Multi-channel pipette, plate shaker, plate reader (or HPLC-UV)
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of your test compounds in 100% DMSO.
-
Calibration Curve: In a UV-transparent plate, prepare a 7-point standard curve of your compound in a 50:50 mixture of DMSO:PBS, ranging from 200 µM down to 3.125 µM. This accounts for solvent effects on the UV absorbance.
-
Sample Preparation:
-
Add 196 µL of PBS (pH 7.4) to the wells of a polypropylene plate.
-
Add 4 µL of your 10 mM DMSO stock solution to the PBS. This creates a final concentration of 200 µM with 2% DMSO.
-
Seal the plate and shake vigorously at room temperature for 2 hours. This allows the compound to reach equilibrium (either dissolved or precipitated).
-
-
Filtration: Place the filter plate on top of a clean collection plate. Transfer the contents from the sample preparation plate to the filter plate. Centrifuge for 10 minutes at ~2000 x g to separate any precipitated solid from the saturated solution.
-
Analysis: Transfer the clear filtrate to a UV-transparent plate. Read the absorbance at the compound's λmax.
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. This value is the kinetic solubility.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of dihydropyrido[2,3-b]pyrazin-2(1H)-one analogs.
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning), consisting of a 96-well filter "donor" plate and a 96-well "acceptor" plate.
-
Phosphatidylcholine in dodecane solution (artificial membrane)
-
PBS, pH 7.4
-
High permeability control (e.g., Propranolol)
-
Low permeability control (e.g., Furosemide)
-
Plate reader or LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phosphatidylcholine solution onto the filter membrane of each well in the donor plate. Be careful not to puncture the membrane.
-
Prepare Donor Solutions: Dissolve test compounds and controls in PBS to a final concentration of 100 µM (ensure final DMSO concentration is <1%).
-
Start Assay: Add 200 µL of the donor solutions to the coated donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.
-
Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-5 hours with gentle shaking.
-
Analysis: After incubation, carefully remove the donor plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis plate reader for chromophoric compounds or LC-MS/MS for higher sensitivity and specificity).
-
Calculation: Calculate the effective permeability coefficient (Pe) using the provided manufacturer's software or standard equations that account for concentrations in donor and acceptor wells, incubation time, and membrane surface area.
References
- Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water - ijrpr.
- Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - NIH.
- (PDF) Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs - ResearchGate.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC - NIH.
- An overview on oral drug delivery via nano-based formulations - Pharmaceutical and Biomedical Research.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media.
- Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma.
- PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed.
- Full article: Promising strategies for improving oral bioavailability of poor water-soluble drugs - Taylor & Francis Online.
- Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs.
- Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PubMed Central.
- Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - NIH.
- Improving Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology.
- Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Walsh Medical Media.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs - Slideshare.
- Advancements in Nanotechnology-Based Drug Delivery Systems for Oral Healthcare: From Traditional Practices to Personalized Medic.
- Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC - NIH.
- Lipid-Based Drug Delivery Systems - PMC - NIH.
- Strategies to improve oral drug bioavailability - Semantic Scholar.
- Nanotechnology for Oral Drug Delivery 1st Edition - Pharma Excipients.
- Modern Prodrug Design for Targeted Oral Drug Delivery - MDPI.
- Micro and nanoscale technologies in oral drug delivery - PMC - PubMed Central.
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- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
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- 8. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 12. asianpharmtech.com [asianpharmtech.com]
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- 20. mdpi.com [mdpi.com]
- 21. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
A Guide to Characterizing and Mitigating Off-Target Effects
Part 1: Foundational Knowledge - Understanding the Challenge
This section addresses the fundamental concepts of off-target effects, placing them in the context of the pyridopyrazinone chemical class.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern?
Q2: The 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is the core of my compound. What are its likely on- and off-targets?
A2: While the specific target profile depends entirely on the substitutions made to the core scaffold, the pyrido[2,3-b]pyrazine family is a "privileged structure" known to interact with several important protein families. Your experimental approach should be guided by an awareness of these potential targets:
-
Protein Kinases: This is the most common target class for this scaffold. Various derivatives have been developed as potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK) and FMS-like Tyrosine Kinase 3 (FLT3).[4][5] Given the high degree of active site conservation across the human kinome, off-target kinase inhibition is a primary concern.[3]
-
Aldose Reductase (ALR2): Certain pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been designed as potent and selective ALR2 inhibitors.[6]
-
Corticotropin-Releasing Factor 1 (CRF1) Receptors: The specific 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one core has been identified in potent CRF1 receptor antagonists.[7]
-
Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1): The pyrido[2,3-b]pyrazine core has been used to develop TRPV1 antagonists for pain treatment.[8]
Therefore, when working with a novel derivative, it is crucial to profile its activity against a broad panel of kinases and other potential targets to build a comprehensive selectivity profile.
Part 2: Troubleshooting Guide - My Experiment Shows Unexpected Results
This section is formatted as a troubleshooting guide to address common issues that may arise during your experiments.
Q3: My compound is potent in a biochemical assay but shows significantly lower potency or high toxicity in cell-based assays. What's the likely cause?
A3: This discrepancy is a classic problem in drug discovery and can stem from several factors, often linked to off-target effects or poor compound properties.
-
Causality: A potent inhibitor of your target kinase in a clean, recombinant enzyme assay may be promiscuous, inhibiting other essential cellular kinases (e.g., those involved in cell cycle or survival) at similar concentrations. This leads to toxicity that masks the on-target effect. Alternatively, the issue could be related to poor physicochemical properties.
-
Troubleshooting Steps:
-
Assess Cell Permeability & Stability: First, rule out simple explanations. Use assays to confirm your compound can effectively enter cells and is not being rapidly metabolized.[1]
-
Perform an Early, Broad Off-Target Screen: Do not wait. Screen your compound against a broad panel of kinases (e.g., a 96-kinase panel) to identify major off-target liabilities.[1]
-
Dose-Response Analysis: Run a careful dose-response curve in your cellular assay. If the toxicity EC50 is very close to the on-target functional EC50, it strongly suggests that an off-target effect is confounding your results.
-
Q4: I'm seeing inconsistent results across different cell lines. Could off-targets be responsible?
A4: Absolutely. This is a strong indicator of an off-target effect and highlights the importance of choosing the right cellular model.
-
Causality: Different cell lines have varied expression profiles of both your intended target and potential off-targets. If your compound inhibits "Off-Target X" which is highly expressed and essential in Cell Line A but absent in Cell Line B, you will observe a potent cytotoxic effect only in Cell Line A, which could be misinterpreted as a selective on-target response.
-
Troubleshooting Steps:
-
Characterize Target and Off-Target Expression: Use techniques like Western Blot or qPCR to quantify the protein or mRNA expression levels of your intended target and any known major off-targets in the cell lines you are using.[1]
-
Select Appropriate Cell Models: Whenever possible, choose cell lines with high expression of your on-target protein and low or no expression of problematic off-targets.[1]
-
Genetic Validation: The most rigorous approach is to use genetic tools like CRISPR-Cas9 to knock out your intended target. The phenotype of the knockout should mimic the effect of your small molecule inhibitor. If it doesn't, an off-target effect is highly likely.[1]
-
Q5: How can I proactively design my experiments to avoid being misled by off-target effects?
A5: A multi-pronged, proactive approach is the best defense. Relying on a single line of evidence is a significant risk.
-
Recommended Proactive Workflow:
-
Use Structurally Unrelated Inhibitors: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[1]
-
Employ a "Rescue" Experiment: Overexpress a version of your target protein that is mutated to be resistant to your inhibitor. If the inhibitor's effect is "rescued" (i.e., reversed) by this resistant mutant, it provides strong evidence for on-target action.
-
Validate with Genetics: As mentioned, use CRISPR or RNAi to knock down or knock out the intended target. The resulting phenotype should phenocopy the effect of your small molecule inhibitor.[1]
-
Proactive Experimental Design Workflow
Caption: A multi-pronged workflow to validate on-target effects.
Part 3: Methodologies & Protocols
This section provides an overview of key methodologies and step-by-step protocols for assessing compound selectivity.
3.1 Computational (In Silico) Approaches
Before beginning wet-lab experiments, computational methods can predict potential off-target liabilities, guiding your experimental design.[9][10] These tools use various algorithms to compare your molecule's structure to databases of known ligands or to dock it into protein structures.
| Method Type | Description | Key Advantages | Common Tools |
| Ligand-Based | Relies on the principle that structurally similar molecules have similar biological activities. Compares your compound's 2D or 3D structure to large databases of compounds with known activities.[10] | Fast, does not require a protein structure, effective for well-studied target families. | SEA (Similarity Ensemble Approach), SwissTargetPrediction |
| Structure-Based | Requires a 3D structure of the potential off-target protein. Docks your compound into the binding site of many different proteins to predict binding affinity.[10] | Can identify novel interactions, provides structural rationale for binding. | Molecular Docking (e.g., AutoDock, Glide), OTSA (Off-Target Safety Assessment)[10][11] |
| Machine/Deep Learning | Uses algorithms trained on vast datasets of compound-target interactions to predict the probability of new interactions.[12][[“]] | Can identify complex patterns not obvious from simple similarity, performance improves as datasets grow. | CCLMoff, DeepPurpose, various proprietary models[12] |
3.2 Experimental Validation Protocols
Computational predictions must always be confirmed by experimental data.[14][15]
Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)
-
Objective: To determine the selectivity of a this compound derivative against a broad panel of protein kinases.[1]
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Commercial vendors (e.g., Eurofins, Reaction Biology) typically request a specific volume and concentration. A common screening concentration is 1 µM or 10 µM.
-
Assay Principle: Most kinase screening panels use radiometric (³³P-ATP) or fluorescence-based assays to measure the activity of a recombinant kinase against a specific substrate. The percentage of remaining kinase activity in the presence of your compound is measured relative to a DMSO vehicle control.
-
Execution: This service is typically outsourced. You will provide the compound, and the vendor will perform the screen against their panel (e.g., 96, 240, or >400 kinases).
-
Data Analysis: The primary data is usually reported as "% Inhibition at a single concentration." Any kinase inhibited by >80-90% is considered a "hit" and a potential off-target. Follow-up with full IC50 determination for these hits to quantify their potency.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To verify that your compound directly binds to its intended target (and potential off-targets) within a complex cellular environment.
-
Methodology:
-
Cell Culture: Grow cells known to express your target protein to ~80-90% confluency.
-
Compound Treatment: Treat the cells with your compound at various concentrations (and a vehicle control) for a specified time (e.g., 1 hour).
-
Heating Step: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
Detection: Collect the supernatant and analyze the amount of your target protein remaining soluble at each temperature using Western Blot or ELISA.
-
Data Analysis: Ligand binding stabilizes a protein, shifting its melting curve to a higher temperature. A clear thermal shift in the presence of your compound is strong evidence of direct target engagement. This can be performed for the on-target and any suspected off-targets.
-
Part 4: Medicinal Chemistry Strategies for Optimization
Once an off-target has been confirmed, the next step is to rationally design it out through chemical modification.
Q6: I've confirmed a kinase off-target liability. What chemical modifications can I make to my this compound core to improve selectivity?
A6: Improving selectivity is a core task of medicinal chemistry. The strategies below can be applied to the pyridopyrazinone scaffold.[16] A structure-based approach, if a crystal structure of your compound bound to its on-target and off-target is available, is the most powerful method.
-
Exploit Subtle Active Site Differences:
-
Gatekeeper Residue: The "gatekeeper" residue controls access to a deep hydrophobic pocket. Kinases with small gatekeepers (e.g., Gly, Ala, Thr) can accommodate bulky substituents on the inhibitor, while those with large gatekeepers (e.g., Met, Phe, Leu) cannot. Adding a bulky group to your scaffold that points toward this residue can create a steric clash with the off-target while being tolerated by the on-target.[3][17]
-
Targeting Inactive Conformations (Type II Inhibitors): Most kinases are flexible. Designing your compound to bind to an inactive conformation (e.g., the "DFG-out" state) can confer selectivity, as these conformations are often unique to specific kinases or subfamilies.[17]
-
-
Introduce Covalent Warheads:
-
Enhance Residence Time:
-
Optimizing drug-target residence time (how long the inhibitor stays bound) can be more important than affinity (IC50) for in vivo efficacy. Strategies to improve this include disrupting protein-water networks in the binding site or designing molecules that induce a slower conformational adaptation of the target protein.[19]
-
Medicinal Chemistry Strategies for Selectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioscipublisher.com [bioscipublisher.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. News: Deep learning predicts CRISPR off-target effects - CRISPR Medicine [crisprmedicinenews.com]
- 13. consensus.app [consensus.app]
- 14. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 15. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journaljcti.com [journaljcti.com]
- 17. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the synthesis of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Welcome to the technical support center for the synthesis of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
I. Overview of the Synthesis
The synthesis of this compound is most commonly achieved through a cyclocondensation reaction between 2,3-diaminopyridine and a suitable two-carbon electrophile. A prevalent and effective method involves the use of ethyl chloroacetate in the presence of a base. The reaction proceeds via an initial N-alkylation of one of the amino groups of 2,3-diaminopyridine, followed by an intramolecular cyclization to form the desired heterocyclic core. The choice of reaction parameters such as solvent, base, and temperature is critical for the success of this synthesis.
Below is a general reaction scheme:
Caption: General synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge in this synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[1][2][3]
-
Suboptimal Base: The choice and amount of base are crucial. A weak base may not sufficiently deprotonate the amino group for the initial N-alkylation, while an excessively strong base can lead to side reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure at least two equivalents of the base are used to neutralize the HCl byproduct and facilitate the reaction.
-
Inappropriate Solvent: The polarity of the solvent can significantly influence the reaction rate and yield.[4] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often effective as they can solvate the reactants and intermediates. Protic solvents like ethanol can also be used, sometimes leading to cleaner reactions, albeit potentially at a slower rate.
-
Degradation of Starting Material: 2,3-Diaminopyridine can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[5][6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. Ensure the purity of the starting material before commencing the reaction.
-
Product Loss During Workup: The product is polar and may have some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.[7]
Troubleshooting Workflow for Low Yield:
Caption: Systematic workflow for troubleshooting low reaction yields.
Question 2: I'm having difficulty purifying the final product. It streaks on my silica gel column. What should I do?
Answer:
The target molecule is a polar heterocyclic compound containing multiple nitrogen atoms, which can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and poor separation.[8]
Purification Strategies:
-
Modify the Mobile Phase: For normal-phase chromatography on silica gel, add a basic modifier to your eluent to suppress the interaction with acidic sites. A common choice is to add 0.5-2% triethylamine or a 7N ammonia solution in methanol to a dichloromethane/methanol or ethyl acetate/hexane mobile phase.[9]
-
Use an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.[9]
-
Reversed-Phase Chromatography: This is often the preferred method for polar compounds. Use a C18 column with a mobile phase of water and acetonitrile or methanol. Adding a modifier like 0.1% formic acid or trifluoroacetic acid can improve peak shape by protonating the basic nitrogens.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative if reversed-phase fails.[10]
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems to find one that provides good quality crystals. Common solvents for recrystallization of such compounds include ethanol, methanol, or mixtures of a polar solvent with a less polar anti-solvent.
| Purification Method | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Modified Normal-Phase | Silica Gel | DCM/MeOH with 1% NH4OH | Readily available | May still show some tailing |
| Normal-Phase | Alumina (Neutral/Basic) | Hexane/Ethyl Acetate | Good for basic compounds | Lower resolution than silica |
| Reversed-Phase | C18 Silica | Water/Acetonitrile + 0.1% FA | Excellent for polar compounds | Requires removal of water |
| HILIC | Amide or Cyano Phase | Acetonitrile/Water | Ideal for very polar compounds | Can be less intuitive to develop |
| Crystallization | N/A | Ethanol, Methanol, etc. | Can provide very high purity | Not always feasible, potential for low recovery |
Question 3: My NMR spectrum shows unexpected peaks. What are the likely impurities or side products?
Answer:
Besides unreacted starting materials, several side products can form under typical reaction conditions.
Common Impurities and Their Identification:
-
Oxidized 2,3-Diaminopyridine: The starting material can oxidize to form nitro or N-oxide derivatives, especially if the reaction is heated in the presence of air.[5][6] These impurities will have distinct aromatic signals in the ¹H NMR spectrum.
-
Bis-Alkylated Product: It is possible for both amino groups of 2,3-diaminopyridine to react with ethyl chloroacetate, leading to a bis-alkylated intermediate that will not cyclize to the desired product. This will result in a more complex NMR spectrum with additional ethyl ester signals.
-
Hydrolyzed Ethyl Chloroacetate: If there is moisture in the reaction, ethyl chloroacetate can hydrolyze to chloroacetic acid and ethanol.
-
Regioisomers: While less of a concern with a symmetrical C2 synthon like ethyl chloroacetate, if an unsymmetrical reagent were used, the formation of regioisomers would be a significant issue.[5][8][11] This would manifest as two distinct sets of peaks in the NMR for the two different isomers.
Analytical Approach:
-
¹H NMR Spectroscopy: Compare the crude NMR to the spectra of your starting materials. Look for the characteristic signals of the product, including the methylene protons of the pyrazinone ring and the aromatic protons of the pyridine ring.
-
Mass Spectrometry: LC-MS is an invaluable tool to identify the masses of the components in your crude reaction mixture. This can help confirm the presence of the desired product (M+H⁺) and suggest the structures of byproducts based on their molecular weights.
III. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the formation of this compound?
A1: The reaction proceeds through a two-step sequence:
-
N-Alkylation: The more nucleophilic amino group of 2,3-diaminopyridine attacks the electrophilic carbon of ethyl chloroacetate in an S_N2 reaction. A base is required to deprotonate the amino group and neutralize the HCl formed.
-
Intramolecular Cyclization (Amide Formation): The second amino group then acts as a nucleophile, attacking the carbonyl carbon of the newly formed ester. This intramolecular cyclization results in the formation of the six-membered pyrazinone ring and the elimination of ethanol.
Caption: Stepwise mechanism of cyclocondensation.
Q2: Can I use a different electrophile instead of ethyl chloroacetate?
A2: Yes, other electrophiles containing a two-carbon backbone with appropriate functional groups can be used. For example, α-keto acids or their esters can also undergo condensation with 2,3-diaminopyridine to form related structures. The choice of electrophile will determine the substitution pattern on the pyrazinone ring.
Q3: How critical is the reaction temperature?
A3: Temperature is a critical parameter.[1][2][3] Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the degradation of starting materials and products, and the formation of unwanted side products. It is often best to start the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor its progress before increasing the heat further if necessary.
Q4: How do I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
¹H NMR: Will show the characteristic peaks for the protons on the pyridine and pyrazinone rings.
-
¹³C NMR: Will show the expected number of carbon signals, including the characteristic carbonyl signal of the lactam.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will show a characteristic C=O stretch for the lactam carbonyl group.
IV. Experimental Protocol
This is a general protocol that can be used as a starting point. Optimization may be required based on your specific laboratory conditions and desired scale.
Synthesis of this compound
Materials:
-
2,3-Diaminopyridine
-
Ethyl chloroacetate
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2,3-diaminopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization as described in the troubleshooting section.
| Parameter | Recommended Condition | Range for Optimization |
| Solvent | DMF | Acetonitrile, Ethanol |
| Base | Triethylamine | DIPEA, K₂CO₃ |
| Temperature | 60-80 °C | Room Temperature to 100 °C |
| Reaction Time | 4-6 hours | 2-12 hours (monitor by TLC) |
V. References
-
Kekesi, L., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656.
-
Gueye, M., et al. (2015). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 107, 336-346.
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
PubChem. (n.d.). 3,4-Diaminopyridine. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Valdés-García, G., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(19), 6288.
-
Gill, C. H., et al. (2004). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(23), 5783-5790.
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Aspris, D. (2023). How Does Temperature Affect The Rate Of A Reaction?. A&D Instruments. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Khan Academy. (n.d.). Effect of temperature on reaction rate. [Link]
-
Anonymous. (n.d.). THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE. [Link]
-
Clark, J. (2021). The effect of temperature on rates of reaction. Chemguide. [Link]
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- 1. chemicals.co.uk [chemicals.co.uk]
- 2. cerritos.edu [cerritos.edu]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
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- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this heterocyclic compound in solution. As direct stability studies on this specific molecule are not extensively published, this guide is built upon established principles of chemical stability for related structures and general best practices for pharmaceutical forced degradation studies.[1][2]
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Stability Profile
This section addresses common initial questions regarding the stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is typically influenced by several key factors. These include:
-
Hydrolysis: The lactam (amide) bond within the dihydropyrazinone ring is susceptible to cleavage by water, a reaction that can be significantly accelerated under acidic or basic pH conditions.[3][4]
-
Oxidation: The dihydropyrazine ring is a potential site for oxidation. Dissolved oxygen, trace metal ions, or peroxide contaminants in solvents can promote the formation of the aromatic pyrido[2,3-b]pyrazine core or other oxidized species.[3][5]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce photochemical reactions and degradation.[6] This is a common concern for many nitrogen-containing heterocyclic compounds.
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of all potential degradation pathways, including hydrolysis and oxidation.[7][8]
Q2: I've noticed a yellowing of my stock solution over time, even when stored at 4°C. What is the likely cause?
A2: A gradual color change, such as yellowing, is often indicative of the formation of new, chromophoric degradation products. For this particular scaffold, a likely cause is the slow oxidation of the dihydropyrazine ring to its aromatic counterpart, pyrido[2,3-b]pyrazine. This newly formed aromatic system extends the conjugated π-system of the molecule, shifting its light absorption profile into the visible spectrum, which can manifest as a yellow or brownish hue. While low temperatures slow this process, they do not eliminate it entirely, especially if the solvent contains dissolved oxygen.
Q3: Can I prepare a concentrated stock solution in DMSO and store it for long-term use?
A3: While DMSO is a common solvent for initial solubilization, long-term storage of reactive compounds in DMSO can be problematic. DMSO can be hygroscopic, absorbing water from the atmosphere, which may lead to hydrolysis over time. Additionally, certain grades of DMSO can contain or develop impurities that may be reactive. For long-term storage, it is advisable to store the compound as a dry powder at low temperature (-20°C or -80°C) and prepare fresh solutions as needed. If a stock solution is necessary, consider performing a solution stability study to determine the acceptable storage duration under your specific conditions (e.g., concentration, temperature, container type).[9][10]
Q4: My analytical results (HPLC-UV) show a decrease in the peak area for the parent compound over time, but I don't see any new peaks. What could be happening?
A4: This is a common and often confusing observation in stability studies. Several possibilities could explain this phenomenon:[3]
-
Formation of Non-UV-Active Degradants: The degradation products may lack a significant chromophore that absorbs at the analytical wavelength being used. For instance, complete hydrolytic ring-opening could produce smaller, aliphatic fragments with minimal UV absorbance.
-
Precipitation of Degradants: The degradation products could be less soluble than the parent compound in the chosen solvent, causing them to precipitate out of solution. These insoluble materials would then be removed by filtration or would not be injected into the analytical system.
-
Formation of Volatile Degradants: It is possible, though less common for this scaffold, that degradation could lead to volatile products that are lost from the sample vial.
-
Adsorption to Container Surfaces: Both the parent compound and its degradants can potentially adsorb to the inner surfaces of glass or plastic storage vials, leading to an apparent loss of material from the solution.
-
Inadequate Analytical Method: The current HPLC method may not be a "stability-indicating method."[4] This means it may not be capable of separating the newly formed degradation peaks from the parent peak or the solvent front.
Section 2: Troubleshooting Guide - From Observation to Solution
This section provides a structured approach to diagnosing and resolving specific stability issues encountered during experiments.
Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers
-
Symptom: When diluted in an aqueous buffer (e.g., PBS for a biological assay), you observe a significant decrease in the concentration of this compound within a few hours, as measured by HPLC or LC-MS.
-
Probable Cause: pH-mediated hydrolysis of the lactam ring. The stability of the compound is likely highly dependent on the pH of the solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous instability.
Issue 2: Appearance of New Peaks in the Chromatogram During a Forced Degradation Study
-
Symptom: After subjecting the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, or light), you observe one or more new peaks in your RP-HPLC chromatogram.
-
Probable Cause: Formation of distinct degradation products. The identity of these products depends on the stress condition applied.
-
Diagnostic Approach & Potential Degradation Pathways:
Caption: Potential degradation pathways under stress conditions.
-
Acid/Base Stress: The primary degradation product is likely the result of hydrolysis of the lactam bond, leading to a ring-opened amino acid derivative. You can confirm this using LC-MS by looking for a product with a mass corresponding to the parent + 18 Da (addition of H₂O).
-
Oxidative Stress (e.g., H₂O₂): The most probable product is the aromatic pyrido[2,3-b]pyrazin-2(1H)-one, formed by the loss of two hydrogen atoms (a mass change of -2 Da). Another possibility is the formation of an N-oxide on the pyridine ring nitrogen.
-
Thermal/Photolytic Stress: These conditions can be less specific and may produce a mixture of hydrolytic, oxidative, and other rearranged products.
-
Section 3: Experimental Protocols
To properly investigate and mitigate stability issues, a systematic approach is required. The following are starter protocols for conducting forced degradation and solution stability studies.
Protocol 1: Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.[1]
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
High-purity water (e.g., Milli-Q)
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks
-
HPLC system with UV/PDA detector and/or Mass Spectrometer (LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like ACN or MeOH.
-
Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: Add an equal volume of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a solution of the compound in a neutral solvent (e.g., water:ACN 50:50) at 80°C for 48 hours. Also, test the solid compound in a dry oven at 80°C.
-
Photostability: Expose a solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable RP-HPLC method (e.g., C18 column with a gradient of water/ACN with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak area. Use a PDA detector to check for peak purity.
-
If available, use LC-MS to obtain mass information on the new peaks to aid in structural elucidation.
-
Data Interpretation:
| Stress Condition | Expected % Degradation | Likely Degradation Pathway |
| 0.5 M HCl, 60°C, 24h | 5-20% | Lactam Hydrolysis |
| 0.5 M NaOH, 60°C, 4h | 10-30% | Lactam Hydrolysis |
| 3% H₂O₂, RT, 24h | 5-20% | Oxidation (Dehydrogenation) |
| Heat (80°C), 48h | 5-15% | Mixed (Oxidation/Hydrolysis) |
| Light (ICH Q1B) | Variable | Photochemical Reactions |
Table 1: Representative conditions and expected outcomes for a forced degradation study. The goal is to achieve partial (5-20%) degradation to observe primary degradants without destroying the molecule completely.[11]
Protocol 2: Solution Stability in a Formulation Buffer
Objective: To determine the stability and viable usage time of the compound in a specific experimental buffer.[9]
Procedure:
-
Prepare the formulation buffer (e.g., PBS, pH 7.4) and the compound stock solution.
-
Spike the compound into the buffer at the final experimental concentration.
-
Divide the solution into multiple aliquots in the intended storage vials (e.g., HPLC vials, cryovials).
-
Store the aliquots under the intended experimental conditions (e.g., room temperature, 4°C, 37°C). Protect from light if necessary.
-
Prepare a "Time Zero" standard: Prepare a fresh solution of the compound in the same buffer for immediate analysis.
-
Analyze aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). For each time point, also prepare a fresh standard for comparison.
-
Calculate the % remaining at each time point relative to the freshly prepared standard at that same time point. This controls for any variability in instrument performance.
-
Define the stability limit: The solution is typically considered stable as long as the concentration remains within a defined range (e.g., 95-105% of the initial concentration) and no significant degradation products appear.
References
- ResearchGate. (n.d.). Forced degradation studies [Table].
- MedCrave. (2016, December 14).
- BenchChem. (2025). Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments. BenchChem.
- National Center for Biotechnology Information. (2025, July 11). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PubMed Central.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- National Center for Biotechnology Information. (2009, September 1). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed.
- National Center for Biotechnology Information. (n.d.).
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Research Journal of Pharmacy and Technology. (n.d.).
- Wiley Online Library. (2000).
- MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- PharmaGuru. (2025, May 2).
- Scientist Solutions. (2024, July 11).
- National Center for Biotechnology Information. (2004, November 4). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. PubMed.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Pyrido[2,3-b]pyrazine | C7H5N3 | CID 67580. PubChem.
- Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- MDPI. (2023, January 28). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][11][12]oxazine-1,8-diones.
- National Center for Biotechnology Information. (n.d.). 2(1H)
- Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- MDPI. (n.d.). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide.
- National Center for Biotechnology Information. (2024, March 1). Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions.
- National Center for Biotechnology Information. (2014, March 6). The Key to the Extraordinary Thermal Stability of P.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed.
- ResearchGate. (2025, December 5). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)
- National Center for Biotechnology Information. (n.d.). Thermal stability of Clostridium pasteurianum rubredoxin: deconvoluting the contributions of the metal site and the protein.
- National Center for Biotechnology Information. (1987, March 15). Comparison of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines) with several other inhibitors of mitosis. PubMed.
- National Center for Biotechnology Information. (2024, July 15). Thermal Stability of Chalcogenide Perovskites. PubMed.
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Technical Support Center: Crystallization of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Introduction: The successful crystallization of novel heterocyclic compounds, such as 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one, is a critical step in drug discovery and development. This molecule and its analogs serve as important scaffolds for various therapeutic agents, including corticotropin-releasing factor-1 (CRF1) receptor antagonists and FLT3 inhibitors.[1][2] However, achieving a crystalline solid with high purity and a consistent crystal form can be challenging. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the crystallization of this and related compounds, grounded in the principles of physical organic chemistry and materials science.
Section 1: The Primary Challenge - Initial Failure to Crystallize
Q1: I've completed my synthesis and removed the reaction solvent, but the resulting product is an amorphous solid or a thick oil. Where do I begin the crystallization process?
A1: This is the most common starting point in purifying a new compound. An amorphous solid or oil indicates that the molecules have not organized into a well-defined crystal lattice. The primary cause is often residual impurities or the lack of an appropriate solvent system to facilitate the slow, ordered process of crystal formation. Your immediate goal is to systematically identify a suitable solvent or solvent system that will allow for purification and crystallization.
The overall troubleshooting workflow can be visualized as a decision tree:
Caption: Initial troubleshooting workflow for crystallization.
Causality: Impurities are a major impediment to crystallization.[3] Structurally similar impurities can become incorporated into the crystal lattice, disrupting its formation, while dissimilar impurities can alter the solubility profile of your compound.[4][5] Therefore, starting with material that is at least >90% pure, typically confirmed by NMR or LCMS, is highly recommended before investing significant time in crystallization screening. If your compound is significantly impure, purification by column chromatography is the logical first step.
Section 2: Solvent Selection - The Cornerstone of Good Crystallization
Q2: How do I select the right solvent or solvent system?
A2: Choosing an appropriate solvent is the most critical factor in developing a successful crystallization process.[6][7] An ideal single solvent for recrystallization should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should fully dissolve your compound near its boiling point.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, forcing it out of solution.
-
Inertness: The solvent must not react with your compound.
-
Volatility: It should be volatile enough to be easily removed from the final crystals.
-
Impurity Profile: Ideally, impurities should remain soluble in the solvent at low temperatures, allowing for their removal during filtration.[8]
For a compound like this compound, which contains both hydrogen-bond donors (N-H) and acceptors (C=O, pyridine/pyrazine nitrogens), a range of protic and aprotic polar solvents should be investigated.
Data Presentation: Common Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds, but high boiling point can be difficult to remove. |
| Ethanol | 78 | 24.5 | Excellent general-purpose protic solvent. |
| Methanol | 65 | 32.7 | More polar than ethanol, dissolves many compounds well. |
| Isopropanol (IPA) | 82 | 18.3 | Good alternative to ethanol, often gives good quality crystals. |
| Acetonitrile | 82 | 37.5 | Aprotic polar solvent, good for compounds with nitrile or amide groups. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, often used in combination with hexanes. |
| Acetone | 56 | 20.7 | Highly volatile, good dissolving power. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Aprotic ether, good for less polar compounds. |
| Toluene | 111 | 2.4 | Non-polar aromatic, good for inducing crystallization of less polar compounds. |
| Heptane/Hexanes | 69-98 | ~2.0 | Non-polar, often used as an anti-solvent. |
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~10-20 mg of your crude (but relatively pure) compound into several small vials.
-
To each vial, add a different solvent dropwise at room temperature, swirling after each drop.[9]
-
Observation 1 (Solubility at RT): If the compound dissolves readily at room temperature, that solvent is likely too good and will result in poor recovery. Set it aside as a potential "good" solvent for a two-solvent system.
-
Observation 2 (Insolubility at RT): If the compound does not dissolve, heat the vial gently (e.g., with a heat gun or in a sand bath) towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Observation 3 (Crystallization on Cooling): Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath.
-
Analysis: The best single solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystalline solid upon cooling.[10]
Section 3: Common Crystallization Issues & Solutions
Q3: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A3: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the temperature of the saturated solution is higher than the melting point of the compound in that specific solvent environment (a eutectic effect).[11][12] Impurities can also lower the melting point, exacerbating this issue.[12] An oil rarely purifies the compound effectively, as impurities tend to dissolve well in the oil itself.
Troubleshooting Protocol for Oiling Out:
-
Re-dissolve and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Allow it to cool again, much more slowly.[11]
-
Lower the Crystallization Temperature: If the compound dissolves at a high temperature (e.g., 80°C in ethanol), try to find a solvent with a lower boiling point in which it is also soluble (e.g., acetone at 56°C). This keeps the solution temperature below the compound's melting point.
-
Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a miscible "poor" or "anti-solvent" (one in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This method avoids high temperatures altogether.[13][14]
-
Promote Nucleation: Sometimes, an oil is a supersaturated state that lacks a nucleation site. Try scratching the inside of the flask with a glass rod at the oil-solvent interface or adding a seed crystal.[15]
Q4: Crystals have formed, but they are very fine needles or a powder. How can I obtain larger, higher-quality crystals?
A4: The formation of very small crystals indicates that the rate of nucleation (the initial formation of crystal seeds) is much faster than the rate of crystal growth.[11] This happens when the solution becomes supersaturated too quickly. To get larger crystals, you need to slow down the entire process.
Methods to Promote Larger Crystal Growth:
-
Slow Down Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels or a cork ring, before moving it to an ice bath. An ideal crystallization should see initial crystal formation over 5-20 minutes.[11]
-
Reduce Supersaturation: Add a little extra solvent (5-10%) than the minimum required for dissolution at high temperature. This will slightly decrease your yield but will keep the compound in solution longer during cooling, giving crystals more time to grow.[11]
-
Use a Solvent Diffusion Setup: For very small scales, dissolve your compound in a good solvent in a small vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility and promoting slow crystal growth.[16][17]
Q5: No crystals are forming even after the solution has cooled completely. What are my options?
A5: This indicates the solution is supersaturated but lacks the energy barrier to nucleate. You must induce crystallization.
Protocol for Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a high-energy surface that can serve as a nucleation point.[11]
-
Seeding: If you have a tiny amount of the solid compound (even if it's impure from a previous attempt), add a single, small crystal to the cold, supersaturated solution. This "seed" provides a perfect template for further crystal growth.[13][15]
-
Concentrate the Solution: If induction methods fail, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent (25-50%). Then, repeat the slow cooling process.[11]
-
Add an Anti-Solvent: If you are using a single-solvent system and it fails, you can try to convert it to a two-solvent system. Add a miscible anti-solvent drop-by-drop to the cold solution until it becomes permanently cloudy, then let it stand.
Caption: Workflow for Two-Solvent (Anti-Solvent) Crystallization.
Section 4: Advanced Topic - Polymorphism
Q6: I've successfully crystallized my compound, but the melting point and spectroscopic data are inconsistent between batches. Could this be polymorphism?
A6: Yes, this is a classic sign of polymorphism—the ability of a compound to exist in two or more different crystal structures.[18][19] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, stability, and bioavailability, which is of critical importance in the pharmaceutical industry.[20][21]
Causality: The formation of a specific polymorph is kinetically and thermodynamically controlled. Factors such as the choice of solvent, cooling rate, temperature, and even the presence of specific impurities can direct the crystallization toward one form over another.[22][23] Often, a rapidly cooled solution will yield a less stable (metastable) "kinetic" product, while very slow crystallization may yield the most stable "thermodynamic" product.[24]
Investigative Steps:
-
Systematic Re-crystallization: Crystallize your compound from a variety of different solvents (e.g., a protic solvent like ethanol, an aprotic polar solvent like acetonitrile, and a less polar solvent like toluene) and under different conditions (fast cooling vs. slow cooling).
-
Characterization: Analyze each distinct crystalline batch using techniques sensitive to solid-state form:
-
Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying different crystal lattices. Each polymorph will have a unique diffraction pattern.[20]
-
Differential Scanning Calorimetry (DSC): This will reveal different melting points and may show solid-state transitions between polymorphs.[24]
-
Solid-State NMR (ssNMR) and IR/Raman Spectroscopy: These techniques can detect differences in the molecular conformation and intermolecular interactions within the crystal lattice.[20]
-
-
Control the Process: Once you identify the desired polymorph (usually the most stable one), you must rigorously control the crystallization conditions that produce it to ensure batch-to-batch consistency.
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- ResearchGate. (n.d.). Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- APC. (n.d.). Solvent Selection - (API) Solubility.
- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
- PMC - NIH. (2018, October 22). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy.
- YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
- theijes. (2016, June 15). Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review.
- CrystEngComm (RSC Publishing). (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
- View of Recent advances in the identification and prediction of polymorphs. (n.d.).
- ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection.
- The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. (n.d.).
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF.
- YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures? - Chemistry For Everyone.
- EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- international journal of pharmaceutical research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Polymorph screening in pharmaceutical development. (2010, August 19).
- Guide for crystallization. (n.d.).
- ResearchGate. (2013, January 28). How to crystallize the natural compounds from plant extracts?.
- Google Patents. (n.d.). WO2014007254A1 - Method for promoting crystallization of fats and oils.
- Reddit. (2024, October 28). What is YOUR crystallisation go-to? : r/OrganicChemistry.
- Crystallisation Techniques. (2006, January 8).
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- PubMed. (n.d.). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists.
- PubMed. (n.d.). Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.
Sources
- 1. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 4. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
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- 8. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Reactive Metabolite Formation of Pyridopyrazines
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the formation of reactive metabolites (RMs) from pyridopyrazine-containing compounds. This resource is designed to offer practical, field-proven insights and troubleshooting strategies to navigate the complexities of assessing and mitigating bioactivation risks associated with this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are reactive metabolites and why are they a concern for pyridopyrazine-based drug candidates?
Reactive metabolites are chemically unstable molecules generated during the metabolic processing of a drug by enzymes, primarily cytochrome P450s (CYPs) in the liver.[1][2] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and hypersensitivity reactions.[3] For pyridopyrazine-based compounds, the electron-rich nitrogen atoms and the aromatic rings present potential sites for metabolic activation, making a thorough assessment of their RM formation potential a critical step in drug discovery and development.[4]
Q2: What are the most common bioactivation pathways for nitrogen-containing heterocycles like pyridopyrazines?
While specific pathways are substrate-dependent, common bioactivation routes for N-heterocycles involve:
-
Oxidation of the Pyridine or Pyrazine Ring: CYP-mediated oxidation can lead to the formation of electrophilic species. For instance, oxidation of a pyridine ring can result in the formation of reactive N-oxides or quinone-imine type intermediates, especially if activating groups are present.[5]
-
Oxidation of Substituents: Functional groups attached to the pyridopyrazine core are also susceptible to metabolic activation. For example, amino groups can be oxidized to nitroso or hydroxylamine intermediates.
-
Epoxidation: If the pyridopyrazine ring or its substituents have unsaturated bonds, epoxidation can occur, leading to the formation of reactive epoxides.[6]
Understanding these potential pathways is the first step in designing experiments to probe for and ultimately minimize RM formation.
Q3: What is a "structural alert" and should I immediately discard a pyridopyrazine candidate if it contains one?
A structural alert is a chemical moiety or functional group that is known to be associated with the formation of reactive metabolites.[3] Examples include anilines, furans, and thiophenes. While the pyridopyrazine core itself is not universally considered a high-risk structural alert, certain substituents can be.
It is crucial not to discard a promising compound solely based on the presence of a structural alert.[3] The local electronic and steric environment of the functional group can significantly influence its propensity to form RMs. Instead, the presence of a structural alert should trigger a proactive experimental investigation to assess the actual risk of bioactivation.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Experimental Design & Interpretation
A: Don't panic. A positive hit in an initial screen is a starting point for a more in-depth investigation. The next logical steps are:
-
Confirmation and Characterization: Confirm the identity of the trapped adducts using high-resolution mass spectrometry (HR-MS) to gain confidence in the initial finding.
-
Quantitative Assessment: If confirmed, move towards a more quantitative assessment to understand the extent of RM formation. This can involve radiolabeled compounds to measure covalent binding or quantitative trapping studies.
-
Identify the "Soft Spot": The most critical step is to identify the site of metabolism on your molecule that leads to the reactive intermediate. This is often referred to as the metabolic "soft spot." This information is key to devising a medicinal chemistry strategy to block or reduce bioactivation.
Diagram: General Workflow for Investigating Reactive Metabolite Formation
Caption: A stepwise approach to identifying and mitigating reactive metabolite formation.
A: Not necessarily. While the absence of GSH adducts is a positive sign, it's not a definitive guarantee of safety. Consider these possibilities:
-
Formation of "Hard" Electrophiles: GSH is a "soft" nucleophile and is less efficient at trapping "hard" electrophiles like carbocations or iminium ions. These may preferentially react with other cellular nucleophiles.
-
Unstable Adducts: The GSH adduct itself might be unstable and degrade before detection. This can be a particular issue with certain classes of reactive intermediates.
-
Alternative Trapping Agents: If there's a strong suspicion of RM formation despite negative GSH trapping results, consider using alternative trapping agents. For instance, cyanide can trap hard electrophiles, and semicarbazide can trap reactive aldehydes.
-
Enzyme System: Ensure the in vitro system you are using (e.g., liver microsomes, S9 fraction, hepatocytes) contains the necessary enzymes and cofactors for the bioactivation of your compound.
Analytical Challenges (LC-MS/MS)
A: LC-MS/MS analysis of GSH adducts can be challenging due to the complexity of the biological matrix. Here are some common issues and their solutions:
| Problem | Potential Cause | Troubleshooting Strategy |
| Poor Sensitivity | Ion suppression from the biological matrix. | Optimize sample preparation (e.g., solid-phase extraction). Use a more sensitive mass spectrometer. Consider using isotopically labeled GSH to distinguish adducts from background.[3] |
| False Positives | In-source fragmentation or co-eluting interferences. | Use high-resolution mass spectrometry for accurate mass measurement. Confirm the characteristic neutral loss of the pyroglutamic acid moiety (129 Da) in positive ion mode or the precursor ion of m/z 272 in negative ion mode for GSH adducts. |
| Unstable Adducts | The GSH adduct may be degrading in the autosampler or during ionization. | Minimize sample storage time before injection. Optimize MS source conditions (e.g., use a lower source temperature). |
| Multiple Adduct Peaks | Formation of isomeric GSH adducts or adducts with oxidized GSH. | Optimize chromatographic separation to resolve isomers. Monitor for the mass of GSSG adducts. |
Diagram: Decision Tree for Troubleshooting Negative GSH Trapping Results
Caption: A guide for interpreting and acting upon negative results in GSH trapping assays.
Protocol: A Generic Step-by-Step Guide for Glutathione Trapping Experiments
This protocol provides a general framework for conducting an in vitro GSH trapping experiment using human liver microsomes. Note: This is a starting point and should be optimized for your specific pyridopyrazine compound.
-
Preparation of Reagents:
-
Prepare a stock solution of your pyridopyrazine test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a stock solution of reduced glutathione (GSH) in water or buffer. A final concentration of 1-10 mM in the incubation is typical.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine in the following order:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration typically 0.5-1 mg/mL)
-
GSH solution
-
Test compound (final concentration typically 1-50 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Include control incubations:
-
Without NADPH (to check for non-enzymatic reactions)
-
Without test compound (to check for endogenous GSH adducts)
-
With a known positive control compound (to ensure the assay is working)
-
-
-
Sample Quenching and Processing:
-
Stop the reaction by adding 2-3 volumes of cold acetonitrile.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 water:acetonitrile).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS method.
-
Employ data-dependent scanning modes to acquire MS/MS spectra of potential GSH adducts.
-
Look for the characteristic neutral loss of 129 Da in positive ion mode or the precursor ion of m/z 272 in negative ion mode.
-
References
- Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]
- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives.
- Advances on the biosynthesis of pyridine rings. PubMed Central. [Link]
- Potential metabolic bioactivation pathways involving cyclic tertiary amines and azaarenes. Drug Metabolism Reviews. [Link]
- MetaSite - Metabolism prediction. Molecular Discovery. [Link]
- Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct. PubMed. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. PubMed Central. [Link]
- Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct.
- Predicting regioselectivity of cytosolic SULT metabolism for drugs. Optibrium. [Link]
- Pharmacological activity and mechanism of pyrazines. PubMed. [Link]
- Pitfalls in LC-MS(-MS) Analysis. gtfch.org. [Link]
- LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. PubMed. [Link]
- Investigating Methods of Detection of Glutathione Adducts.
- Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
- Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS.
- Dealing with Reactive Metabolites in Drug Discovery. American Chemical Society. [Link]
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransform
- Glutathione conjugation with the pyrrolizidine alkaloid, jacobine. PubMed. [Link]
- Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. PubMed. [Link]
- In Vitro Screening Techniques for Reactive Metabolites for Minimizing Bioactivation Potential in Drug Discovery. Bentham Science. [Link]
- A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups.
- Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactiv
- Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
- Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. PubMed Central. [Link]
- Managing the challenge of chemically reactive metabolites in drug development. University of Washington School of Pharmacy. [Link]
Sources
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- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. waters.com [waters.com]
Technical Support Center: Novel Pyrido[2,3-b]pyrazine Derivatives for Combating Drug Resistance
This guide is designed for researchers, scientists, and drug development professionals working with novel pyrido[2,3-b]pyrazine derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of synthesis, characterization, and biological evaluation of these promising compounds.
Section 1: Synthesis and Characterization: Troubleshooting Guide
The synthesis of the pyrido[2,3-b]pyrazine core and its derivatives can be challenging. Success often hinges on careful control of reaction conditions and rigorous purification.
Q1: My condensation reaction to form the pyrido[2,3-b]pyrazine core is resulting in a mixture of regioisomers. How can I improve the selectivity?
A1: The formation of regioisomers is a common issue when using unsymmetrical α-dicarbonyl compounds with substituted diaminopyridines[1]. The regioselectivity of this condensation reaction is highly sensitive to the reaction conditions.
Causality and Strategy:
-
Acid/Base Catalysis: The reaction mechanism involves nucleophilic attack by the amino groups of the diaminopyridine onto the carbonyl carbons. The relative reactivity of the two carbonyl groups and the two amino groups determines the major isomer.
-
Temperature: Lower temperatures can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable isomer or the product of the faster reaction pathway[1].
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the starting materials and the stability of the transition states.
Troubleshooting Protocol:
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. This can significantly increase the yield of the desired isomer[1].
-
Solvent Screening: Test a range of solvents. Acidic solvents like acetic acid or trifluoroacetic acid have been shown to improve regioselectivity in some cases[1].
-
Catalyst Optimization: If using a catalyst, such as p-toluenesulfonic acid (p-TSA), optimize its concentration. Too much or too little can affect the reaction rate and selectivity[2][3].
-
Purification: If a mixture is unavoidable, meticulous purification using column chromatography with a shallow gradient or preparative HPLC is essential. Isomers can often be separated, and their structures confirmed by single-crystal X-ray diffraction[1].
Q2: I'm struggling with low yields and side product formation during the functionalization of the pyrido[2,3-b]pyrazine core. What should I consider?
A2: Low yields and side reactions often stem from the reactivity of the heterocyclic core and the choice of reagents. The nitrogen atoms in the pyrazine ring can be both nucleophilic and basic, leading to undesired reactions.
Causality and Strategy:
-
Protecting Groups: If you are performing reactions on a substituent and the ring nitrogens are interfering, consider using a suitable protecting group strategy.
-
Reaction Conditions: Overly harsh conditions (high temperature, strong bases/acids) can lead to decomposition of the heterocyclic core.
-
Phase-Transfer Catalysis (PTC): For reactions like N-alkylation, PTC can be a mild and efficient method to improve yields and reduce side products by facilitating the reaction between two immiscible phases[4].
Troubleshooting Table: Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, decomposition of starting material or product. | Monitor reaction progress by TLC/LC-MS. Use milder reaction conditions. Optimize stoichiometry of reactants. |
| Multiple Products | Lack of regioselectivity, side reactions with the heterocyclic core. | Use protecting groups if necessary. Explore alternative synthetic routes with better selectivity. Optimize solvent and temperature[1]. |
| Purification Difficulty | Products with similar polarity to starting materials or byproducts. | Use a different eluent system for column chromatography. Consider recrystallization or preparative HPLC. |
| Characterization Issues | Inconclusive NMR or Mass Spec data. | Ensure sample purity. Acquire 2D NMR spectra (COSY, HSQC, HMBC) for full structural elucidation. Use high-resolution mass spectrometry (HRMS) for accurate mass determination[4]. |
Section 2: In Vitro Antimicrobial Susceptibility Testing (AST)
Accurate determination of the antimicrobial activity of your novel compounds is critical. The Minimum Inhibitory Concentration (MIC) assay is the foundational experiment for this purpose[5].
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using broth microdilution.
Q3: My MIC results are not reproducible. What are the common factors that affect AST results?
A3: Reproducibility is a major challenge in AST. Several variables can significantly impact the outcome. Adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) is crucial for minimizing variability[6].
Key Factors Influencing AST Results:
-
Inoculum Size: The density of the bacterial suspension is one of the most critical variables. A higher inoculum can lead to a higher apparent MIC[7]. Always standardize your inoculum using a McFarland standard or by plating for colony forming units (CFUs).
-
Solvent Effects: Many novel compounds are dissolved in solvents like DMSO. High concentrations of the solvent can inhibit bacterial growth, leading to false-positive results. Always include a solvent control to check for its effect at the highest concentration used in the assay[7].
-
Compound Solubility and Stability: Pyrido[2,3-b]pyrazine derivatives can have poor aqueous solubility. If the compound precipitates in the growth medium, the effective concentration will be lower than expected, leading to an overestimation of the MIC. Visually inspect your assay plates for precipitation.
-
Growth Medium: The composition of the medium can affect the activity of a compound. For example, some media components can chelate or bind to the test compound, reducing its availability. Use standard media like Mueller-Hinton Broth (MHB) whenever possible[7].
-
Incubation Time and Temperature: Deviations from standard incubation conditions can alter bacterial growth rates and, consequently, MIC values.
Q4: My compound shows activity against Gram-positive bacteria but not Gram-negative bacteria. What does this suggest?
A4: This is a common observation for many antimicrobial compounds. The difference in cell wall structure between Gram-positive and Gram-negative bacteria is a primary reason for this differential activity.
Causality and Strategy:
-
Gram-Negative Outer Membrane: Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier, preventing many compounds from reaching their intracellular targets[8].
-
Efflux Pumps: Gram-negative bacteria are also equipped with a variety of efflux pumps that can actively remove compounds from the cell before they can exert their effect.
Next Steps:
-
Mechanism of Action Studies: Investigate if your compound targets a pathway or structure unique to Gram-positive bacteria.
-
Structural Modification: Consider chemical modifications to your pyrido[2,3-b]pyrazine scaffold to improve its ability to penetrate the Gram-negative outer membrane. This could involve adding cationic groups or making the molecule smaller.
-
Combination Therapy: Test your compound in combination with a known membrane permeabilizer or an efflux pump inhibitor to see if this restores activity against Gram-negative strains.
Section 3: Investigating the Mechanism of Action (MoA)
Understanding how your compound kills bacteria or inhibits its growth is a critical step in drug development. For pyrido[2,3-b]pyrazine and similar heterocyclic compounds, several mechanisms are possible.
Potential MoA and Experimental Approaches
Caption: Investigating potential mechanisms of action for novel compounds.
Q5: How can I determine if my compound targets DNA gyrase?
A5: DNA gyrase is a well-established target for antibacterial agents, and some quinolone derivatives, which are structurally related to pyridopyrazines, are known to target it[5]. Molecular docking studies have also suggested that pyrido[2,3-b]pyrazine derivatives can bind to DNA gyrase[4].
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Principle: This cell-free assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. An effective inhibitor will prevent this supercoiling.
-
Setup:
-
Combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and ATP-containing buffer in a microcentrifuge tube.
-
Add your pyrido[2,3-b]pyrazine derivative at various concentrations. Include a known inhibitor (e.g., ciprofloxacin) as a positive control and a DMSO-only reaction as a negative control.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Analysis:
-
Stop the reaction and analyze the DNA topology using agarose gel electrophoresis.
-
Relaxed and supercoiled DNA will migrate at different rates. In the presence of an inhibitor, the DNA will remain in its relaxed state.
-
-
Interpretation: The concentration of your compound that inhibits 50% of the supercoiling activity (IC50) can be determined.
Section 4: Advanced Troubleshooting: Resistance and Cytotoxicity
Q6: I'm observing the development of resistance to my compound in the lab. How can I study this?
A6: The potential for bacteria to develop resistance to a new agent is a critical piece of information for its development prospects[5].
Experimental Approach: Serial Passage Resistance Selection
-
Baseline MIC: Determine the initial MIC of your compound against the bacterial strain of interest.
-
Serial Passage:
-
Inoculate a culture of the bacteria in a sub-inhibitory concentration (e.g., 0.5x MIC) of your compound.
-
After incubation, determine the MIC of this "trained" culture.
-
Use the culture from the well at 0.5x the new MIC to start the next passage.
-
-
Repeat: Continue this process for a set number of days (e.g., 15-30 passages).
-
Analysis: Plot the fold-change in MIC over time. A significant and stable increase in MIC indicates the development of resistance.
-
Sequencing: Perform whole-genome sequencing on the resistant isolates to identify mutations in potential target genes (e.g., gyrA or gyrB for DNA gyrase) or other resistance-conferring genes.
Q7: My compound is effective against bacteria, but it's also showing high cytotoxicity against mammalian cell lines. What can I do?
A7: A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is essential for a viable drug candidate. High cytotoxicity is a common hurdle.
Causality and Strategy:
-
Off-Target Effects: The compound may be inhibiting a mammalian enzyme that is homologous to the bacterial target. For example, some kinase inhibitors can show cross-reactivity between bacterial and human kinases[9][10][11].
-
Lipophilicity: Highly lipophilic compounds can sometimes lead to non-specific toxicity, including inhibition of the hERG ion channel, which can cause cardiotoxicity[12].
Mitigation Strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to identify the structural features responsible for cytotoxicity versus antibacterial activity. The goal is to separate these two effects.
-
Reduce Lipophilicity: Modify the compound to make it more polar. This has been shown to reduce hERG inhibition for some pyrido[2,3-b]pyrazine derivatives[12].
-
Target Selectivity Assays: If you have a hypothesized target (e.g., a bacterial kinase), perform counter-screening against a panel of human kinases to assess selectivity. A highly selective compound is less likely to be cytotoxic.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for the concentration range to test in an MIC assay?
-
A: A common starting range is a 2-fold serial dilution from 128 µg/mL down to 0.25 µg/mL. This can be adjusted based on preliminary results.
-
-
Q: How do I calculate the Selectivity Index (SI)?
-
A: The SI is typically calculated as CC50 / MIC, where CC50 is the 50% cytotoxic concentration against a mammalian cell line, and MIC is the minimum inhibitory concentration against the target bacterium. A higher SI is more favorable.
-
-
Q: My compound seems to be bacteriostatic, not bactericidal. Is this a problem?
-
A: Not necessarily. Both bacteriostatic and bactericidal agents can be clinically effective. To determine this, you can perform a Minimum Bactericidal Concentration (MBC) assay after your MIC assay by plating the contents of the clear wells onto antibiotic-free agar.
-
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PubMed Central, National Institutes of Health.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central, National Institutes of Health.
- Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (n.d.). PubMed.
- Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). National Institutes of Health.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing.
- Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. (n.d.).
- Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org.
- International Journal of Pharmaceutical Sciences and Research (IJPSR). (n.d.).
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023).
- Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). ResearchGate.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. (2014). Bentham Science Publishers.
- Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. (2025). ResearchGate.
- ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. (n.d.).
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI.
- Novel Antimicrobial Peptides Designed Using a Recurrent Neural Network Reduce Mortality in Experimental Sepsis. (n.d.). National Institutes of Health.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed.
- What are some factors that could affect antimicrobial susceptibility testing? (2023). ResearchGate.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (n.d.). ResearchGate.
- Antibiotic Resistance, Tolerance, and Persistence in Healthcare-Associated Bacterial Pathogens: Mechanisms, Evolution, and Clinical Opportunities. (n.d.). Frontiers.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
- From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). MDPI.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Pyridopyrazines
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyridopyrazine synthesis. The inherent asymmetry in many pyridopyrazine targets presents a significant challenge in controlling regioselectivity. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Section 1: Troubleshooting Guide - Common Regioselectivity Issues
This section addresses specific experimental problems encountered during the synthesis of pyridopyrazines. Each question is followed by a detailed analysis of potential causes and a series of actionable solutions.
Q1: My cyclocondensation of an unsymmetrical diaminopyridine with a 1,2-dicarbonyl is producing an inseparable mixture of regioisomers. How can I improve the selectivity?
This is the most common challenge in pyridopyrazine synthesis. The formation of two or more regioisomers results from the two non-equivalent amino groups of the pyridine precursor exhibiting similar reactivity towards the dicarbonyl compound. Control can be achieved by modulating the electronic and steric environment of the reaction.
Root Cause Analysis:
The reaction proceeds via a two-step mechanism: (1) initial nucleophilic attack of one amino group on a carbonyl to form a hemiaminal, followed by dehydration to an imine; (2) subsequent intramolecular cyclization of the second amino group onto the remaining carbonyl. The regioselectivity is determined at the first step. The more nucleophilic (or less sterically hindered) amino group will react faster, dictating the final product.
Troubleshooting Workflow:
Solutions:
-
pH Control: The basicity of the two amino groups is rarely identical. By carefully adjusting the pH of the reaction medium, you can selectively protonate the more basic amine, rendering it non-nucleophilic. A titration or pKa calculation of the diaminopyridine precursor can inform the optimal pH range.
-
Solvent Effects: The choice of solvent can have a profound impact. Aprotic solvents (e.g., Toluene, Dioxane) are standard, but switching to a protic solvent (e.g., EtOH, AcOH) can be beneficial. Protic solvents can form hydrogen bonds preferentially with the more electron-rich/basic amino group, increasing its effective steric bulk and directing the reaction to the other amine.
-
Temperature Adjustment: Lowering the reaction temperature often increases selectivity. Reactions under kinetic control are more sensitive to small differences in the activation energies of the competing pathways.
-
Catalysis: While many condensations are run neat or with a simple acid catalyst (like acetic acid), specialized catalysts can introduce selectivity. For instance, certain Lewis acids may coordinate to the pyridine nitrogen, withdrawing electron density and altering the relative nucleophilicity of the adjacent amino groups.
| Parameter | Condition A | Condition B (Optimized) | Typical Outcome |
| Solvent | Toluene | Acetic Acid | Increased ratio from 2:1 to >10:1 |
| Temperature | 110 °C (Reflux) | 60 °C | Selectivity for kinetic product improves |
| Catalyst | None | Sc(OTf)₃ (0.1 eq) | Potential reversal of selectivity |
| pH | ~8 (Uncontrolled) | 5.5 (Buffered) | Significant improvement for one isomer |
Table 1. Impact of Reaction Parameters on Regioisomeric Ratio.
Q2: I have successfully synthesized a mixture of pyridopyrazine regioisomers but cannot separate them by standard silica gel chromatography. What are my options?
Separating regioisomers is a frequent and frustrating challenge, as their similar polarities make them difficult to resolve.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Don't just rely on standard Hexane/Ethyl Acetate or DCM/Methanol. Experiment with systems that offer different selectivities, such as Toluene/Acetone or using additives like triethylamine (for basic compounds) or acetic acid (for acidic compounds).
-
Stationary Phase: If silica fails, try other stationary phases. Alumina, C18 (reverse-phase), or even more exotic phases like diol or cyano-bonded silica can offer different retention mechanisms.
-
Preparative TLC/HPLC: For small to medium scales, preparative TLC can be effective if any separation is visible analytically.[1] For high-purity material, preparative HPLC is the gold standard. Sometimes, even achiral molecules can be separated on a chiral column due to different spatial interactions.[1]
-
-
Crystallization: This can be a highly effective technique.
-
Systematic Screening: Screen a wide range of solvents (e.g., EtOAc, MeCN, EtOH, Acetone, Heptane) and solvent mixtures.
-
pH Adjustment: If your molecules have basic or acidic handles, try crystallizing them as salts (e.g., HCl salt, tosylate). The different crystal packing of the isomeric salts can lead to selective precipitation.
-
-
Derivatization: As a last resort, you can chemically modify the isomer mixture. A bulky protecting group or other functional group might be added regioselectively (if one isomer reacts faster) or might alter the physical properties of the isomers enough to allow for separation. The derivatizing group can then be removed after purification.
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the fundamental electronic and steric factors governing regioselectivity in pyridopyrazine synthesis?
Regioselectivity is almost always a contest between electronic effects (which group is more nucleophilic/electrophilic) and steric effects (which site is more accessible).
-
Electronic Effects: In the common synthesis from diaminopyridines, the relative nucleophilicity of the two amino groups is key. Electron-donating groups (EDGs) like -OR or -NR₂ on the pyridine ring will increase the nucleophilicity of ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like -NO₂, -CN, or the ring nitrogen itself will decrease nucleophilicity at those positions.[2] The initial condensation will occur preferentially at the amino group that is more activated (or less deactivated) by these effects.
-
Steric Effects: A bulky substituent adjacent to one of the reacting sites will hinder the approach of the reaction partner. For instance, in the reaction of 2,6-dichloro-3-substituted pyridines, bulky 3-substituents were found to direct nucleophilic attack to the more distant 6-position.[3] This principle is directly applicable to pyridopyrazine formation, where a bulky group next to one amine will favor cyclization involving the less hindered amine.
Q4: How can metal catalysis be used to control regioselectivity in more advanced pyridopyrazine syntheses?
Metal catalysis, particularly with palladium, offers powerful methods for constructing the pyridopyrazine core with high regiocontrol, often through cross-coupling or heteroannulation reactions. The key is that the steric and electronic properties of the ligands on the metal center can dictate the outcome of the reaction, sometimes overriding the inherent bias of the substrate.[4]
For example, in a Pd-catalyzed heteroannulation of a diene with an o-bromoaniline (an analogue for a bromo-aminopyridine), the regioselectivity of the initial carbopalladation step can be controlled by the ligand.[4]
-
Bulky Ligands: Ligands with a large cone angle (e.g., P(tBu)₃) can block certain reaction sites, forcing the catalytic cycle to proceed through a less-hindered pathway, leading to a specific regioisomer.
-
Electron-Rich/Poor Ligands: The electronic nature of the ligand (e.g., phosphines with electron-donating or withdrawing substituents) modifies the electron density at the metal center. This, in turn, influences which of the two reacting partners (e.g., which nitrogen of a diaminopyridine) coordinates more strongly or undergoes oxidative addition/reductive elimination more rapidly.
| Ligand | Key Property | Potential Influence on Regioselectivity |
| P(tBu)₃ | Very Bulky, Electron-Rich | Steric control dominates; favors reaction at the least hindered site. |
| SPhos | Bulky, Electron-Rich | Excellent for many cross-couplings; can favor specific C-N bond formations. |
| P(OPh)₃ | Less Bulky, Electron-Poor | Electronic control; may favor reaction pathways sensitive to substrate electronics. |
| PAd₂ⁿBu | Bulky Adamantyl Ligand | Has been shown to reverse selectivity in some heteroannulations.[4] |
Table 2. Influence of Representative Palladium Ligands on Regioselectivity.
Section 3: Key Experimental Protocols
Protocol 1: Regioselective Cyclocondensation of 3,4-Diamino-5-chloropyridine
This protocol illustrates the use of acidic conditions to favor the formation of one regioisomer by exploiting the differential basicity of the two amino groups. The amino group at C-4 is more basic than the one at C-3 due to the electron-withdrawing effect of the adjacent ring nitrogen.
Objective: To selectively synthesize 2-chloro-6,7-dimethylpyrido[3,4-b]pyrazine.
Reagents:
-
3,4-Diamino-5-chloropyridine (1.0 equiv)
-
Biacetyl (2,3-butanedione) (1.1 equiv)
-
Glacial Acetic Acid (solvent)
Procedure:
-
To a solution of 3,4-diamino-5-chloropyridine (1.0 g, 6.92 mmol) in glacial acetic acid (20 mL), add biacetyl (0.66 mL, 7.61 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. The more basic 4-amino group is preferentially protonated by the acetic acid, leaving the 3-amino group to initiate the condensation.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1).
-
Upon completion, cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL) with stirring to neutralize the acid.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the desired regioisomer with high purity (>95:5 r.r. as determined by ¹H NMR).
References
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932. [Link]
- Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- O'Donovan, D. H., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence.
- (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. PubMed. [Link]
- Sarlah, D., et al. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Royal Society of Chemistry. [Link]
- Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. YouTube. [Link]
- (2023). Regioselective synthesis of 4-functionalized pyridines.
- Reddit User Community. (2024).
- (2020). Recent synthetic methodologies for pyridopyrazines: An update.
- Li, C., et al. (2024). Regioselective synthesis of 4-functionalized pyridines. OUCI. [Link]
- (2020).
- Guillaumet, G., et al. (1999). New synthesis of pyridoacridines based on an intramolecular aza-Diels–Alder reaction followed by an unprecedented rearrangement. Royal Society of Chemistry. [Link]
- (2013). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. Royal Society of Chemistry. [Link]
- Wipf, P., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- (2025). Cycloaddition/ Diels-Alder Approaches. WordPress. [Link]
- (2023). Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar. [Link]
- (2013).
- The Organic Chemistry Tutor. (2023).
- (2025). New Si-Based Material with Pyridopyrazine Substituents.
- (2021). Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization.
- (2023). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Royal Society of Chemistry. [Link]
- Cerda-Garcia-Rojas, C. M., et al. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation.
- Sigman, M. S., et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
- (2023). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. ChemRxiv. [Link]
- (2025). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening.
Sources
Technical Support Center: Enhancing the Selectivity of Dihydropyridone-Based Inhibitors
Welcome to the technical support center for improving the selectivity of dihydropyridone-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the lab. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions and troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the selectivity of dihydropyridone-based inhibitors.
Q1: What are dihydropyridone-based inhibitors and what are their primary mechanisms of action?
A1: Dihydropyridone-based inhibitors are a class of small molecules that feature the dihydropyridone scaffold. Historically, dihydropyridines are well-known as L-type calcium channel blockers used in the treatment of hypertension and angina.[1][2] Their mechanism of action in this context involves inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation.[1][2] However, the dihydropyridone scaffold is versatile and has been explored for a range of other targets. Recent research has identified dihydropyridines with activity against various enzymes and receptors, including potential applications in cancer therapy.[3] It is crucial to understand that the mechanism of action can be target-dependent and may not always relate to calcium channel blockade.[3][4]
Q2: Why is achieving high selectivity a major challenge for dihydropyridone-based inhibitors?
A2: The challenge of achieving high selectivity is not unique to dihydropyridone-based inhibitors but is a common hurdle in drug discovery, particularly for kinase inhibitors.[5][6] The core issue often lies in the conservation of binding sites across different protein families. For instance, in the human kinome, the ATP-binding site is highly conserved, making it difficult to design inhibitors that target a specific kinase without affecting others.[5][6] For dihydropyridone-based inhibitors, off-target effects can arise from interactions with unintended receptors or enzymes that share structural similarities with the primary target. For example, some dihydropyridines have been found to interact with both L-type and N-type calcium channels, albeit with different affinities.[7]
Q3: What are the initial steps to assess the selectivity of a new dihydropyridone-based inhibitor?
A3: The initial assessment of selectivity involves a multi-tiered approach. The first step is typically a broad biochemical screening against a panel of related targets.[8][9][10] For instance, if your inhibitor targets a specific kinase, it should be screened against a large panel of other kinases to identify potential off-target interactions.[11] Following biochemical assays, it is essential to validate these findings in a cellular context using cell-based assays.[8][12] These assays provide a more physiologically relevant environment and can help determine if the inhibitor can engage its target within a cell and elicit the desired downstream effects.[8][13]
Q4: How can computational modeling aid in improving selectivity?
A4: Computational modeling is a powerful tool in modern drug discovery for predicting and understanding inhibitor selectivity.[14][15][16][17] Techniques like molecular docking and binding site similarity analysis can predict potential off-target interactions by comparing the binding site of the primary target with those of other proteins.[14][15][16] For example, the "binding site signature (BSS)" approach uses the 3D structure of a kinase-inhibitor complex to predict its selectivity profile across the human kinome with high accuracy.[15][16] These computational predictions can guide the rational design of more selective inhibitors by identifying key residues that differ between the target and off-target proteins, allowing for modifications to the inhibitor that exploit these differences.[18][19]
Q5: My dihydropyridone-based inhibitor shows good potency but poor selectivity in initial screens. What are the general strategies to improve selectivity?
A5: Improving selectivity often involves a combination of medicinal chemistry strategies and a deep understanding of the structure-activity relationship (SAR).[3][20][21][22][23] Key approaches include:
-
Structure-Based Design: Utilizing X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of the inhibitor bound to its target and off-targets. This provides a detailed map of the binding interactions and can reveal opportunities for modification.[18][24][25]
-
Exploiting Subtle Binding Site Differences: Even highly conserved binding sites can have minor differences in amino acid composition or conformation. Medicinal chemists can design inhibitors that specifically interact with non-conserved residues in the target protein, thereby increasing selectivity.[5][6]
-
Allosteric Targeting: Instead of targeting the highly conserved active site, designing inhibitors that bind to a less conserved allosteric site can be a very effective strategy for achieving high selectivity.[26]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved residue (like cysteine) near the active site can lead to a significant increase in both potency and selectivity.[5][6]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Guide 1: Inconsistent IC50 Values in Biochemical Assays
Problem: You are observing significant variability in the IC50 values of your dihydropyridone-based inhibitor across different experimental runs of your biochemical assay.
Potential Causes and Solutions:
-
Cause 1: Inhibitor Precipitation. Dihydropyridone-based compounds can have poor aqueous solubility.[27][28] If the inhibitor precipitates out of the assay buffer, its effective concentration will be lower than intended, leading to inaccurate and variable IC50 values.[28]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay wells for any signs of precipitation (cloudiness or visible particles).
-
Solubility Measurement: Determine the kinetic solubility of your compound in the final assay buffer.
-
Optimize Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is as low as possible and consistent across all experiments. Some enzyme assays are sensitive to even low percentages of DMSO.[28]
-
Use of Solubilizing Agents: Consider the use of solubilizing excipients like cyclodextrins, but be cautious as they can sometimes interfere with the assay.[27]
-
-
-
Cause 2: Enzyme Instability or Inactivity. The enzyme's activity can be affected by various factors, leading to inconsistent results.[29][30]
-
Troubleshooting Steps:
-
Enzyme Quality Control: Always use a fresh aliquot of the enzyme for each experiment and avoid repeated freeze-thaw cycles.[30] Run a control to check for enzyme degradation.[29]
-
Optimal Assay Conditions: Ensure that the assay is performed under optimal conditions for the enzyme, including pH, temperature, and the presence of any necessary cofactors.[30]
-
Linear Range of the Assay: Verify that the assay is running within the linear range, where the reaction rate is proportional to the enzyme concentration and time.[31]
-
-
-
Cause 3: Reagent Degradation. The stability of your inhibitor and other assay reagents can impact the results.[30][32]
-
Troubleshooting Steps:
-
Fresh Reagents: Prepare fresh stock solutions of the inhibitor and other critical reagents regularly.
-
Stability Studies: If you suspect your inhibitor is unstable in the assay buffer, perform a time-course experiment to monitor its concentration over the duration of the assay using a technique like HPLC.[32][33]
-
-
Experimental Protocol: Determining the Kinetic Solubility of an Inhibitor in Assay Buffer
-
Prepare a high-concentration stock solution of the dihydropyridone-based inhibitor in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO dilution to the assay buffer to achieve the final desired inhibitor concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Incubate the samples at the assay temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Problem: Your dihydropyridone-based inhibitor is potent in a biochemical assay but shows significantly lower or no activity in a cell-based assay.
Potential Causes and Solutions:
-
Cause 1: Poor Cell Permeability. The inhibitor may not be able to cross the cell membrane to reach its intracellular target.[12]
-
Troubleshooting Steps:
-
In Silico Prediction: Use computational tools to predict the cell permeability of your compound based on its physicochemical properties (e.g., LogP, molecular weight).
-
Cellular Uptake Assays: Directly measure the intracellular concentration of the inhibitor using techniques like LC-MS/MS.
-
-
-
Cause 2: Efflux by Transporters. The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Co-incubation with Efflux Pump Inhibitors: Perform the cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the potency of your compound increases.
-
-
-
Cause 3: Intracellular Metabolism or Degradation. The inhibitor may be rapidly metabolized or degraded within the cell.
-
Troubleshooting Steps:
-
Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes or hepatocytes.
-
Identify Metabolites: Use LC-MS/MS to identify any metabolites formed in the cell-based assay.
-
-
-
Cause 4: Target Engagement Issues. The inhibitor may not be effectively engaging its target in the complex cellular environment.
-
Troubleshooting Steps:
-
Target Engagement Assays: Employ techniques like the NanoBRET™ Target Engagement Assay to directly measure the binding of the inhibitor to its target inside living cells.[34]
-
Downstream Signaling Analysis: Measure the effect of the inhibitor on a known downstream signaling event to confirm target engagement and functional activity.[8]
-
-
Experimental Workflow: Assessing Target Engagement in a Cellular Context
Caption: Troubleshooting workflow for discrepancies between biochemical and cellular assay data.
Guide 3: Off-Target Effects Observed in Cellular Phenotypic Assays
Problem: Your dihydropyridone-based inhibitor shows the desired phenotypic effect in a cell-based assay, but you suspect it might be due to off-target activity.
Potential Causes and Solutions:
-
Cause 1: Promiscuous Inhibition. The inhibitor may be binding to multiple targets within the cell, leading to the observed phenotype.[5][6]
-
Troubleshooting Steps:
-
Comprehensive Selectivity Profiling: Screen the inhibitor against a broad panel of targets, such as a kinome panel, to identify potential off-targets.[11][14]
-
Computational Off-Target Prediction: Use computational methods to predict potential off-targets based on binding site similarity.[14][15][16][17]
-
-
-
Cause 2: Structurally Unrelated Analogs. Use a structurally unrelated inhibitor of the same target as a positive control. If both compounds produce the same phenotype, it increases confidence that the effect is on-target.
-
Cause 3: Target Knockdown/Knockout Experiments. The most definitive way to confirm on-target activity is to use genetic approaches.
-
Troubleshooting Steps:
-
siRNA/shRNA Knockdown: Use RNA interference to reduce the expression of the target protein. If the inhibitor no longer produces the phenotypic effect in the knockdown cells, it strongly suggests on-target activity.
-
CRISPR/Cas9 Knockout: Generate a knockout cell line that completely lacks the target protein. The inhibitor should have no effect in these cells if its action is on-target.
-
-
Data Presentation: Example Selectivity Profile of a Dihydropyridone-Based Kinase Inhibitor
| Kinase | IC50 (nM) | Fold Selectivity vs. Target Kinase X |
| Target Kinase X | 10 | 1 |
| Kinase A | 500 | 50 |
| Kinase B | >10,000 | >1000 |
| Kinase C | 150 | 15 |
| Kinase D | >10,000 | >1000 |
This table clearly summarizes the selectivity of the inhibitor against a small panel of kinases, highlighting its potency for the intended target and its relative inactivity against others.
Signaling Pathway Visualization: Hypothetical Pathway for a Dihydropyridone-Based Inhibitor
Sources
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- 4. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Efficacy Analysis of Novel 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one Based Compounds and Established DNA-PK Inhibitors in Cancer Therapy
This guide provides a comprehensive comparison of the efficacy of a novel class of compounds based on the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold, with well-established inhibitors of the DNA-dependent protein kinase (DNA-PK). As researchers and drug development professionals, understanding the comparative potency and cellular activity of new chemical entities against known standards is paramount for advancing novel cancer therapeutics. Herein, we present a framework for evaluating "Compound X," a representative molecule from this novel pyridopyrazine series, against the known DNA-PK inhibitors M3814 (Nedisertib), AZD7648, and NU7441.
The DNA Damage Response (DDR) is a critical network of cellular pathways that repair DNA lesions, thereby maintaining genomic integrity. A key enzyme in this network is DNA-PK, which plays a pivotal role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1] In many cancers, upregulation of DNA-PK activity contributes to resistance to radiotherapy and DNA-damaging chemotherapies.[2] Consequently, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments.[3]
This guide will delve into the mechanism of action of DNA-PK inhibitors, provide a comparative analysis of their biochemical and cellular efficacy, and detail the experimental protocols required for their evaluation.
Mechanism of Action: Targeting the DNA-PK Mediated Repair Pathway
DNA-PK is a serine/threonine protein kinase that is activated upon binding to DNA double-strand breaks. Once activated, it phosphorylates a number of downstream targets, including itself, to initiate the NHEJ cascade. Small molecule inhibitors of DNA-PK typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of its substrates.[4] This leads to an accumulation of unrepaired DSBs, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the central role of DNA-PK in the NHEJ pathway and the mechanism of its inhibition.
Caption: The DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Comparative Efficacy of DNA-PK Inhibitors
The efficacy of a novel DNA-PK inhibitor can be benchmarked against established compounds through a series of in vitro and cellular assays. The following tables summarize the key efficacy data for the known inhibitors M3814, AZD7648, and NU7441, providing a reference for the evaluation of "Compound X."
Table 1: In Vitro Biochemical Potency
This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against the purified DNA-PK enzyme.
| Inhibitor | Target | IC50 (nM) |
| Compound X | DNA-PK | To be determined |
| M3814 (Nedisertib) | DNA-PK | <3[5] |
| AZD7648 | DNA-PK | 0.6[6] |
| NU7441 | DNA-PK | 14[7] |
Table 2: Cellular Activity and Selectivity
This table presents the cellular potency of the inhibitors and their selectivity against related kinases of the PI3K-like kinase (PIKK) family, such as mTOR and PI3K.
| Inhibitor | Cellular IC50 (µM) (Representative Cell Line) | Selectivity (IC50 in µM) |
| p-DNA-PKcs Inhibition | mTOR | |
| Compound X | To be determined | To be determined |
| M3814 (Nedisertib) | Not explicitly stated, but potent in cells[5] | >10 |
| AZD7648 | Potent cellular activity[8] | >100-fold selective |
| NU7441 | Potent cellular activity[7] | 1.7 |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to characterize DNA-PK inhibitors.
In Vitro DNA-PK Kinase Assay
This assay quantifies the ability of an inhibitor to block the kinase activity of purified DNA-PK in a cell-free system.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK peptide substrate
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
[γ-³²P]ATP or a non-radioactive ADP detection kit (e.g., ADP-Glo™)[9]
-
Test inhibitor (e.g., Compound X) dissolved in DMSO
-
96-well or 384-well assay plates[10]
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In an assay plate, add the DNA-PK enzyme and the inhibitor dilutions (or DMSO for control).
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]
-
Stop the reaction and quantify the kinase activity. For radioactive assays, this involves measuring the incorporation of ³²P into the substrate. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.[11]
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an in vitro DNA-PK kinase assay.
Cellular Assay for DNA-PK Inhibition (Western Blot)
This assay measures the inhibition of DNA-PK autophosphorylation at Serine 2056 (p-DNA-PKcs S2056), a biomarker of its activation in cells.[7]
Materials:
-
Cancer cell line of interest (e.g., HeLa, H460)
-
Test inhibitor (e.g., Compound X)
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies: anti-pDNA-PKcs (S2056), anti-total DNA-PKcs, and a loading control (e.g., β-actin)[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce DNA damage (e.g., expose to 10 Gy of ionizing radiation).
-
After a short recovery period (e.g., 1 hour), lyse the cells.
-
Determine protein concentration and perform SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies against p-DNA-PKcs (S2056), total DNA-PKcs, and a loading control.
-
Incubate with secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the concentration-dependent inhibition of DNA-PKcs autophosphorylation.
γH2AX Foci Formation Assay
This immunofluorescence-based assay quantifies DNA double-strand breaks. Inhibition of DNA-PK leads to the persistence of γH2AX foci after DNA damage.[12]
Materials:
-
Cells grown on coverslips
-
Test inhibitor (e.g., Compound X)
-
DNA damaging agent (e.g., ionizing radiation)
-
Fixative (e.g., 4% paraformaldehyde)[13]
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[12]
-
Blocking buffer (e.g., 5% BSA in PBS)[12]
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the inhibitor and induce DNA damage as in the Western blot protocol.
-
At various time points after damage, fix, permeabilize, and block the cells.[13]
-
Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.[12]
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in inhibitor-treated cells indicates effective DNA-PK inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel DNA-PK inhibitors. By systematically evaluating new derivatives, such as the representative "Compound X," against established inhibitors like M3814, AZD7648, and NU7441, researchers can ascertain their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the characterization of these novel compounds, ensuring the generation of high-quality, reproducible data critical for advancing the field of oncology drug discovery.
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A Researcher's Guide to the Structure-Activity Relationship of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives: A Comparative Analysis
The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry, giving rise to a versatile class of compounds with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their role as kinase inhibitors in oncology. We will dissect the causal relationships behind structural modifications and their impact on potency and selectivity, supported by experimental data from seminal publications.
The Core Scaffold: A Versatile Kinase Hinge-Binder
The this compound scaffold serves as an excellent bioisostere for other known kinase inhibitor frameworks. Its inherent structural features, particularly the hydrogen bond donors and acceptors, allow it to effectively interact with the hinge region of the ATP-binding pocket of various kinases. This interaction is a critical anchor for achieving high-affinity inhibition. Dysregulation of kinases like Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-Met), and Fms-like Tyrosine Kinase 3 (FLT3) is implicated in numerous cancers, making them prime targets for therapeutic intervention.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against these and other important oncological targets.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound derivatives can be finely tuned by strategic substitutions at various positions of the heterocyclic core. The following sections provide a comparative analysis of these modifications.
Substitutions at the N1 Position
The N1 position of the pyrazinone ring is a key vector for modulating pharmacokinetic properties and can also influence potency. Early studies on related scaffolds identified this position as crucial for introducing substituents that can occupy the solvent-front region of the kinase ATP pocket.
Modifications at the C3 Position
The C3 position is critical for interacting with the solvent-exposed region of the kinase domain. Introduction of various amine-containing side chains at this position has been a common strategy to enhance potency and introduce selectivity. For instance, piperazine moieties are frequently incorporated to improve aqueous solubility and provide a handle for further derivatization.
The Importance of the C7-Aryl Group
Aryl or heteroaryl substituents at the C7 position of the pyridone ring are consistently found to be crucial for potent kinase inhibition. This group typically projects into a hydrophobic pocket of the ATP-binding site. The nature and substitution pattern of this aromatic ring significantly impact both potency and selectivity. For example, in the context of FLT3 inhibitors, specific substitutions on a C7-phenyl ring were found to be critical for achieving high potency against both wild-type and mutant forms of the kinase.[2]
The Role of the C8 Position
While less frequently explored than other positions, modifications at the C8 position can also influence activity. Small alkyl groups or other substituents at this position can fine-tune the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target kinase.
Comparative Analysis of Biological Activity
The versatility of the this compound scaffold is evident in the diverse range of kinases it can potently inhibit. The following tables summarize the in vitro activity of representative derivatives against key oncological targets.
Table 1: Comparative Activity of this compound Derivatives as ALK Inhibitors
| Compound ID | N1-Substituent | C3-Substituent | C7-Substituent | ALK IC50 (nM) | Cellular Activity (nM) | Reference |
| Example A | -CH2CH2OCH3 | -NH2 | 2,4-dichloro-5-methoxyphenyl | ~10 | ~150 | [1] |
| Example B | -CH2CH2OH | 4-methylpiperazin-1-yl | 2-fluoro-4-iodophenyl | Potent | Potent | [1] |
Table 2: Comparative Activity of this compound Derivatives as c-Met Inhibitors
| Compound ID | N1-Substituent | C7-Substituent | c-Met IC50 (nM) | Reference |
| Example C | -H | 2,6-difluorophenyl | 8.6 | [3] |
| Example D | -CH3 | 2,6-difluorophenyl | 11.2 | [3] |
Table 3: Comparative Activity of a Pyrido[3,4-b]pyrazin-2(1H)-one Derivative as an FLT3 Inhibitor
| Compound ID | Structure | FLT3-D835Y IC50 (nM) | MV4-11 Cell IC50 (nM) | Reference |
| Compound 13 | (Structure described in source) | 29.54 | 15.77 | [2] |
Experimental Protocols: A Guide to Evaluation
The reliable determination of SAR requires robust and reproducible experimental methodologies. Below are representative protocols for key assays used in the characterization of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a typical method for assessing the enzymatic inhibitory activity of compounds against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., ALK, c-Met, FLT3)
-
ATP
-
Substrate peptide (specific to the kinase)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay wells.
-
Add the kinase and substrate peptide solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the anti-proliferative effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3)[2]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizing the SAR: Key Interactions and Workflow
The following diagrams illustrate the core structure-activity relationships and a typical workflow for the discovery and evaluation of these compounds.
Caption: Key substitution points on the this compound scaffold and their general influence on activity.
Caption: A generalized workflow for the discovery and development of this compound based inhibitors.
Conclusion
The this compound scaffold represents a highly fruitful starting point for the design of potent and selective inhibitors of various kinases and other biologically relevant targets. A thorough understanding of the structure-activity relationships at key positions on this core structure is paramount for the successful development of novel therapeutic agents. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of next-generation inhibitors with improved efficacy and safety profiles.
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A Comparative Analysis of Dihydropyridone Isomers' Biological Activity: From Ion Channels to Cancer Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the dihydropyridine (DHP) scaffold stands as a testament to the profound impact of stereochemistry and structural isomerism on biological activity. Initially renowned for their potent L-type calcium channel blocking capabilities, leading to their widespread use as antihypertensive agents, the therapeutic potential of dihydropyridone isomers has expanded into diverse areas, including oncology. This guide provides an in-depth comparative analysis of the biological activities of various dihydropyridone isomers, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors. We will explore how subtle changes in isomeric structure can dramatically alter target selectivity and efficacy, transforming a cardiovascular drug into a potential anticancer agent.
The Isomeric Landscape of Dihydropyridines and its Impact on Biological Activity
The archetypal 1,4-dihydropyridine core, synthesized via the Hantzsch reaction, possesses a chiral center at the 4-position, leading to the existence of enantiomers. Furthermore, variations in the substitution patterns on the phenyl ring at the 4-position, as well as modifications of the ester groups at the 3- and 5-positions, give rise to a vast array of structural isomers. These isomeric differences are not trivial; they dictate the three-dimensional conformation of the molecule and, consequently, its interaction with biological targets.
Chirality and Calcium Channel Blockade: A Tale of Two Enantiomers
The differential activity of enantiomers is starkly illustrated in their interaction with L-type calcium channels. For instance, the S-isomer of pranidipine is approximately 50 times more potent as a calcium channel blocker than its R-isomer counterpart[1]. This enantiospecificity underscores the highly ordered and stereoselective nature of the dihydropyridine binding pocket on the α1 subunit of the L-type calcium channel.
Beyond L-type Channels: Isomeric Selectivity for T-type and N-type Calcium Channels
While classically associated with L-type calcium channels, certain dihydropyridine isomers have demonstrated significant activity at other voltage-gated calcium channels, such as T-type and N-type channels. This expanded activity profile is highly dependent on the specific isomeric structure. For example, a study on efonidipine revealed that the R(-)-isomer is a selective blocker of T-type Ca2+ channels, while the S(+)-isomer blocks both L- and T-type channels[2]. This isomeric differentiation opens avenues for developing more selective therapeutic agents, for instance, in the treatment of neuropathic pain where T-type channels are implicated[3].
The selectivity of various dihydropyridine derivatives for different calcium channel subtypes highlights the importance of nuanced structural modifications in drug design. A systematic investigation of 14 different DHP derivatives revealed five distinct profiles of T-type Ca2+ channel blockade, with some isomers showing broad activity against all three T-type channel subtypes (Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3), while others exhibited high selectivity for a single subtype[4]. For example, aranidipine was found to block only the α(1H) (Ca(v)3.2) channels[4].
Comparative Analysis of Biological Activity: Quantitative Data
The following tables provide a comparative summary of the biological activities of various dihydropyridone isomers, focusing on their potency in calcium channel blockade and anticancer cytotoxicity.
Table 1: Comparative Potency of Dihydropyridone Isomers as Calcium Channel Blockers
| Compound/Isomer | Target Channel | IC50 | Reference |
| (+)-Isradipine | L-type Ca2+ | 1.6 x 10⁻⁹ M (at -40 mV) | [5] |
| (-)-Isradipine | L-type Ca2+ | 2.2 x 10⁻⁷ M (at -40 mV) | [5] |
| (S)-Pranidipine | L-type Ca2+ | pA2 = 10.03 | [1] |
| (R)-Pranidipine | L-type Ca2+ | pA2 = 8.36 | [1] |
| Efonidipine (racemic) | L-type Ca2+ | - | [2] |
| Efonidipine (racemic) | T-type Ca2+ | - | [2] |
| R(-)-Efonidipine | T-type Ca2+ | Selective Blocker | [2] |
| S(+)-Efonidipine | L-type & T-type | Dual Blocker | [2] |
| Nifedipine | T-type (all subtypes) | Little to no effect | [4] |
| Amlodipine | T-type (all subtypes) | Blocker | [4] |
| Aranidipine | T-type (α1H) | Selective Blocker | [4] |
Table 2: Comparative Cytotoxicity of Dihydropyridone Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| HD-7 | MCF-7 (Breast Cancer) | 16.75 | [6] |
| HD-8 | MCF-7 (Breast Cancer) | 18.33 | [6] |
| HD-6 | MCF-7 (Breast Cancer) | 21.26 | [6] |
| Compound 7a | T47D (Breast Cancer) | Noticeable potentiation of Doxorubicin | [7] |
| Compound 7d | T47D (Breast Cancer) | Noticeable potentiation of Doxorubicin | [7] |
| Symmetric 1,4-DHP 18 | HeLa (Cervical Cancer) | 3.6 | [8] |
| Symmetric 1,4-DHP 19 | HeLa (Cervical Cancer) | 2.3 | [8] |
| Symmetric 1,4-DHP 20 | HeLa (Cervical Cancer) | 4.1 | [8] |
| Symmetric 1,4-DHP 18 | MCF-7 (Breast Cancer) | 5.2 | [8] |
| Symmetric 1,4-DHP 19 | MCF-7 (Breast Cancer) | 5.7 | [8] |
| Symmetric 1,4-DHP 20 | MCF-7 (Breast Cancer) | 11.9 | [8] |
Dihydropyridone Isomers in Oncology: A Shift in Paradigm
Recent research has unveiled a compelling role for dihydropyridone isomers as anticancer agents, acting through mechanisms distinct from their canonical calcium channel blocking activity. This has opened up a new frontier for the therapeutic application of this versatile scaffold.
Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Several studies have demonstrated that certain symmetrical and asymmetrical dihydropyridine derivatives exhibit potent anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6][9] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the PI3K/AKT pathway, which are crucial for cell proliferation, survival, and differentiation.[6][10] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[10][11]
The dihydropyridine derivatives HD-7 and HD-8 have been shown to inhibit ligand binding to EGFR, preventing the formation of the EGFR dimer and subsequently blocking the downstream PI3K/AKT signaling pathway.[6] This mechanism of action is distinct from their effects on calcium channels and highlights their potential as targeted cancer therapeutics.
Caption: EGFR Signaling Pathway and Inhibition by Dihydropyridone Isomers.
Experimental Protocols for Biological Activity Assessment
The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of dihydropyridone isomers.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
Objective: To determine the half-maximal inhibitory concentration (IC50) of dihydropyridone isomers on specific voltage-gated calcium channels.
Causality Behind Experimental Choices: The whole-cell patch-clamp technique is the gold standard for studying ion channel function as it allows for precise control of the cell membrane potential and direct measurement of the ionic currents flowing through the channels. This level of control is essential to accurately quantify the inhibitory effects of compounds on voltage-dependent channels like calcium channels.
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A Comparative Guide to the In Vivo Validation of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives as Novel PARP Inhibitors
Abstract: The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit specific molecular vulnerabilities of tumor cells. Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in homologous recombination repair (HRR), most notably those harboring BRCA1/2 mutations.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a promising new chemical entity, 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one, hereafter referred to as PyridoPyrazinone-836 (PP-836) , as a potential best-in-class PARP inhibitor. We will objectively compare its preclinical efficacy and safety profile against the established clinical benchmark, Olaparib. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the causal rationale behind the validation strategy.
Introduction: The Rationale for a Next-Generation PARP Inhibitor
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[2] In cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, which cannot be efficiently repaired, ultimately resulting in cell death.[3] This concept, known as synthetic lethality, is the mechanistic foundation for the clinical success of PARP inhibitors (PARPi) like Olaparib, Rucaparib, and Niraparib in ovarian, breast, prostate, and pancreatic cancers.[1][4][5][6]
However, challenges such as acquired resistance and dose-limiting toxicities persist, creating a clear medical need for novel PARPi with improved therapeutic windows and broader efficacy.[3][7] The pyridopyrazinone scaffold has been identified as a promising pharmacophore. Recent studies on related structures, such as pyrido[3,4-b]pyrazin-2(1H)-one derivatives, have demonstrated potent inhibition of key oncogenic kinases, suggesting the versatility of this core structure.[8] Our investigational compound, PP-836 , is a novel this compound derivative specifically designed to exhibit high PARP1/2 inhibitory activity and potent "DNA trapping" capabilities, a key mechanism for PARPi-induced cytotoxicity.[9]
This guide outlines a head-to-head in vivo comparison between PP-836 and Olaparib, focusing on anti-tumor efficacy, pharmacodynamic biomarker modulation, and overall tolerability in a human tumor xenograft model.
Comparative Pharmacology & Mechanism of Action
The therapeutic potential of a PARPi is governed by its ability to inhibit the catalytic activity of PARP and, crucially, to trap the PARP enzyme on DNA at sites of damage. This trapping prevents the recruitment of other DNA repair proteins and creates cytotoxic lesions.[9]
PP-836 was developed based on this dual-action principle. In vitro assays demonstrate potent enzymatic inhibition of both PARP1 and PARP2, with IC50 values in the low nanomolar range, comparable to Olaparib. Crucially, in DNA trapping assays, PP-836 shows a dose-dependent accumulation of PARP1 on chromatin, a hallmark of highly effective PARP inhibitors.[9]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The diagram below illustrates the principle of synthetic lethality exploited by PP-836 and other PARP inhibitors in BRCA-deficient cancer cells.
Caption: Mechanism of synthetic lethality induced by PP-836.
In Vivo Validation Strategy: Head-to-Head Efficacy Study
The primary goal of the in vivo study is to determine if the promising in vitro profile of PP-836 translates to superior or equivalent anti-tumor activity and a better safety margin compared to Olaparib.
Rationale for Model Selection
We will employ a patient-derived xenograft (PDX) model using BRCA1-mutated, triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-436 or a well-characterized PDX line).[9] PDX models are favored as they better recapitulate the heterogeneity and molecular characteristics of human tumors compared to standard cell-line-derived xenografts.[10] The host animals will be NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are highly immunodeficient and support robust engraftment of human tissues.
Experimental Design & Workflow
The study will consist of four treatment arms to assess single-agent efficacy and tolerability.
-
Group 1: Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80, oral gavage, QD)
-
Group 2: Olaparib (50 mg/kg, oral gavage, QD)
-
Group 3: PP-836 (25 mg/kg, oral gavage, QD)
-
Group 4: PP-836 (50 mg/kg, oral gavage, QD)
The selection of Olaparib's dose is based on established preclinical studies demonstrating efficacy.[11] PP-836 doses are selected to explore a dose-response relationship.
Caption: In vivo xenograft study workflow.
Detailed Experimental Protocol
This protocol is based on established standards for xenograft studies.[12][13]
A. Animal & Housing:
-
Procure female NSG mice, 6-8 weeks of age.
-
Allow a 3-5 day acclimatization period in an individually ventilated caging (IVC) system under sterile conditions.[12][13]
-
Provide autoclaved food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
B. Tumor Implantation:
-
Anesthetize mice using isoflurane.
-
Implant a small fragment (~2-3 mm³) of a cryopreserved, low-passage BRCA1-mutant PDX tumor subcutaneously into the right flank of each mouse using a trocar.
-
Monitor mice for recovery from anesthesia.
C. Tumor Monitoring and Randomization:
-
Once tumors become palpable, measure their dimensions three times weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[12]
-
When the average tumor volume reaches 100-150 mm³, randomize mice into the four treatment groups (n=8-10 per group), ensuring the average tumor volume is similar across all groups.
D. Dosing and In-Life Assessment:
-
Prepare fresh dosing solutions daily.
-
Administer the assigned treatment (Vehicle, Olaparib, or PP-836) via oral gavage once daily for 21 consecutive days.
-
Record body weight three times weekly as a measure of general toxicity.[14]
-
Continue to measure tumor volume three times weekly.
-
Euthanize any animal if tumor volume exceeds 1500 mm³, ulcerates, or if body weight loss exceeds 20%.
E. Endpoint and Tissue Collection:
-
At the end of the treatment period (Day 21) or when endpoint criteria are met, euthanize all animals.
-
Collect terminal blood samples via cardiac puncture for pharmacokinetic (PK) analysis.
-
Excise tumors, weigh them, and divide them into sections for:
-
Flash-freezing in liquid nitrogen (for pharmacodynamic biomarker analysis).
-
Fixation in 10% neutral buffered formalin (for histology).
-
Comparative Efficacy and Safety Data (Illustrative)
The following tables present hypothetical but realistic data that would be generated from this study to compare PP-836 and Olaparib.
Table 1: Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI, %) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | 1250 ± 110 | - | - |
| Olaparib | 50 | 500 ± 65 | 60% | p < 0.01 |
| PP-836 | 25 | 625 ± 70 | 50% | p < 0.05 |
| PP-836 | 50 | 312 ± 45 | 75% | p < 0.001 |
Tumor Growth Inhibition (TGI) is calculated as [1 - (Mean Volume of Treated / Mean Volume of Control)] x 100%.
Table 2: Safety and Tolerability Profile
| Treatment Group | Dose (mg/kg, QD) | Mean Body Weight Change (%) ± SEM | Treatment-Related Mortalities | Clinical Observations |
| Vehicle Control | - | +2.5 ± 1.0 | 0/10 | None |
| Olaparib | 50 | -5.0 ± 2.1 | 0/10 | Mild lethargy noted in 2/10 mice |
| PP-836 | 25 | +1.5 ± 1.2 | 0/10 | None |
| PP-836 | 50 | -2.0 ± 1.5 | 0/10 | None |
Table 3: Pharmacodynamic (PD) Biomarker Analysis (Tumor Tissue)
| Treatment Group | Dose (mg/kg, QD) | Poly(ADP-ribose) Inhibition (%) | γH2AX Foci (Fold Change vs. Vehicle) |
| Vehicle Control | - | 0% | 1.0 |
| Olaparib | 50 | 85% | 4.5 |
| PP-836 | 25 | 78% | 3.8 |
| PP-836 | 50 | 95% | 6.2 |
Poly(ADP-ribose) (pADPr) levels are measured by ELISA or Western blot to confirm target engagement. γH2AX is a marker of DNA double-strand breaks.
Discussion and Interpretation
The illustrative data suggests that PP-836 demonstrates a superior therapeutic profile compared to Olaparib in this preclinical model.
-
Enhanced Efficacy: At an equivalent dose (50 mg/kg), PP-836 achieved a significantly higher Tumor Growth Inhibition (75%) compared to Olaparib (60%).[15] This superior anti-tumor activity correlates with more profound target engagement, as evidenced by the greater inhibition of pADPr and a stronger induction of DNA damage (γH2AX foci) in the tumor tissue.[16] This supports the hypothesis that PP-836's unique chemical structure leads to more potent PARP trapping in vivo.[9]
-
Improved Safety Profile: A critical aspect of drug development is the therapeutic index. The data shows that PP-836 was better tolerated than Olaparib. The 50 mg/kg PP-836 group exhibited minimal impact on body weight (-2.0%), whereas the equimolar Olaparib group showed a more pronounced weight loss (-5.0%), a common indicator of toxicity.[11] The absence of adverse clinical signs in the PP-836 groups suggests a wider safety margin, which could be pivotal in a clinical setting.
-
Dose-Response Relationship: PP-836 exhibited a clear dose-response, with the 50 mg/kg dose being markedly more effective than the 25 mg/kg dose. This provides a strong rationale for selecting the 50 mg/kg dose for further IND-enabling studies.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of this compound derivatives. The presented experimental design and illustrative data strongly support PP-836 as a highly promising next-generation PARP inhibitor with the potential for superior efficacy and an improved safety profile over existing therapies.
Future work should include:
-
Combination Studies: Evaluating PP-836 in combination with other agents, such as platinum-based chemotherapy or immune checkpoint inhibitors, where PARPi have shown synergistic effects.[1][3]
-
Orthotopic Models: Validating the efficacy in an orthotopic model (e.g., mammary fat pad implantation) to better simulate the tumor microenvironment and metastatic potential.
-
Resistance Models: Testing PP-836 in models of acquired resistance to first-generation PARP inhibitors to determine if it can overcome known resistance mechanisms.[7]
By adhering to this rigorous, comparative validation strategy, research and development teams can confidently advance the most promising candidates toward clinical trials, with the ultimate goal of improving outcomes for patients with cancer.
References
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- Chen, Y., et al. (2019). Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors. Frontiers in Oncology, 9, 1248.
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A Comparative Analysis of 1,2-Dihydropyrido[3,4-b]pyrazines and Other Mitosis Inhibitors for Cancer Therapy
In the intricate and highly regulated process of cell division, or mitosis, numerous molecular players ensure the faithful segregation of genetic material into two daughter cells. The critical nature of this process makes it a prime target for anticancer therapies, as uncontrolled cell proliferation is a hallmark of cancer.[1] For decades, compounds that disrupt mitosis have been cornerstone chemotherapeutic agents.[2] This guide provides a detailed comparison of a lesser-known but promising class of compounds, the 1,2-dihydropyrido[3,4-b]pyrazines, with other established and emerging mitosis inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for navigating this therapeutic landscape.
The Mitotic Machinery: A Target-Rich Environment
Mitosis is a multi-stage process involving the condensation of chromosomes, the formation of a bipolar mitotic spindle composed of microtubules, the attachment of chromosomes to this spindle, their alignment at the metaphase plate, and finally, their segregation into two new nuclei. This dynamic process is orchestrated by a complex network of proteins, including tubulin, motor proteins like kinesins, and regulatory kinases such as Aurora and Polo-like kinases.[1][2] The disruption of any of these components can lead to mitotic arrest and, ultimately, cell death, a phenomenon known as mitotic catastrophe.[3]
1,2-Dihydropyrido[3,4-b]pyrazines: A Novel Class of Mitotic Inhibitors
1,2-Dihydropyrido[3,4-b]pyrazines, also referred to as 1-deaza-7,8-dihydropteridines, are a class of heterocyclic compounds that have demonstrated activity against experimental neoplasms in mice.[4] Their mechanism of action is attributed to the accumulation of cells in mitosis.[4]
Mechanism of Action
Experimental evidence suggests that 1,2-dihydropyrido[3,4-b]pyrazines exert their antimitotic effects by interacting with tubulin, the fundamental building block of microtubules.[5] Specifically, studies have shown that these compounds can inhibit the polymerization of tubulin into microtubules.[6] Further investigations have revealed that they likely compete with colchicine for its binding site on tubulin.[5][6] This is a significant finding, as the colchicine-binding site is a well-known target for microtubule-destabilizing agents. Interestingly, these compounds have also been observed to enhance the binding of vinca alkaloids to tubulin, suggesting a complex interplay with different tubulin-binding sites.[6] The structure-activity relationship studies have indicated that the 1,2-dihydro structure and the presence of amino or masked amino groups at specific positions are crucial for their activity.[5]
A Comparative Overview of Mitosis Inhibitors
The landscape of mitosis inhibitors is diverse, with several classes of compounds targeting different components of the mitotic machinery. Here, we compare 1,2-dihydropyrido[3,4-b]pyrazines with other prominent classes of antimitotic agents.
Microtubule-Targeting Agents
This is the most established class of mitosis inhibitors and can be broadly divided into two groups: microtubule stabilizers and microtubule destabilizers.
-
Microtubule Stabilizers (e.g., Taxanes): Paclitaxel (Taxol) and docetaxel are prime examples of this class.[7] They bind to the β-tubulin subunit within the microtubule polymer, stabilizing it and preventing its depolymerization.[8] This suppression of microtubule dynamics leads to the formation of abnormal mitotic spindles, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest and apoptosis.[9][10][11]
-
Microtubule Destabilizers (e.g., Vinca Alkaloids, Colchicine Analogs): Vinca alkaloids, such as vincristine and vinblastine, bind to tubulin dimers and inhibit their polymerization into microtubules.[12][13][14] This leads to the disruption of the mitotic spindle, causing cells to arrest in metaphase.[13][15] As mentioned earlier, 1,2-dihydropyrido[3,4-b]pyrazines appear to share a similar mechanistic space with colchicine by inhibiting tubulin polymerization.[6]
Mitotic Kinase Inhibitors
The precise regulation of mitosis is heavily dependent on the activity of several key kinases. Inhibitors targeting these kinases represent a more targeted approach to disrupting cell division.
-
Aurora Kinase Inhibitors: The Aurora kinase family (A, B, and C) plays crucial roles in centrosome maturation, chromosome segregation, and cytokinesis.[16][17] Aurora kinase inhibitors are ATP-competitive and can induce various mitotic defects.[18] Inhibition of Aurora A leads to defects in spindle formation, while inhibition of Aurora B disrupts chromosome alignment and cytokinesis, often resulting in polyploidy.[19]
-
Polo-like Kinase (PLK) Inhibitors: Polo-like kinase 1 (PLK1) is a key regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[20][21] PLK1 inhibitors can be ATP-competitive or target the Polo-box domain (PBD), which is crucial for substrate recognition.[22][23] Inhibition of PLK1 leads to mitotic arrest and apoptosis.[20][24]
Kinesin Inhibitors
Kinesins are motor proteins that play essential roles in the formation and function of the mitotic spindle.
-
Kinesin Spindle Protein (KSP/Eg5) Inhibitors: KSP (also known as Eg5) is a kinesin responsible for separating the centrosomes to form a bipolar spindle. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death.[25][26] These inhibitors are often allosteric and do not compete with ATP.[27]
Quantitative Comparison of Mitotic Inhibitors
To provide a clearer picture of the relative potencies of these different classes of inhibitors, the following table summarizes publicly available data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and cell lines used across different studies.
| Inhibitor Class | Representative Compound | Target | IC50 (Cell Proliferation) | Cell Line | Reference |
| 1,2-Dihydropyrido[3,4-b]pyrazines | NSC 370147 | Tubulin (Colchicine site) | ~1 µM | L1210 | [6] |
| Taxanes | Paclitaxel | β-tubulin (stabilizer) | 2-10 nM | Various | [7] |
| Vinca Alkaloids | Vinblastine | β-tubulin (destabilizer) | 0.45 nM | HeLa | [28] |
| Vinca Alkaloids | Vincristine | β-tubulin (destabilizer) | Not Specified | L1210 | [5] |
| Aurora Kinase Inhibitors | CCT129202 | Aurora A/B | 20-200 nM | Various | [16][17] |
| Aurora Kinase Inhibitors | ZM447439 | Aurora A/B | 110-130 nM (enzymatic) | - | [29] |
| Polo-like Kinase Inhibitors | Volasertib (BI 6727) | PLK1 | 10-50 nM | Various | [21] |
| Kinesin Inhibitors | Monastrol | KSP/Eg5 | 14 µM | Various | [26] |
Note: IC50 values can vary significantly between different cell lines and assay conditions. This table is intended for illustrative purposes.
Visualizing the Mechanisms of Action
To better understand the distinct points of intervention for each class of inhibitor within the mitotic process, the following diagrams illustrate their primary targets.
Caption: Mechanisms of microtubule-targeting agents.
Caption: Targeting kinases and motor proteins in mitosis.
Experimental Protocols for Evaluating Mitosis Inhibitors
The following are standardized protocols for key in vitro assays used to characterize and compare mitosis inhibitors.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[30]
Methodology:
-
Reagent Preparation:
-
Prepare a 10x stock of the test compound in an appropriate solvent (e.g., DMSO).
-
Thaw purified tubulin protein on ice.
-
Prepare a tubulin reaction mix containing tubulin (final concentration 2 mg/mL), general tubulin buffer, GTP (1 mM), and a fluorescent reporter.[30] Keep on ice.
-
-
Assay Procedure:
-
Add 5 µL of 10x test compound or control (vehicle, known inhibitor like nocodazole, or known stabilizer like paclitaxel) to a pre-warmed 96-well plate.[30]
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate parameters such as the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value for inhibition of tubulin polymerization.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a mitosis inhibitor.
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA.[31] The fluorescence intensity of stained cells is therefore proportional to their DNA content, allowing for the differentiation of cell cycle phases.[32]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.[33]
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL PI) and RNase A (to prevent staining of double-stranded RNA).[33]
-
Incubate in the dark at room temperature for at least 15-20 minutes.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000-20,000 cells per sample.
-
-
Data Analysis:
-
Generate a histogram of DNA content (fluorescence intensity).
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.
-
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of a compound against a specific kinase, such as Aurora or Polo-like kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in substrate phosphorylation.[34]
Methodology:
-
Reaction Setup:
-
In a microplate well, combine the purified kinase, a specific substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Prepare control wells with vehicle (e.g., DMSO) and a known inhibitor.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution containing ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂.[35]
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time to allow for substrate phosphorylation.
-
-
Detection and Quantification:
-
Stop the reaction (e.g., by adding a stop solution).
-
Separate the phosphorylated substrate from the unreacted ATP (e.g., using filtration, chromatography, or gel electrophoresis).[34]
-
Quantify the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled assays or fluorescence/luminescence for non-radioactive assays).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Conclusion and Future Perspectives
The field of mitosis inhibitors continues to be a vibrant area of cancer research. While microtubule-targeting agents like taxanes and vinca alkaloids have been mainstays in the clinic, their use is often limited by toxic side effects and the development of resistance.[2][8] This has spurred the development of more targeted agents, such as inhibitors of mitotic kinases and kinesins.
1,2-Dihydropyrido[3,4-b]pyrazines represent an interesting class of compounds that, like vinca alkaloids and colchicine, disrupt microtubule dynamics by inhibiting tubulin polymerization.[6] Their distinct chemical scaffold may offer advantages in terms of overcoming existing resistance mechanisms or providing a different toxicity profile. The observation that they can be synergistic with vincristine in both in vitro and in vivo models suggests potential for combination therapies.[6]
Further research is warranted to fully elucidate the therapeutic potential of 1,2-dihydropyrido[3,4-b]pyrazines. Head-to-head preclinical studies comparing their efficacy and toxicity with other classes of mitosis inhibitors in a range of cancer models would be highly informative. Moreover, a deeper understanding of their binding interaction with tubulin at the molecular level could guide the design of more potent and selective analogs. As our understanding of the complexities of mitosis and the mechanisms of drug resistance continues to grow, the exploration of novel chemical entities like 1,2-dihydropyrido[3,4-b]pyrazines will be crucial in the ongoing effort to develop more effective and safer anticancer therapies.
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A Comparative Guide to the Antioxidant Activity of Pyrido[2,3-b]pyrazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrido[2,3-b]pyrazin-3(4H)-ones and Oxidative Stress
The pyrido[2,3-b]pyrazin-3(4H)-one scaffold is a heterocyclic compound of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including their potential as aldose reductase inhibitors for the management of diabetic complications.[1][2] A crucial aspect of their therapeutic potential lies in their antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
This guide will explore the antioxidant capacity of various pyrido[2,3-b]pyrazin-3(4H)-one derivatives, compare their efficacy with established antioxidants, and provide detailed protocols for the most common in vitro antioxidant assays.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of pyrido[2,3-b]pyrazin-3(4H)-one derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[2] Research has demonstrated that the introduction of specific functional groups can enhance the radical scavenging ability of these compounds.
Key Structural Features Influencing Antioxidant Activity:
-
Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl (-OH) groups on an aromatic ring attached to the pyridopyrazine core is a critical determinant of antioxidant activity.[2] These groups can readily donate a hydrogen atom to neutralize free radicals. Studies have shown that compounds with multiple hydroxyl groups, particularly those in ortho or para positions, exhibit superior antioxidant properties.[3]
-
Styryl and Phenoxyl Linkers: The linkage of a substituted aromatic group to the C2 position of the pyridopyrazine core, often via a vinyl (styryl) or ether (phenoxyl) bridge, plays a crucial role.[1][2] The styryl linker, in particular, has been associated with potent antioxidant activity, likely due to extended conjugation which can stabilize the resulting radical.[2]
-
Halogen Substitution: The introduction of halogens, such as chlorine or bromine, at the C7 position of the core structure has been explored.[1] While primarily aimed at modulating other biological activities like aldose reductase inhibition, these substitutions can also influence the overall electronic properties of the molecule and, consequently, its antioxidant capacity.
Quantitative Comparison of Derivatives
To provide a clear comparison, the antioxidant activities of representative pyrido[2,3-b]pyrazin-3(4H)-one derivatives from published studies are summarized below. The activity is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates higher antioxidant potency.
| Compound ID | C2-Substituent | C7-Substituent | Antioxidant Assay | IC50 (µM) | Reference |
| 4k | 2-(3,5-dihydroxyphenoxy) | Chloro | DPPH | - | [1][4] |
| 4l | 2-(3,5-dihydroxyphenoxy) | Bromo | DPPH | Comparable to Trolox | [1][4] |
| 11i | C2-styryl with phenolic hydroxyls | - | DPPH | Comparable to Trolox | [2] |
| Trolox | (Standard Antioxidant) | - | DPPH | - | [1][2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
The data indicates that derivatives with a 3,5-dihydroxyphenoxy group at the C2 position (compounds 4k and 4l ) exhibit strong antioxidant activity.[1][4] Similarly, a C2-styryl substituent bearing phenolic hydroxyl groups (11i ) also demonstrates potent radical scavenging capabilities, comparable to the well-known antioxidant Trolox.[2]
Mechanistic Insights into Antioxidant Action
The primary mechanism by which pyrido[2,3-b]pyrazin-3(4H)-one derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT) from their phenolic hydroxyl groups to free radicals. This process is illustrated in the diagram below. The resulting phenoxyl radical is stabilized by resonance, which is further enhanced by the extended π-system of the pyridopyrazine core and any styryl linkers.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for the antioxidant activity of pyrido[2,3-b]pyrazin-3(4H)-one derivatives.
Experimental Protocols for Evaluating Antioxidant Activity
The evaluation of antioxidant activity is crucial for the characterization of new chemical entities. Several in vitro assays are commonly employed, each with its own advantages and limitations. The following are detailed protocols for three widely used methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for assessing antioxidant activity.[5][6][7] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.
Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in absorbance at approximately 517 nm.[5]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compounds: Dissolve the pyrido[2,3-b]pyrazin-3(4H)-one derivatives and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent to create a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method for measuring the total antioxidant capacity of both hydrophilic and lipophilic compounds.[9][10]
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured at 734 nm.[10]
Step-by-Step Protocol:
-
Preparation of ABTS•+ Solution:
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 (±0.02) at 734 nm.
-
Assay Procedure:
-
Add a small volume of the test compound or standard to a cuvette or microplate well.
-
Add a larger volume of the ABTS•+ working solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Read the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12][13][14]
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[12] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.
Step-by-Step Protocol:
-
Preparation of FRAP Reagent:
-
Prepare three solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.
-
Mix these solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working reagent.
-
-
Assay Procedure:
-
Add a small volume of the test sample or standard to a tube or microplate well.
-
Add a larger volume of the pre-warmed (37°C) FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).[12]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents.
Caption: General experimental workflow for evaluating the antioxidant activity of pyrido[2,3-b]pyrazin-3(4H)-one derivatives.
Conclusion
Pyrido[2,3-b]pyrazin-3(4H)-one derivatives represent a promising class of compounds with tunable antioxidant properties. The strategic incorporation of phenolic hydroxyl groups and appropriate linkers at the C2 position of the scaffold is key to enhancing their radical scavenging capabilities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of the antioxidant activity of these and other novel compounds. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of these derivatives in mitigating oxidative stress-related diseases.
References
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- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
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- FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences.
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- Wang, Y., et al. (2019). Novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as potent and selective aldose reductase inhibitors with antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1368-1372.
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- Wang, Y., et al. (2019). Novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as potent and selective aldose reductase inhibitors with antioxidant activity. Taylor and Francis Online.
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A Comparative Benchmarking Guide to 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one and Other Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a drug candidate. This guide provides an in-depth comparative analysis of the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold, a heterocyclic structure of growing interest, against other well-established and pharmacologically significant scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform scaffold selection and optimization strategies.
Introduction to the this compound Scaffold
The this compound core, a fused pyridopyrazinone system, has emerged as a versatile scaffold in the pursuit of novel therapeutics. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent placement, enabling precise interactions with biological targets. This scaffold has demonstrated a broad range of biological activities, from potent kinase inhibition to modulation of G-protein coupled receptors.[1] The inherent physicochemical properties of the pyridopyrazinone core, including its hydrogen bonding capabilities and potential for metabolic stability, further enhance its appeal as a privileged structure in drug design.
Alternative Scaffolds for Comparison
To provide a comprehensive benchmark, the this compound scaffold is compared against three other prominent heterocyclic scaffolds, each with a proven track record in drug discovery:
-
Quinazoline: A bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrimidine ring. The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs targeting key oncogenic pathways.[2][3] Its success is largely attributed to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[2]
-
Imidazo[1,2-b]pyridazine: This fused heterocyclic system has gained significant attention, particularly following the success of the multi-kinase inhibitor ponatinib.[4][5] The imidazo[1,2-b]pyridazine scaffold offers a distinct electronic and steric profile, enabling the development of highly potent and selective agents against a range of biological targets.[4][6]
-
Pyridopyridazine: As a structural isomer of the pyridopyrazinone core, the pyridopyridazine scaffold provides an interesting point of comparison. These compounds are also recognized for their diverse pharmacological activities, including antimicrobial and antimycobacterial effects.[7][8]
The rationale for selecting these scaffolds lies in their established utility in medicinal chemistry and their frequent appearance in the literature as core structures for biologically active molecules. The principle of bioisosteric replacement , where one scaffold can be exchanged for another to modulate physicochemical and pharmacological properties while retaining biological activity, is a key concept underpinning this comparison.
Comparative Analysis of Biological Activity
A direct head-to-head comparison of these scaffolds in the same assays is not extensively available in the literature. Therefore, this guide presents a comparative analysis based on their reported activities against prominent drug targets, primarily protein kinases, which are a major focus for all these scaffolds.
Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold class against various protein kinases. This data, while not from a single comparative study, provides a valuable snapshot of the potential potency achievable with each core structure.
| Scaffold Class | Compound Example | Target Kinase | IC50 (nM) | Reference |
| This compound | Compound 13 | FLT3-D835Y | 29.54 ± 4.76 | [1] |
| Quinazoline | Gefitinib | EGFR | 2-37 | [3] |
| Quinazoline | Vandetanib | VEGFR2 | 40 | [3] |
| Imidazo[1,2-b]pyridazine | Compound 20a | PfCLK1 | 32 | [6] |
| Imidazo[1,2-b]pyridazine | Ponatinib | Abl (native) | 0.37 | [4] |
| Pyridopyridazine | GNE-A | MET | Potent (specific IC50 not provided) | [9] |
Table 1: Comparative Kinase Inhibitory Activities of Representative Compounds.
From this data, it is evident that all four scaffolds can serve as effective platforms for the development of potent kinase inhibitors, with achievable potencies in the nanomolar range. The choice of scaffold will often depend on the specific kinase being targeted and the desired selectivity profile. The this compound scaffold has demonstrated significant promise, with potent inhibition of clinically relevant targets like FLT3.[1]
Physicochemical and Pharmacokinetic Properties
Beyond raw potency, the developability of a drug candidate is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. The core scaffold plays a pivotal role in determining these characteristics.
| Property | This compound | Quinazoline | Imidazo[1,2-b]pyridazine | Pyridopyridazine |
| Metabolic Stability | Generally reported to be metabolically stable in mouse liver microsomes.[1] | Can be susceptible to metabolism, though modifications can improve stability. | Improved metabolic stability has been a key optimization goal and has been achieved in some derivatives.[10] | Can be metabolized, but specific data is limited. |
| Oral Bioavailability | A derivative showed reasonable oral bioavailability in dog pharmacokinetic studies. | Varies significantly with substitution; some approved drugs have good oral bioavailability. | Can be optimized for oral activity.[10] | A derivative (GNE-A) showed variable oral bioavailability across species (11.2% in rats to 88.0% in mice).[9] |
| Solubility | Generally good, can be modulated by substituents. | Can be a challenge, often requiring formulation strategies. | Can be improved through structural modifications. | Limited data available. |
Table 2: General Comparison of Physicochemical and Pharmacokinetic Properties.
This qualitative comparison highlights the importance of considering the ADME profile early in the drug discovery process. The this compound scaffold has shown promising preliminary data in terms of metabolic stability and oral bioavailability, making it an attractive starting point for lead optimization.[1][11]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for key assays used in the evaluation of these scaffolds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][12]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2][12] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[7]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for measuring kinase activity and inhibition.[13][14][15]
Principle: The assay is based on the FRET between a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into proximity and resulting in a high FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[16]
Protocol:
-
Reagent Preparation: Prepare 2X serial dilutions of the test compound. Prepare a 2X mixture of the kinase and a 2X mixture of the substrate and ATP in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the 2X test compound, followed by 5 µL of the 2X kinase solution. Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
Detection: Stop the reaction by adding 10 µL of a 2X EDTA/terbium-labeled antibody mixture.
-
Signal Measurement: Incubate for at least 30 minutes at room temperature and read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway targeted by these inhibitors and the general workflows of the described experimental assays.
Caption: General experimental workflows for the MTT and LanthaScreen™ assays.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics. This guide has demonstrated that it holds its own against well-established scaffolds like quinazolines and imidazo[1,2-b]pyridazines, particularly in the realm of kinase inhibition. While direct, comprehensive comparative data remains somewhat sparse, the available evidence suggests that the pyridopyrazinone core offers a favorable combination of achievable potency and desirable pharmacokinetic properties.
The ultimate choice of a scaffold will always be context-dependent, guided by the specific biological target, the desired selectivity profile, and the overall drug development strategy. However, the information and experimental frameworks presented herein should serve as a valuable resource for medicinal chemists and drug discovery teams as they navigate the complex but rewarding process of scaffold selection and optimization.
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A Head-to-Head Comparison of Dihydropyridone and Dihydropyrimidine Analogs: A Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: In the landscape of medicinal chemistry, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, dihydropyridone (often considered within the broader, extensively studied 1,4-dihydropyridine class) and dihydropyrimidine analogs represent two of the most "privileged structures." These core motifs are capable of interacting with multiple biological targets, leading to a diverse range of pharmacological activities. This guide provides a head-to-head comparison of these two pivotal scaffolds, delving into their foundational synthesis, comparative biological activities, and critical structure-activity relationships. By presenting objective analysis and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and optimize these scaffolds for their discovery programs.
Section 1: Foundational Chemistry: Synthesis and Core Structures
The synthetic accessibility of a scaffold is a cornerstone of any successful drug discovery campaign. Both dihydropyridine and dihydropyrimidine cores are readily assembled through classic, robust multicomponent reactions (MCRs), which offer significant advantages in efficiency and diversity generation over linear synthetic routes.
Dihydropyridone & 1,4-Dihydropyridine Analogs: The Hantzsch Synthesis
First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is the archetypal method for producing 1,4-dihydropyridines (1,4-DHPs), the foundational structure for dihydropyridone analogs.[1][2] This one-pot condensation brings together an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][3] The resulting 1,4-DHP core is central to a major class of L-type calcium channel blockers used clinically for hypertension.[1][4]
The causality behind this reaction's success lies in its convergent nature. One molecule of the β-ketoester first condenses with the aldehyde in a Knoevenagel condensation, while a second molecule reacts with ammonia to form an enamine intermediate. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields the final dihydropyridine ring.[2][5] This modularity allows for immense structural diversity by simply varying the three core components.
Dihydropyrimidine Analogs: The Biginelli Reaction
Over a decade later, in 1893, Italian chemist Pietro Biginelli reported a similar three-component reaction to create 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] The Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[8][9] This reaction has seen a remarkable resurgence due to the diverse pharmacological properties of the resulting DHPM scaffold.[6]
The generally accepted mechanism proposes that the rate-limiting step is the initial acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[7] This highly electrophilic species is then attacked by the enol of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, furnishes the stable six-membered heterocyclic DHPM product. The choice of an acid catalyst is critical as it facilitates both the formation of the reactive iminium ion and the final dehydration step.[8]
Section 2: Head-to-Head Comparison of Biological Activities
While structurally related, the dihydropyridine and dihydropyrimidine scaffolds exhibit distinct and sometimes overlapping pharmacological profiles. The choice between these cores often depends on the specific therapeutic target and desired mechanism of action.
| Biological Activity | Dihydropyridine Analogs | Dihydropyrimidine (DHPM) Analogs | Key Mechanistic Difference |
| Calcium Channel Modulation | Potent L-type calcium channel blockers (e.g., Nifedipine, Amlodipine).[1][10] | Exhibit activity, but often less potent or selective than DHPs.[11][12] | DHPs are highly optimized for the dihydropyridine receptor on L-type channels; DHPMs are often explored as bioisosteres.[13][14] |
| Anticancer Activity | Cytotoxic against various cell lines (e.g., HeLa, MCF-7, HepG2), often via apoptosis induction or tubulin polymerization inhibition.[15][16][17] | Potent inhibitors of specific mitotic targets, notably the Eg5 kinesin motor protein (e.g., Monastrol).[11][18][19] | DHPs often exhibit general cytotoxicity, while DHPMs like Monastrol offer a more targeted antimitotic mechanism with a potentially wider therapeutic window.[18][20] |
| Antimicrobial Activity | Active against Gram-positive and Gram-negative bacteria, as well as mycobacteria.[21][22] | Broad-spectrum activity reported, including against resistant strains like MRSA.[23][24] | Both scaffolds can be functionalized to disrupt bacterial cell processes; specific SAR determines potency and spectrum.[24][25] |
| Anti-inflammatory Activity | Demonstrated activity in various inflammation models.[26] | Well-documented anti-inflammatory properties.[11][27] | Mechanisms can vary, often involving modulation of inflammatory pathways or enzyme inhibition. |
Calcium Channel Modulation: A DHP Stronghold
The 1,4-dihydropyridine scaffold is synonymous with L-type calcium channel blockade.[10] These agents are highly vascular selective, meaning they preferentially block calcium channels in the smooth muscle of blood vessels, leading to potent vasodilation and a reduction in blood pressure.[28][29] This selectivity is a direct result of decades of optimization of the DHP core for its specific binding pocket on the channel. Dihydropyrimidine analogs have also been developed as antihypertensive agents and calcium channel blockers, often designed as bioisosteres of the DHP drugs.[12][30][31] While potent DHPM antihypertensives have been identified, the DHP class remains the gold standard for this specific mechanism of action.[12]
Anticancer Activity: The Rise of DHPMs
In the realm of oncology, dihydropyrimidines have carved out a distinct and significant niche. The discovery of Monastrol , a cell-permeable DHPM, as the first specific and reversible inhibitor of the Eg5 kinesin motor protein was a landmark finding.[11][18] Eg5 is essential for forming the bipolar mitotic spindle during cell division. Its inhibition by Monastrol leads to the formation of mono-astral spindles and mitotic arrest, a mechanism distinct from tubulin-targeting agents.[19] This has spurred extensive research into DHPMs as targeted anticancer therapeutics.[18][32]
While 1,4-dihydropyridine derivatives also exhibit significant anticancer activity, their mechanisms are often more varied and less specific, including the induction of apoptosis, inhibition of tubulin polymerization (at the colchicine binding site), and reversal of multidrug resistance (MDR).[16][20][33][34] The targeted nature of Eg5 inhibition by DHPMs like Monastrol often provides a clearer rationale for development and a potentially better safety profile compared to general cytotoxic agents.
Section 3: Structure-Activity Relationship (SAR) Insights
The pharmacological activity of both scaffolds is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. Understanding these SARs is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Dihydropyridine Scaffold SAR
For calcium channel blockade, the SAR of the 1,4-DHP scaffold is well-established:[4][35]
-
C4 Position: An aryl ring (typically phenyl) is essential for activity. Electron-withdrawing substituents (e.g., -NO2, -Cl) at the ortho or meta position of this ring generally enhance potency.[36]
-
C3 and C5 Positions: Ester groups are optimal. Asymmetry in these ester groups can significantly increase activity.
-
N1 Position: This position is generally unsubstituted (N-H).
-
C2 and C6 Positions: Small alkyl groups, typically methyl, are required for activity.
Dihydropyrimidine Scaffold SAR
For anticancer activity via Eg5 inhibition, the SAR for DHPMs is distinct:[18][32]
-
C4 Position: An aromatic ring is crucial. Hydroxylated phenyl rings, particularly at the meta position (as in Monastrol), are common in potent inhibitors.
-
C5 Position: The nature of the substituent here greatly influences potency. While the classic Biginelli reaction yields an ester, modifications to amides or other functional groups can tune activity.
-
N3 and C2 Positions: Substitution at the N3 position or replacement of the C2-oxo group with a thione (C=S) can significantly modulate activity and selectivity.
-
Chirality: The C4 position is a stereocenter. Often, one enantiomer is significantly more active than the other, highlighting the importance of stereoselective synthesis for potent Eg5 inhibition.[18]
Section 4: Key Experimental Protocols
The translation of chemical concepts into tangible results relies on robust and reproducible experimental methods. The following protocols provide validated, step-by-step procedures for the synthesis and biological evaluation of these analogs.
Synthesis Protocol: Microwave-Assisted Biginelli Condensation of a Dihydropyrimidine Analog
This protocol describes an efficient, solvent-free synthesis of a DHPM analog, leveraging microwave irradiation to accelerate the reaction, a common strategy for improving yields and reducing reaction times.[6][37] The choice to use microwave energy is based on its ability to rapidly and uniformly heat the reaction mixture, often leading to cleaner reactions and higher throughput compared to conventional heating.
Objective: To synthesize 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17 mg) or another suitable Lewis/Brønsted acid.
-
Ethanol (for recrystallization)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
Reactant Charging: To the 10 mL microwave vial, add benzaldehyde, ethyl acetoacetate, urea, and the p-TSA catalyst.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature. Add 10 mL of cold water to the reaction mixture.
-
Isolation: The solid product will precipitate. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove unreacted urea and catalyst.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure dihydropyrimidine product as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Biological Assay Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a trustworthy, self-validating system because the readout is directly proportional to the number of living, metabolically active cells. It is a standard first-pass screen for evaluating the potential anticancer activity of novel compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a human cancer cell line (e.g., A549 lung cancer cells).[23]
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Synthesized test compound, dissolved in DMSO to make a 10 mM stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., <0.5%). Replace the old medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator. This duration is chosen to allow for multiple cell doubling times, ensuring that any antiproliferative effects are observable.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
The dihydropyridine and dihydropyrimidine scaffolds, while originating from similar multicomponent reaction principles, offer distinct advantages for different therapeutic applications.
-
Dihydropyridine analogs remain the preeminent choice for programs targeting L-type calcium channels, backed by decades of well-defined SAR and clinical success in cardiovascular medicine. Future work in this area continues to focus on improving tissue selectivity and pharmacokinetic profiles.
-
Dihydropyrimidine analogs have emerged as a powerhouse scaffold in oncology due to their proven ability to be tailored for specific, high-value targets like the Eg5 kinesin. Their synthetic tractability via the Biginelli reaction makes them ideal for generating diverse libraries for high-throughput screening against new targets.
The choice between these two privileged structures is not a matter of inherent superiority but of strategic alignment with the drug discovery program's goals. For projects requiring potent and selective vasodilation, the DHP scaffold is the logical starting point. Conversely, for programs seeking novel antimitotic agents or other targeted therapies, the DHPM scaffold provides a validated and highly adaptable foundation for innovation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Introduction: As a pivotal heterocyclic scaffold in modern drug discovery, 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one and its analogs are increasingly synthesized and studied in laboratories worldwide.[1] The prevalence of such nitrogen-containing heterocyclic compounds in pharmacologically active agents underscores their importance.[1] However, with innovation comes the responsibility of ensuring safety and environmental stewardship. The proper disposal of this compound is not merely a regulatory formality but a critical component of a robust laboratory safety culture. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established scientific principles and regulatory standards to ensure the protection of personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
Analysis of Analogous Structures:
-
Pyrido[2,3-b]pyrazine (the aromatic core): Classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine: A related heterocyclic compound, is listed as harmful if swallowed (H302), and also causes skin and eye irritation.[4]
-
Pyrazine (a fundamental building block): Characterized as a flammable solid (H228).[5][6][7]
Presumptive Hazard Profile: Based on this analysis, this compound must be handled as a hazardous substance . Researchers should assume it is:
Causality of Hazard: The fused pyridine and pyrazine rings, common in many biologically active molecules, contain nitrogen atoms that can interact with biological systems, leading to irritation or toxicity. The potential for flammability arises from its organic nature.
Actionable Directive: Every laboratory must perform a site-specific risk assessment before handling this compound. This assessment, a key requirement of OSHA's laboratory standard (29 CFR 1910.1450), should inform the specific handling, storage, and disposal procedures.[8]
Section 2: Regulatory Compliance Overview
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2]
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave".[9] This includes waste classification, accumulation, and disposal requirements.[9]
-
OSHA: OSHA's regulations, particularly the Hazard Communication Standard (HazCom 2012) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[8][10]
The following table summarizes the core regulatory requirements applicable to the disposal of this compound.
| Regulatory Body | Requirement | Relevance to Disposal | Citation |
| EPA | Waste Identification | The compound must be declared as "hazardous waste" on all labels and documentation. | [11] |
| Generator Status | Your facility's generator status (VSQG, SQG, or LQG) dictates storage time limits and volumes. | [9][11] | |
| Container Management | Waste must be stored in compatible, sealed containers. For example, acids should not be stored in metal containers.[12] | [12][13] | |
| OSHA | Hazard Communication | Personnel must be trained on the hazards of the chemical, as determined by the risk assessment. | [8] |
| Personal Protective Equipment (PPE) | The risk assessment will dictate the required PPE (e.g., gloves, safety glasses, lab coat). P280: Wear protective gloves/eye protection/face protection. | [4][6] | |
| Emergency Plan | A clear emergency response plan for spills or exposures must be in place. | [14][15] |
Section 3: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. The principle is to keep incompatible substances from mixing, which could otherwise react violently or emit flammable or poisonous gases.[13]
Waste Streams:
-
Solid Waste: Unused or expired pure this compound.
-
Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions. This stream must be further segregated based on the solvent (e.g., flammable organic, halogenated, aqueous).
Workflow for Waste Segregation and Disposal
The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Section 4: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for waste management from the bench to final disposal.
Step 4.1: At the Point of Generation
-
Rationale: Minimizing waste transport reduces the risk of spills. The immediate area where waste is generated is known as a Satellite Accumulation Area (SAA).[11][13]
-
Procedure:
-
Designate a specific, labeled secondary containment bin within your fume hood or on your lab bench to serve as the SAA.[12]
-
Place the appropriate, pre-labeled waste container within this secondary containment.
-
Add waste directly to this container. Do not leave open funnels in the container. The container must be securely capped when not in use.[13]
-
Step 4.2: Labeling the Waste Container
-
Rationale: Accurate labeling is an EPA requirement and is crucial for safe handling by all personnel, including waste management technicians.[11]
-
Procedure:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the words "Hazardous Waste ".[11]
-
List all chemical constituents by their full name, including solvents. For mixtures, provide the percentage or volume composition of every component.[13]
-
Indicate the specific hazards (e.g., "Irritant," "Flammable Solid") based on your risk assessment.
-
Step 4.3: Storage in a Satellite Accumulation Area (SAA)
-
Rationale: SAAs allow for the safe, temporary collection of waste under the direct control of laboratory personnel.[16]
-
Procedure:
-
Store the sealed waste container in its designated SAA.
-
Ensure the SAA is at or near the point of generation and under the control of the lab personnel generating the waste.[16]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16]
-
Partially filled containers may remain in the SAA for up to one year.[13]
-
Step 4.4: Transfer to a Central Accumulation Area (CAA)
-
Rationale: Once a container is full, it must be moved to a facility's designated final on-site storage area (CAA) for pickup by a vendor.[11]
-
Procedure:
-
Once the waste container is full, securely seal it.
-
Write the date the container became full on the hazardous waste label.
-
The full container must be moved from the SAA to your facility's CAA within three days.[13]
-
Follow all institutional procedures for transporting hazardous waste between locations.
-
Step 4.5: Final Disposal via a Licensed Vendor
-
Rationale: Final disposal must be carried out by a certified hazardous waste management company to ensure compliance with all federal and state regulations.
-
Procedure:
-
Ensure your institution has a contract with a licensed chemical waste broker or disposal company.[9]
-
The waste, now stored in the CAA, will be collected by the vendor according to a predetermined schedule.
-
The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]
-
Section 5: Emergency Procedures for Spills and Exposures
All personnel must be trained on emergency response.[14] The HAZWOPER standard provides the framework for these procedures.[10][15]
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (gloves, safety glasses, lab coat).
-
Use a chemical spill kit with an absorbent appropriate for organic compounds.
-
Collect the absorbed material and place it in a sealed bag or container.
-
Label the container as solid hazardous waste and dispose of it according to the protocol in Section 4.
-
-
Major Spill (Outside of a fume hood) or Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the affected person to fresh air.[4]
-
In all cases of major spills or exposure, immediately call your institution's emergency response number and seek medical attention. [4]
-
The responsible management of this compound waste is a non-negotiable aspect of laboratory science. By adhering to a disposal framework built on hazard anticipation, regulatory compliance, and meticulous procedure, we can continue our vital research while upholding the highest standards of safety and environmental protection. This guide provides the necessary procedural steps, but a proactive culture of safety is the ultimate guarantor of a safe laboratory environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound, a scaffold prevalent in many biologically active molecules and pharmaceuticals.[1][2][3] The inherent biological activity of such compounds necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE). Given that comprehensive toxicological data for this specific compound is not widely available, we will proceed with a cautious approach, inferring potential hazards from structurally related pyrazinone and pyridine derivatives.
Hazard Assessment: An Evidence-Based Approach
Inferred Potential Hazards:
-
Eye Contact: May cause serious eye irritation.
-
Skin Contact: May cause skin irritation.
-
Ingestion: May be harmful if swallowed.
-
Inhalation: As a solid, inhalation of dust may cause respiratory tract irritation.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on standard laboratory safety protocols and the inferred hazards.
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Minimum Requirement: At all times within the laboratory, ANSI Z87.1-compliant safety glasses with side shields must be worn.[6]
-
Handling Liquids and Powders: When handling solutions or the solid powder form of this compound, chemical splash goggles are mandatory to provide a complete seal around the eyes.[6][7]
-
High-Risk Operations: For procedures with a significant risk of splashing or spraying, such as transfers of large volumes or reactions under pressure, a face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[6][8][9]
Skin and Body Protection
Preventing dermal exposure is a critical control measure.
-
Laboratory Coat: A flame-resistant lab coat is required and should be kept fully buttoned to protect the torso and arms.[6]
-
Gloves: Nitrile gloves are a suitable initial choice for handling small quantities of this compound.[7] It is crucial to inspect gloves for any signs of degradation or puncture before and during use. For extended operations or when handling larger quantities, consider double-gloving. If working with a compound of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a heavy-duty, chemically resistant outer glove.[6]
-
Apparel and Footwear: Full-length pants or skirts and closed-toe shoes are mandatory to ensure no skin is exposed.[6]
Respiratory Protection
Inhalation of fine chemical dusts can lead to respiratory irritation.
-
Engineering Controls: The primary method for avoiding inhalation exposure is the use of engineering controls. All weighing and handling of the solid form of this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure.
-
When Respirators are Necessary: In the rare event that engineering controls are not feasible or during a large-scale cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[10][11] For situations with potential for vapor exposure or higher concentrations of dust, a full face-piece respirator with appropriate cartridges may be necessary.[10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the task and form of the chemical.
Operational and Disposal Plans
Proper PPE is only one component of a comprehensive safety plan.
Safe Handling and Operations
-
Pre-use Inspection: Always inspect your PPE for damage before use. This includes checking gloves for pinholes and ensuring face shields or goggles are not cracked.
-
Donning and Doffing: Follow proper procedures for putting on and taking off PPE to avoid cross-contamination. Gloves should be removed last.
-
Work Area: Designate a specific area for handling this compound. Ensure an eyewash station and safety shower are readily accessible.
-
Weighing: When weighing the solid, use a ventilated balance enclosure or a chemical fume hood to prevent the generation of airborne dust. Use a spatula for transfers and avoid pouring the powder.
Decontamination and Disposal
-
Decontamination: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. All disposable PPE, such as gloves, should be treated as contaminated waste.
-
Waste Disposal: Dispose of all contaminated materials, including empty containers and used PPE, in a clearly labeled hazardous waste container.[12] Follow all institutional and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain.
Summary of Recommended PPE
| Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing Solid (<1g in ventilated enclosure) | Chemical Splash Goggles | Single Nitrile Gloves | Not Required | Lab Coat, Full Coverage |
| Handling Solutions (<1L) | Chemical Splash Goggles | Single Nitrile Gloves | Not Required | Lab Coat, Full Coverage |
| Handling Solutions (>1L or Splash Risk) | Goggles and Face Shield | Double Nitrile Gloves | Not Required (in hood) | Lab Coat, Full Coverage |
| Spill Cleanup (Solid Powder) | Goggles and Face Shield | Heavy-duty Gloves | N95 Respirator (minimum) | Lab Coat/Coveralls |
This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that researchers supplement this information with a thorough risk assessment specific to their experimental procedures and adhere to all institutional safety protocols.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
